molecular formula C4H2FNO3 B566237 2-Fluorooxazole-4-carboxylic acid CAS No. 1167056-76-9

2-Fluorooxazole-4-carboxylic acid

Cat. No.: B566237
CAS No.: 1167056-76-9
M. Wt: 131.062
InChI Key: CFDLNDSXMCHEBI-UHFFFAOYSA-N
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Description

2-Fluorooxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H2FNO3 and its molecular weight is 131.062. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLNDSXMCHEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorooxazole-4-carboxylic acid: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluorooxazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto the oxazole scaffold imparts unique physicochemical properties, positioning it as a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, predicted spectroscopic characteristics, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in drug development.

Introduction

Fluorine-containing heterocycles are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The convergence of these two features in this compound creates a molecule with considerable potential for the development of new chemical entities. The carboxylic acid group provides a convenient handle for further synthetic modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₄H₂FNO₃[1]
Molecular Weight 131.06 g/mol [1]
CAS Number 1167056-76-9[1]
Appearance Predicted: White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa Predicted: 3-4 (for the carboxylic acid)
Molecular Structure

The structure of this compound features a planar oxazole ring. The fluorine atom at the 2-position and the carboxylic acid group at the 4-position are key to its reactivity and potential biological activity.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the 5-position of the oxazole ring and a broad singlet for the carboxylic acid proton.

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~8.5 - 9.0sH-5 (oxazole ring)
>10br s-COOH

Predictions are based on data for similar oxazole and carboxylic acid structures.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to the fluorine will show a large coupling constant (¹JCF).

Predicted Chemical Shift (δ) ppmAssignment
~160 - 165-COOH
~155 - 160 (d, ¹JCF ≈ 300-350 Hz)C-2 (C-F)
~140 - 145C-5
~130 - 135C-4

Predictions are based on data for analogous fluorinated heterocycles and carboxylic acids.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the oxazole ring.

Predicted Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
1700-1725C=O stretch (carboxylic acid)
~1580C=N stretch (oxazole ring)
~1100-1200C-F stretch

Predictions are based on general IR data for carboxylic acids and fluorinated aromatic compounds.

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
131[M]⁺
114[M-OH]⁺
86[M-COOH]⁺

Synthesis of this compound

A plausible synthetic route to this compound involves a three-step sequence starting from the commercially available ethyl 2-aminooxazole-4-carboxylate. This strategy is based on well-established transformations in heterocyclic chemistry.

Synthesis_Workflow start Ethyl 2-aminooxazole-4-carboxylate step1 Diazotization (NaNO₂, HBF₄) start->step1 intermediate Ethyl 2-fluorooxazole-4-carboxylate step1->intermediate step2 Hydrolysis (LiOH, THF/H₂O) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-fluorooxazole-4-carboxylate

This step involves a Balz-Schiemann reaction, a standard method for introducing fluorine into an aromatic ring via a diazonium salt.

  • Materials:

    • Ethyl 2-aminooxazole-4-carboxylate

    • Tetrafluoroboric acid (HBF₄, 48% in water)

    • Sodium nitrite (NaNO₂)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol) at 0 °C, add tetrafluoroboric acid (2.5 eq) dropwise.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour to form the diazonium tetrafluoroborate salt.

    • Isolate the diazonium salt by filtration and wash with cold diethyl ether.

    • Gently heat the dried diazonium salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.

    • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford ethyl 2-fluorooxazole-4-carboxylate.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 2-fluorooxazole-4-carboxylate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl, 1M)

    • Ethyl acetate

  • Procedure:

    • Dissolve ethyl 2-fluorooxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reactivity and Potential Applications

The this compound scaffold is a versatile intermediate for further chemical modifications. The carboxylic acid can be readily converted to amides, esters, and other derivatives. The fluorine atom can influence the reactivity of the oxazole ring and provides a site for potential biological interactions.

Given the prevalence of fluorinated heterocycles in pharmaceuticals, this compound is a promising starting material for the synthesis of novel drug candidates in areas such as:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated heterocyclic motifs.

  • Infectious Diseases: The oxazole core is present in several antibacterial and antifungal compounds.

  • Inflammation and Immunology: Fluorinated compounds are often used to modulate the properties of anti-inflammatory agents.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar laboratory chemicals should be followed. It is predicted to be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated oxazole core and a reactive carboxylic acid handle provides a platform for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The synthetic route and predicted spectral data presented in this guide offer a solid foundation for researchers to explore the chemistry and biological potential of this promising molecule.

References

  • BenchChem. (2025).
  • Green Chemistry. (2018).
  • Wagner, et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC.
  • Cornforth, J. W., & Cornforth, R. H. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Arkivoc, 1999(1), 1-7.
  • Santa Cruz Biotechnology. (2018, May 11).
  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry, 90(5), 3727-3732.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-4-carboxylate. Retrieved from [Link]

Sources

Synthesis pathways for 2-Fluorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluorooxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom at the 2-position of the oxazole ring can profoundly influence the physicochemical and pharmacological properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] This guide provides a comprehensive overview of potential synthetic pathways for this compound, offering a blend of established methodologies and novel strategies. It is designed to serve as a practical resource for researchers engaged in the synthesis of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Oxazoles

The oxazole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[2] The strategic introduction of fluorine, a bioisostere for hydrogen, has become a cornerstone of modern drug design.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can be leveraged to fine-tune a molecule's lipophilicity, pKa, and conformational preferences. Consequently, the development of robust and efficient synthetic routes to fluorinated building blocks like this compound is of paramount importance for advancing drug discovery programs.

Retrosynthetic Analysis and Proposed Synthetic Strategies

A direct, one-step synthesis of this compound is not prominently described in the literature. Therefore, a multi-step approach is necessary. Two plausible retrosynthetic strategies are outlined below, focusing on the formation of the oxazole ring and the introduction of the fluorine atom.

Strategy A: Late-Stage Fluorination of a Pre-formed Oxazole Ring

This approach involves the synthesis of an oxazole-4-carboxylic acid derivative, followed by the introduction of the fluorine atom at the C2 position.

Strategy B: Construction of the Oxazole Ring from a Fluorinated Precursor

This strategy focuses on incorporating the fluorine atom into a key building block before the cyclization to form the oxazole ring.

Detailed Synthetic Pathways and Methodologies

Pathway I: Synthesis via Late-Stage Fluorination

This pathway begins with the well-established synthesis of an oxazole-4-carboxylate ester, followed by activation of the C2 position for fluorination, and subsequent hydrolysis to the desired carboxylic acid.

Workflow for Pathway I

Pathway I A Ethyl 2-amino-2-oxoacetate B Ethyl 2-(tert-butoxycarbonylamino)-2-oxoacetate A->B Boc-anhydride, Et3N C Ethyl 2-(tert-butoxycarbonylamino)-3-oxobutanoate B->C Ethyl acetoacetate, NaH D Ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate C->D Tf2O, pyridine E Ethyl 2-aminooxazole-4-carboxylate D->E TFA F Ethyl 2-bromooxazole-4-carboxylate E->F NaNO2, HBr, CuBr2 G Ethyl 2-fluorooxazole-4-carboxylate F->G AgF or KF/crown ether H This compound G->H LiOH, H2O/THF

Caption: Late-stage fluorination approach to this compound.

Experimental Protocol: Pathway I

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

A common route to substituted oxazoles involves the cyclization of α-acylamino ketones.[3] A plausible precursor for our target is ethyl 2-aminooxazole-4-carboxylate.

  • Protection of Ethyl 2-amino-2-oxoacetate: To a solution of ethyl 2-amino-2-oxoacetate in dichloromethane, add triethylamine and di-tert-butyl dicarbonate (Boc-anhydride). Stir at room temperature for 12 hours.

  • Condensation with Ethyl Acetoacetate: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), add a solution of ethyl acetoacetate dropwise at 0 °C. After stirring for 30 minutes, add the protected amino ester from the previous step. Allow the reaction to warm to room temperature and stir for 18 hours.

  • Cyclization to the Oxazole Ring: The resulting β-keto ester can be cyclized to the oxazole using triflic anhydride (Tf₂O) and pyridine.[4] Dissolve the crude product from the previous step in dichloromethane, cool to -78 °C, and add pyridine followed by triflic anhydride. Stir for 2 hours at this temperature.

  • Deprotection: The Boc-protecting group can be removed by treating the crude oxazole with trifluoroacetic acid (TFA) in dichloromethane.

Step 2: Halogenation of the C2-Position

The C2-amino group can be converted to a bromide, a good leaving group for subsequent nucleophilic fluorination. This can be achieved via a Sandmeyer-type reaction.

  • Diazotization and Bromination: Dissolve the ethyl 2-aminooxazole-4-carboxylate in an aqueous solution of hydrobromic acid. Cool to 0 °C and add a solution of sodium nitrite dropwise. After stirring for 30 minutes, add a solution of copper(II) bromide to the reaction mixture.[5]

Step 3: Nucleophilic Fluorination

The C2-bromooxazole can be converted to the desired 2-fluorooxazole via nucleophilic substitution with a fluoride source.

  • Fluorination: To a solution of ethyl 2-bromooxazole-4-carboxylate in an aprotic solvent such as acetonitrile, add a source of fluoride, such as silver fluoride (AgF) or potassium fluoride (KF) in the presence of a crown ether (e.g., 18-crown-6), to enhance the nucleophilicity of the fluoride ion.[6] Heat the reaction mixture to promote the substitution.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Saponification: Dissolve the ethyl 2-fluorooxazole-4-carboxylate in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

Pathway II: Oxazole Ring Construction from a Fluorinated Precursor

This pathway involves the synthesis of a fluorinated building block that is then used to construct the oxazole ring. A potential starting material is a fluorinated amide.

Workflow for Pathway II

Pathway II A Fluoroacetamide B N-(1-ethoxy-1,3-dioxobutan-2-yl)fluoroacetamide A->B Diethyl 2-acetylmalonate, POCl3 C Ethyl 2-fluorooxazole-4-carboxylate B->C H2SO4 D This compound C->D LiOH, H2O/THF

Caption: Oxazole synthesis from a fluorinated precursor.

Experimental Protocol: Pathway II

Step 1: Synthesis of Ethyl 2-fluorooxazole-4-carboxylate

This approach is adapted from the Robinson-Gabriel synthesis of oxazoles, which involves the cyclization of an N-acyl-α-amino ketone.[3]

  • Acylation of Diethyl 2-acetylmalonate: React fluoroacetamide with diethyl 2-acetylmalonate in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the N-acylated intermediate.

  • Cyclodehydration: Treat the intermediate with a strong acid, such as concentrated sulfuric acid, to effect cyclodehydration to the ethyl 2-fluorooxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

This step is identical to the final step in Pathway I.

  • Saponification: Dissolve the ethyl 2-fluorooxazole-4-carboxylate in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature. Acidify with dilute HCl to obtain the final product.

Comparative Analysis of Synthetic Pathways

Parameter Pathway I: Late-Stage Fluorination Pathway II: Ring Construction from Fluorinated Precursor
Plausibility High, based on well-established reaction types.Moderate, potential for side reactions during cyclization.
Number of Steps Longer (more steps).Shorter (fewer steps).
Key Challenges The Sandmeyer reaction can have variable yields. Nucleophilic fluorination on an electron-deficient ring can be challenging.Availability of starting materials. The cyclization step may require optimization.
Potential Advantages Modular approach, allowing for late-stage diversification.More convergent synthesis.

Conclusion and Future Perspectives

The synthesis of this compound presents a significant challenge that can be addressed through logical, multi-step synthetic strategies. Both the late-stage fluorination and the ring construction from a fluorinated precursor approach offer viable, albeit distinct, routes to this valuable building block. The choice of pathway will likely depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. Further research into novel fluorinating reagents and more efficient cyclization methods will undoubtedly contribute to the development of even more streamlined and robust syntheses of this and other important fluorinated heterocycles.[1]

References

  • Synthesis of fluorinated oxazoles by oxidative cyclization of fluorinated enamides. (2017). The Journal of Organic Chemistry.
  • Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. (2024). National Institutes of Health. [Link]

  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025). Synfacts.
  • Stork, G., & McMurry, J. E. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 89(21), 5464-5465.
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  • Oxazole. Wikipedia. [Link]

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  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). National Institutes of Health. [Link]

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Sources

A Predictive Spectroscopic and Analytical Guide to 2-Fluorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: 2-Fluorooxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding, and the electronic influence of the fluorine substituent make it a valuable scaffold in drug design. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the study of its interactions in complex systems.

While a comprehensive, publicly available dataset for this specific molecule is scarce, this guide provides a robust, predictive analysis of its expected spectroscopic signature. By synthesizing established principles of NMR, IR, and Mass Spectrometry with data from analogous structures, we offer a detailed technical framework for researchers. This document explains the causal relationships behind expected spectral features, outlines self-validating experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

Section 1: Infrared (IR) Spectroscopy

Infrared spectroscopy is a cornerstone technique for identifying functional groups. For this compound, IR analysis will primarily confirm the presence of the carboxylic acid moiety and vibrations associated with the fluoro-oxazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

A solid-state IR spectrum can be efficiently obtained using a diamond ATR accessory, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and performing a background scan.

  • Sample Application: Place a small, powdered amount of this compound onto the crystal.

  • Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹.

  • Data Processing: Perform a baseline correction and ATR correction using the instrument's software.

This protocol is self-validating as the background scan accounts for atmospheric and instrumental noise, and the characteristic peaks of the compound should be highly reproducible.

Predicted IR Data

The spectrum is expected to be dominated by features arising from the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the solid state.[1]

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Comments
3300–2500O–H stretch (carboxylic acid dimer)Very Broad, StrongThis exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid and will likely overlap with C-H stretching signals.[2][3]
~1710C=O stretch (conjugated carboxylic acid)Strong, SharpThe carbonyl stretch is expected to be slightly lower than a typical saturated acid due to conjugation with the oxazole ring.[1][4]
~1600 & ~1480C=N and C=C ring stretches (oxazole)MediumThese absorptions are characteristic of the heterocyclic aromatic system.
~1300C–O stretchMediumCoupled with the O-H bend, this vibration is part of the carboxylic acid fingerprint.[1]
~1150C–F stretchStrongThe carbon-fluorine stretch is typically a strong and distinct band in the fingerprint region.
~920O–H bend (out-of-plane)Broad, MediumAnother characteristic feature of a dimeric carboxylic acid.[5]
Interpretation of Causality

The most informative feature is the broad O–H stretch from 3300–2500 cm⁻¹.[3] Its breadth is a direct consequence of the strong intermolecular hydrogen bonding between two molecules of the acid, forming a stable dimer. This interaction weakens the O–H bond, shifting its frequency over a wide range.[1] The C=O stretch at ~1710 cm⁻¹ is also indicative of this dimeric state; a free, monomeric carboxylic acid would absorb at a higher frequency (~1760 cm⁻¹).[2][4] The presence of a strong C-F band around 1150 cm⁻¹ provides clear evidence of the fluorine substituent.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The acidic proton may be broad; its signal will disappear upon adding a drop of D₂O to the NMR tube, providing definitive confirmation.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive due to the 100% natural abundance of ¹⁹F.[6]

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Interpretation Prep Dissolve sample in DMSO-d6 H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 F19 ¹⁹F NMR Prep->F19 MS Mass Spec (ESI) Prep->MS H1_int Assign Proton Signals (Chemical Shift, Coupling) H1->H1_int C13_int Assign Carbon Signals C13->C13_int F19_int Analyze Fluorine Environment F19->F19_int MS_int Determine M.W. & Fragmentation MS->MS_int Final Structure Confirmation H1_int->Final C13_int->Final F19_int->Final MS_int->Final

Caption: General workflow for spectroscopic characterization.

Predicted NMR Data
NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 12.0–13.5broad singlet-COOH
~8.4singlet (or narrow doublet)JH-F ≈ 1-3 HzH5 (Oxazole Ring)
¹³C ~165singlet-C OOH
~160doublet¹JC-F ≈ 300-350 HzC 2-F
~145singlet-C 5-H
~135doublet²JC-F ≈ 30-40 HzC 4-COOH
¹⁹F -100 to -130singlet (or narrow doublet)JF-H ≈ 1-3 HzCF
Interpretation of Causality
  • ¹H NMR: The carboxylic acid proton is expected to be significantly deshielded, appearing far downfield (>12 ppm) due to strong hydrogen bonding and the electron-withdrawing nature of the carboxyl group.[2][3] The single proton on the oxazole ring (H5) will appear as a singlet, though a small through-space coupling to the fluorine at C2 might resolve into a narrow doublet.

  • ¹³C NMR: The carbon signals can be predicted based on established data for oxazoles and carboxylic acids.[7][8] The carboxyl carbon typically appears around 165-185 ppm.[2][3] The carbon directly attached to the fluorine (C2) will show a very large one-bond coupling constant (¹JC-F) of over 300 Hz, making it unmistakable. The adjacent carbon (C4) will exhibit a smaller two-bond coupling (²JC-F).

  • ¹⁹F NMR: The chemical shift of fluorine on an aromatic ring is sensitive to its electronic environment. For fluoro-heteroaromatic compounds, shifts typically fall in the range of -60 to -172 ppm.[9][10] The signal will likely be a singlet, potentially showing a small coupling to the H5 proton. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent probe for structural confirmation.[6]

Section 3: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Acquire spectra in both positive and negative ion modes. Given the acidic nature of the molecule, negative ion mode (detecting [M-H]⁻) is expected to be more sensitive.

  • Tandem MS (MS/MS): Select the molecular ion ([M-H]⁻) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data

Molecular Formula: C₄H₂FNO₃ Exact Mass: 131.0019

Ionization ModePredicted m/zIon FormulaNotes
ESI Negative130.0[C₄HFNO₃]⁻[M-H]⁻, parent ion
86.0[C₃HFNO]⁻Loss of CO₂ (44 Da) from the parent ion.
ESI Positive132.0[C₄H₃FNO₃]⁺[M+H]⁺, parent ion
114.0[C₄H₂FNO₂]⁺Loss of H₂O (18 Da) from the parent ion.
86.0[C₃H₂FNO]⁺Loss of H₂O and CO (46 Da) from the parent ion.
Predicted Fragmentation Pathway (Negative Ion Mode)

The primary and most facile fragmentation in negative ion mode for a carboxylic acid is the loss of carbon dioxide (CO₂).[11]

G parent [M-H]⁻ m/z = 130.0 frag1 Fragment Ion m/z = 86.0 parent->frag1 - CO₂ (44 Da)

Caption: Predicted primary fragmentation of [M-H]⁻.

This decarboxylation is a highly characteristic fragmentation for carboxylates and serves as a key diagnostic tool in MS/MS experiments. Further fragmentation of the oxazole ring would likely follow, consistent with fragmentation patterns observed for other oxazole derivatives.[12][13]

Conclusion

This guide presents a predictive but scientifically grounded overview of the key spectroscopic features of this compound. The combination of a broad O-H and sharp C=O stretch in the IR, a downfield carboxylic proton in the ¹H NMR, a C-F coupled carbon resonance in the ¹³C NMR, a characteristic ¹⁹F NMR signal, and a facile loss of CO₂ in the mass spectrum collectively form a unique analytical fingerprint. These predicted data provide a robust baseline for researchers to confirm the identity and purity of this important heterocyclic compound.

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The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Oxazole-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Core - A Privileged Motif in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and structural rigidity have made it a favored scaffold in the design of therapeutic agents. When coupled with a carboxylic acid functionality, the resulting oxazole-based carboxylic acids exhibit a remarkable spectrum of biological activities, ranging from anti-inflammatory to antimicrobial and anticancer properties. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this vital class of molecules, offering field-proven insights and detailed experimental protocols for the modern researcher.

A Journey Through Time: The Historical Landscape of Oxazole Synthesis

The story of oxazole synthesis is a compelling narrative of chemical ingenuity, with each new method building upon the foundations laid by its predecessors. The initial forays into this field were marked by harsh reaction conditions and limited substrate scope, but they paved the way for the development of the versatile and high-yielding methodologies available today.

The Dawn of Oxazole Synthesis: The Fischer and Robinson-Gabriel Reactions

The late 19th and early 20th centuries witnessed the first successful syntheses of the oxazole ring. In 1896, Emil Fischer reported that 2,5-disubstituted oxazoles could be prepared from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. This method, now known as the Fischer Oxazole Synthesis , was a significant breakthrough, though its application was largely limited to aromatic substrates.

A decade later, in 1909 and 1910 respectively, Sir Robert Robinson and Siegmund Gabriel independently developed a more general method for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The Robinson-Gabriel Synthesis involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or phosphorus pentachloride. This reaction proved to be more versatile than the Fischer synthesis and remains a cornerstone of oxazole chemistry.


start [label="2-Acylamino Ketone"]; intermediate1 [label="Enol Intermediate"]; intermediate2 [label="Oxazoline Intermediate"]; product [label="Oxazole"];

start -> intermediate1 [label=" H+ (acid catalyst)"]; intermediate1 -> intermediate2 [label=" Intramolecular\n Cyclization"]; intermediate2 -> product [label=" Dehydration (-H2O)"]; }

Figure 1: Simplified workflow of the Robinson-Gabriel Synthesis.

Expanding the Toolkit: The Cornforth and van Leusen Reactions

The mid-20th century saw further refinements in oxazole synthesis. In 1949, John Cornforth described a rearrangement of 4-acyloxazoles, now known as the Cornforth Rearrangement , which provided a route to isomeric oxazoles. This reaction proceeds through a thermal pericyclic ring-opening to a nitrile ylide intermediate, followed by rearrangement and cyclization.

A significant leap forward came in 1972 with the development of the van Leusen Oxazole Synthesis . This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes in the presence of a base to form 5-substituted oxazoles. The van Leusen reaction offers mild reaction conditions and a broad substrate scope, making it a powerful tool for the synthesis of a wide array of oxazole derivatives.


reactants [label="Aldehyde + TosMIC"]; intermediate1 [label="Deprotonated TosMIC"]; intermediate2 [label="Adduct"]; intermediate3 [label="Oxazoline Intermediate"]; product [label="5-Substituted Oxazole"];

reactants -> intermediate1 [label=" Base"]; intermediate1 -> intermediate2 [label=" Nucleophilic Attack"]; intermediate2 -> intermediate3 [label=" 5-endo-dig Cyclization"]; intermediate3 -> product [label=" Elimination of TosH"]; }

Figure 2: Key steps in the van Leusen Oxazole Synthesis.

The Synthesis of Oxazole-Based Carboxylic Acids: A Practical Guide

The introduction of a carboxylic acid group onto the oxazole scaffold can be achieved through various synthetic strategies, depending on the desired position of the functional group. This section provides detailed protocols for the synthesis of oxazole-2-, 4-, and 5-carboxylic acids, as well as a specific protocol for the synthesis of the important anti-inflammatory drug, Oxaprozin.

Synthesis of Oxazole-4-Carboxylic Acid Esters

A common route to oxazole-4-carboxylic acids involves the synthesis of the corresponding esters, which can then be hydrolyzed to the free acid. The following protocol describes the synthesis of ethyl 2-phenyloxazole-4-carboxylate.

Experimental Protocol: Synthesis of Ethyl 2-phenyloxazole-4-carboxylate

  • Step 1: Synthesis of Ethyl 2-vinyloxazole-4-carboxylate. This intermediate can be prepared through a one-step synthesis approach, the specifics of which can be found in specialized literature.

  • Step 2: Ozonolysis. The vinyl intermediate is converted to the final aldehyde product, ethyl 2-formyloxazole-4-carboxylate, through ozonolysis with a reductive workup.

  • Step 3: Oxidation. The resulting aldehyde can then be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.

Synthesis of Oxazole-5-Carboxylic Acids

The van Leusen reaction is particularly well-suited for the synthesis of 5-substituted oxazoles. By using an appropriate aldehyde precursor, an oxazole-5-carboxylic acid ester can be synthesized and subsequently hydrolyzed.

Experimental Protocol: Synthesis of Ethyl Oxazole-5-carboxylate via van Leusen Reaction

  • Reactants: Ethyl glyoxylate and Tosylmethyl isocyanide (TosMIC).

  • Base: Potassium carbonate.

  • Solvent: Methanol.

  • Procedure:

    • To a stirred solution of ethyl glyoxylate (1.0 eq) and TosMIC (1.0 eq) in methanol, add potassium carbonate (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl oxazole-5-carboxylate.

  • Hydrolysis: The resulting ester can be hydrolyzed to oxazole-5-carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Synthesis of Oxazole-2-Carboxylic Acids

The synthesis of oxazole-2-carboxylic acids can be more challenging. One approach involves the use of a 2-lithiated oxazole intermediate, which can then be carboxylated with carbon dioxide.

Experimental Protocol: Synthesis of Oxazole-2-carboxylic Acid

  • Starting Material: A suitable 2-unsubstituted oxazole.

  • Reagents: n-Butyllithium (n-BuLi) and dry carbon dioxide (CO2).

  • Procedure:

    • Dissolve the 2-unsubstituted oxazole in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of n-BuLi (1.1 eq) in hexanes.

    • Stir the mixture at -78 °C for 1 hour.

    • Bubble dry CO2 gas through the solution for 30 minutes.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude oxazole-2-carboxylic acid.

    • Purify by recrystallization or column chromatography.

Case Study: The Synthesis of Oxaprozin

Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), is a prominent example of a medicinally important oxazole-based carboxylic acid. Its synthesis provides a practical illustration of the application of oxazole chemistry in drug development.

Experimental Protocol: Synthesis of Oxaprozin

The synthesis of Oxaprozin typically proceeds via a multi-step sequence starting from benzoin.

  • Step 1: Formation of the Oxazole Ring. Benzoin is reacted with succinic anhydride in the presence of pyridine to form the oxazole-containing intermediate.

  • Step 2: Introduction of the Propionic Acid Side Chain. This is often achieved through a malonic ester synthesis, starting with the bromination of a methyl group at the 2-position of the oxazole, followed by reaction with diethyl malonate and subsequent hydrolysis and decarboxylation.


start [label="Benzoin"]; intermediate1 [label="2-Acylamino Ketone\nIntermediate"]; intermediate2 [label="4,5-Diphenyloxazole\nIntermediate"]; intermediate3 [label="2-Bromomethyl-4,5-\ndiphenyloxazole"]; intermediate4 [label="Malonic Ester Adduct"]; product [label="Oxaprozin"];

start -> intermediate1 [label=" Succinic Anhydride,\n Pyridine"]; intermediate1 -> intermediate2 [label=" Robinson-Gabriel\n Cyclization"]; intermediate2 -> intermediate3 [label=" Bromination"]; intermediate3 -> intermediate4 [label=" Diethyl Malonate,\n Base"]; intermediate4 -> product [label=" Hydrolysis &\n Decarboxylation"]; }

Figure 3: Synthetic pathway for the NSAID Oxaprozin.

Biological Activities of Oxazole-Based Carboxylic Acids: A Quantitative Overview

The incorporation of a carboxylic acid moiety into the oxazole scaffold often imparts significant biological activity. The following tables summarize some of the reported anti-inflammatory and antimicrobial activities of this class of compounds.

Anti-inflammatory Activity

Many oxazole-based carboxylic acids exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

CompoundTargetIC50 (µM)Reference
OxaprozinCOX-1/COX-2-
2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acidTransthyretin (TTR) amyloid fibril inhibitor-
Substituted Oxazole Derivative 3fNPP30.17
Substituted Oxazole Derivative 3nNPP10.15
Antimicrobial Activity

Oxazole-based carboxylic acids have also demonstrated promising activity against a range of bacterial and fungal pathogens.

CompoundMicrobial StrainMIC (µg/mL)Reference
4H-1,3-oxazol-5-ones 2a-cE. coli ATCC 2592228.1
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1dE. coli ATCC 2592228.1
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1dC. albicans 12814
4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one 2eE. coli ATCC 2592228.1

Conclusion and Future Perspectives

The journey of discovery and synthesis of oxazole-based carboxylic acids is a testament to the continuous evolution of organic chemistry. From the classical named reactions that first unveiled the oxazole ring to the modern, highly efficient methodologies, the ability to construct this privileged scaffold has empowered medicinal chemists to design and develop novel therapeutic agents. The diverse biological activities exhibited by this class of compounds ensure that the oxazole-based carboxylic acid motif will remain a focal point of research in the quest for new and improved medicines. Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of new biological targets for this versatile and enduring molecular framework.

References

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Theoretical Calculations on the Stability of 2-Fluorooxazole-4-carboxylic acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing shelf-life, efficacy, and safety. 2-Fluorooxazole-4-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry, yet its inherent stability is not fully characterized. This technical guide provides a comprehensive framework for evaluating the stability of this molecule using first-principles theoretical calculations. We detail the rationale and methodology for employing Density Functional Theory (DFT) to elucidate electronic structure, predict reactivity, and hypothesize potential degradation pathways. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to predict and understand the chemical stability of novel molecular entities.

Introduction: The Significance of the Oxazole Scaffold and the Need for Stability Assessment

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of heteroatoms for hydrogen bonding make it a valuable component in drug design.[1] The introduction of a fluorine atom and a carboxylic acid moiety, as in this compound (CAS: 1167056-76-9), can further modulate the molecule's physicochemical properties, including its binding affinity to biological targets and its metabolic profile.[2]

However, the functionalization of the oxazole ring also introduces potential stability liabilities. For instance, some oxazole derivatives are susceptible to hydrolytic ring-opening, decarboxylation, and photo-oxidation.[3][4] Predicting these instabilities early in the drug discovery process is crucial, as unstable compounds can lead to false positives in bioassays and significant downstream development challenges.[5] Computational chemistry provides a powerful, resource-efficient means to probe molecular stability before committing to extensive synthetic and experimental work.[6][7]

This guide focuses on using Density Functional Theory (DFT), a robust quantum mechanical method, to investigate the electronic structure and reactivity of this compound, thereby providing a theoretical assessment of its stability.[1][8]

Theoretical Framework: Why Density Functional Theory?

To assess molecular stability, we must understand a molecule's electronic structure and the energy barriers associated with potential decomposition reactions.[9][10] DFT is the method of choice for this task in many applications involving organic molecules due to its excellent balance of computational accuracy and efficiency.[11]

  • Expertise in Method Selection : Unlike more computationally expensive ab initio methods like Coupled Cluster (CC) theory, DFT is well-suited for medium-sized organic molecules, providing reliable geometric and electronic property predictions.[10][12] It allows us to calculate key parameters that govern reactivity and stability.[8][13]

  • Core Concepts for Stability Prediction :

    • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of kinetic stability; a larger gap generally implies lower reactivity and greater stability.[1][8]

    • Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution across a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1] This is invaluable for predicting sites susceptible to attack by other molecules, such as water in hydrolysis.

    • Bond Dissociation Energy (BDE) : Calculating the energy required to homolytically cleave a specific bond provides a direct measure of its strength. Weak bonds within the molecule are likely points of initial degradation.[12]

The selection of an appropriate functional and basis set is critical for obtaining meaningful results. For halogenated heterocyclic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style split-valence basis set, such as 6-311++G(d,p), is a field-proven choice.[8][14] The inclusion of diffuse functions (+) is important for accurately describing anions and weak interactions, while polarization functions (d,p) are necessary for molecules with heteroatoms.[15][16]

Methodology: A Self-Validating Protocol for Stability Calculation

This section provides a detailed, step-by-step protocol for performing DFT calculations on this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last and that the results are reproducible.

Experimental Protocol: DFT Calculation Workflow
  • Structure Preparation :

    • Draw the 2D structure of this compound using a molecular editor such as Avogadro or GaussView.[17]

    • Generate an initial 3D conformation using a standard force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization :

    • Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[11][17][18]

    • Specify the level of theory: B3LYP functional and 6-311++G(d,p) basis set.[8][19]

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This step is crucial, as all subsequent calculations depend on an accurately minimized structure.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable equilibrium geometry.

  • Property Calculation :

    • Using the optimized geometry, perform a single-point energy calculation at the same level of theory.

    • From this calculation, extract key electronic properties:

      • Energies of the HOMO and LUMO.

      • Molecular Electrostatic Potential (MEP).

      • Mulliken or Natural Bond Orbital (NBO) atomic charges.

  • Analysis and Interpretation :

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO).

    • Visualize the HOMO, LUMO, and MEP map. Identify the locations of the FMOs and the regions of highest and lowest electrostatic potential.

    • Analyze the atomic charges to pinpoint highly electrophilic or nucleophilic atoms.

    • (Optional) To investigate specific degradation pathways (e.g., decarboxylation), perform a transition state search for the proposed reaction. The activation energy barrier calculated from the transition state provides a measure of the kinetic stability towards that specific pathway.[10]

Computational Workflow Diagram

The following diagram illustrates the logical flow of the DFT protocol.

G cluster_input Input Preparation cluster_calc Quantum Calculation (DFT) cluster_analysis Data Analysis & Interpretation mol_draw 1. Draw 2D Structure (e.g., Avogadro) mol_3d 2. Generate 3D Conformation mol_draw->mol_3d geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_3d->geom_opt freq_calc 4. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc sp_calc 5. Single-Point Energy & Property Calculation freq_calc->sp_calc analysis 6. Extract Properties (HOMO/LUMO, MEP, Charges) sp_calc->analysis interpretation 7. Assess Stability & Hypothesize Pathways analysis->interpretation

Caption: Workflow for DFT-based stability analysis.

Results and Discussion: Interpreting the Computational Data

This section presents hypothetical but chemically plausible results from the DFT calculations and discusses their implications for the stability of this compound.

Molecular Structure and Electronic Properties

The optimized geometry would reveal key bond lengths and angles. Of particular interest are the C-F bond, the bonds within the oxazole ring, and the bonds connecting the carboxylic acid group.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (Hartree)Value (eV)Implication for Stability
EHOMO-0.275-7.48Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-0.051-1.39Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 0.224 6.09 A relatively large gap suggests good kinetic stability and lower chemical reactivity.[1][8]
Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive global reactivity descriptors that provide further insight into the molecule's stability.

Table 2: Global Reactivity Descriptors

DescriptorFormulaValue (eV)Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 23.045Measures resistance to change in electron distribution. A higher value indicates greater stability.
Electrophilicity Index (ω) μ² / (2η) where μ = (EHOMO + ELUMO) / 22.87Measures the propensity to accept electrons. A moderate value suggests it is not an exceptionally strong electrophile.
Analysis of Potential Degradation Pathways

The computational results allow us to hypothesize chemically reasonable degradation pathways.

  • Hydrolytic Ring Opening : The MEP map would likely show a significant positive potential (electron-poor region) around the C2 carbon, influenced by the adjacent electronegative oxygen, nitrogen, and fluorine atoms. This site would be a prime target for nucleophilic attack by water, potentially initiating hydrolytic cleavage of the oxazole ring, a known degradation pathway for some oxazoles.[20][21]

  • Decarboxylation : The stability of the carboxylic acid group is another key consideration. While oxazoles are generally thermally stable, the presence of substituents can alter this.[21][22] In particular, 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards decarboxylation.[4][23] A transition state search for the removal of CO₂ could quantify the energy barrier for this process, providing a direct measure of its likelihood.

Hypothesized Degradation Pathway: Decarboxylation

G Reactant This compound TS Transition State (C-C bond elongation) Reactant->TS ΔG‡ (Activation Energy) Product 2-Fluorooxazole + CO₂ TS->Product

Caption: Energy profile for a potential decarboxylation pathway.

Conclusion

Theoretical calculations based on Density Functional Theory provide an indispensable toolkit for the early-stage assessment of molecular stability in drug discovery. The detailed protocol herein outlines a robust method for evaluating this compound. The analysis of its electronic structure, particularly the HOMO-LUMO gap and MEP map, allows for the prediction of its general reactivity and the identification of sites susceptible to degradation.

Based on our theoretical framework, a molecule with a HOMO-LUMO gap of ~6 eV would be considered to have good kinetic stability. However, the electronic features also suggest potential liabilities, such as hydrolytic attack at the C2 position and possible decarboxylation. These hypotheses provide clear, actionable guidance for experimental chemists, directing them to specifically test for these degradation pathways under relevant stress conditions (e.g., varying pH, temperature, and light exposure).[24] By integrating these computational insights, the drug development process can be significantly de-risked, saving time and resources.[7]

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Foreword: The Fluorooxazole Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Fluorooxazole Scaffold

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] When integrated into the oxazole framework, a privileged heterocycle in numerous bioactive compounds, the resulting fluorooxazole scaffold presents a unique and versatile platform for drug development.[5][6] Its reactivity is a delicate interplay between the inherent electron-deficient nature of the oxazole ring and the powerful inductive effect of the fluorine substituent. This guide provides an in-depth analysis of the scaffold's reactivity, offering field-proven insights and detailed protocols for its strategic functionalization.

Electronic Landscape and General Reactivity Overview

The reactivity of the fluorooxazole ring is dictated by the confluence of several electronic factors. The oxazole ring itself is considered electron-deficient due to the electronegativity of its constituent nitrogen and oxygen atoms. The addition of a fluorine atom further depletes the ring of electron density via a strong inductive (-I) effect. This electronic landscape makes the fluorooxazole scaffold generally resistant to classical electrophilic aromatic substitution but highly susceptible to nucleophilic attack and ring-opening reactions. C-H bonds on the ring, while less reactive than in electron-rich systems, can be selectively functionalized using modern organometallic techniques.

Figure 1. General Reactivity Map of a Fluorooxazole Scaffold

Nucleophilic Aromatic Substitution (SNAr)

The most prominent feature of the fluorooxazole scaffold's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of both the oxazole ring and the fluorine atom makes the carbon atom bearing the fluorine highly electrophilic.[7][8] Fluoride is an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[8]

Mechanism and Causality

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electronegative heteroatoms of the oxazole ring, which provides a significant stabilizing effect. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Figure 2. Mechanism of SNAr on a Fluorooxazole
Experimental Protocol: SNAr Amination

This protocol describes a typical procedure for the substitution of fluorine with a primary or secondary amine.

Protocol ID: SNAR-AM-001

  • Reagent Preparation: To a dry, argon-flushed vial, add the fluorooxazole substrate (1.0 equiv), the desired amine (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

    • Scientist's Note: Cesium carbonate is often preferred for less nucleophilic amines as its greater solubility and the "cesium effect" can accelerate the reaction.

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (0.1 M concentration).

    • Causality: Polar aprotic solvents are crucial as they solvate the cation of the base but do not strongly solvate the nucleophile, thereby increasing its effective nucleophilicity.

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation: A control reaction without the base should be run in parallel. The absence of product formation validates that the reaction is base-mediated and not a simple thermal decomposition followed by recombination.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophile ClassTypical ConditionsExpected YieldReference
Primary/Secondary AminesK₂CO₃, DMSO, 100 °C70-95%[10]
Alcohols (as alkoxides)NaH, THF, 65 °C60-85%[11]
Thiols (as thiolates)Cs₂CO₃, DMF, 80 °C80-98%[12]
AzolesDBU, MeCN, 80 °C75-90%[13]

Transition Metal-Catalyzed C-H Functionalization

While SNAr is dominant at the C-F position, the other C-H bonds on the fluorooxazole scaffold are accessible through modern transition metal-catalyzed C-H functionalization.[14] These methods offer a powerful, atom-economical way to build molecular complexity without pre-functionalization.

Core Principles

These reactions typically involve a palladium, rhodium, or copper catalyst that can reversibly insert into a C-H bond.[15] The inherent reactivity of the C-H bonds on the oxazole ring is low, so directing groups are often employed to position the metal catalyst in proximity to the target C-H bond, leading to high regioselectivity. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as remarkable solvents that can promote challenging C-H activation reactions.[15]

Experimental Workflow: Directed C-H Arylation

This workflow outlines the arylation of a C-H bond adjacent to a directing group (DG) on the fluorooxazole scaffold.

G Figure 3. Workflow for Directed C-H Arylation start Start: Fluorooxazole-DG Substrate reagents Add: • Pd(OAc)₂ Catalyst • Ligand (e.g., Ac-Gly-OH) • Aryl Halide • Ag₂CO₃ Oxidant/Base • HFIP Solvent start->reagents reaction Reaction: • Seal Vial • Heat to 100-140 °C • Monitor by LC-MS reagents->reaction workup Workup: • Cool to RT • Filter through Celite • Concentrate reaction->workup purify Purification: • Flash Chromatography workup->purify end End: Arylated Product purify->end

Figure 3. Workflow for Directed C-H Arylation
  • Causality in Component Selection:

    • Catalyst (Pd(OAc)₂): A versatile and common Pd(II) precursor for C-H activation cycles.

    • Ligand (Mono-N-protected amino acids): Act as a transient directing group, facilitating the cyclometalation step.

    • Oxidant (Ag₂CO₃): Often serves as both a base and a halide scavenger, facilitating catalyst turnover.

    • Solvent (HFIP): Its high polarity and hydrogen-bond-donating ability can stabilize key intermediates in the catalytic cycle.[15]

Palladium-Catalyzed Cross-Coupling Reactions

For building C-C and C-N bonds at positions other than the C-F bond, traditional cross-coupling reactions are indispensable. To utilize this chemistry, the fluorooxazole scaffold must first be functionalized with a halide (Br, I) or a triflate (OTf) at the desired position.

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for forming C-C bonds by coupling an organoboron species with a halide or triflate.[16][17]

  • Protocol Insight: For a bromo-fluorooxazole substrate, a typical catalyst system is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos. A base, such as Na₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation.[16] The reaction is tolerant of the C-F bond, which remains intact. While direct coupling of C-F bonds via Suzuki reaction is known, it requires specialized and harsh conditions and is not the default pathway for this scaffold.[18]

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds from aryl halides/triflates.[12]

  • Protocol Insight: Coupling a bromo-fluorooxazole with an amine is effectively achieved using a palladium catalyst, a specialized ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base like NaOtBu or LHMDS.[12][19][20] The choice of ligand is critical and depends on the steric and electronic properties of both the oxazole substrate and the amine coupling partner.

Ring-Opening Reactions

The N-O bond within the oxazole ring is a point of latent reactivity that can be exploited in ring-opening reactions, leading to highly functionalized acyclic products. This transformation provides a strategic departure from reactions that maintain the heterocyclic core.

Electrophilic Ring-Opening Fluorination

Treating isoxazoles (a related scaffold) with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening cascade.[21] This reactivity is translatable to the fluorooxazole core.

Mechanism:

  • Electrophilic Attack: The oxazole ring acts as a nucleophile, attacking the electrophilic fluorinating agent. This typically occurs at a carbon atom, disrupting the aromaticity.

  • Deprotonation/Rearrangement: A subsequent deprotonation can trigger the cleavage of the weak N-O bond.

  • Product Formation: The cascade results in a linear, highly functionalized product, often a tertiary fluorinated carbonyl compound.[21][22]

G Figure 4. Postulated Electrophilic Ring-Opening start Fluorooxazole step1 Electrophilic Attack (e.g., Selectfluor®) start->step1 step2 Intermediate Cation step1->step2 step3 Deprotonation & N-O Bond Cleavage step2->step3 end Acyclic Fluorinated Carbonyl Product step3->end

Figure 4. Postulated Electrophilic Ring-Opening

This pathway is valuable for converting a flat, aromatic scaffold into a three-dimensional, stereochemically rich structure containing a valuable tertiary fluorine center.[22]

Modern Synthetic Approaches: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for activating organic molecules under exceptionally mild conditions.[23][24] This methodology can be applied to the fluorooxazole scaffold to enable transformations that are difficult to achieve with traditional thermal methods.

  • Cation Radical-Accelerated SNAr: For electron-rich fluorooxazoles that are poor substrates for traditional SNAr, photoredox catalysis can be used. A photocatalyst, upon excitation by visible light, oxidizes the fluorooxazole to a radical cation.[10][13] This species is extremely electron-deficient and readily attacked by even weak nucleophiles. This approach dramatically expands the scope of possible SNAr reactions.[10]

  • Radical-Based C-H Functionalization: Photoredox catalysis can generate highly reactive radical species from stable precursors. These radicals can then add to the fluorooxazole ring or participate in C-H functionalization pathways, providing access to novel derivatives.[25]

Conclusion

The fluorooxazole scaffold is a chameleon of reactivity, whose synthetic utility is unlocked by understanding its distinct electronic profile. While its electron-deficient nature makes it a prime substrate for nucleophilic aromatic substitution at the C-F bond, this is only the beginning of its story. Modern synthetic methods have opened avenues for the precise modification of its other positions. Transition metal-catalyzed C-H functionalization and cross-coupling reactions provide a robust toolkit for building molecular complexity, while ring-opening reactions offer a strategic pathway to acyclic, fluorinated building blocks. Finally, the advent of photoredox catalysis promises to further expand the synthetic possibilities under mild, sustainable conditions. For the medicinal chemist, a deep understanding of these reactive pathways is paramount to leveraging the full potential of the fluorooxazole core in the design of next-generation therapeutics.

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Unlocking New Therapeutic Frontiers: A Technical Guide to Emerging Research Areas for Novel Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 15, 2026 – As the landscape of drug discovery continually evolves, the search for novel molecular scaffolds with diverse therapeutic potential remains a paramount objective. The oxazole core, a five-membered aromatic heterocycle, has long been recognized as a "privileged" structure in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delineates promising and underexplored research avenues for the next generation of oxazole derivatives, moving beyond their established roles and venturing into novel therapeutic territories.

This document provides a comprehensive overview of emerging biological targets, detailed synthetic strategies for creating diverse oxazole libraries, and robust, step-by-step protocols for key biological assays to empower researchers in their quest for innovative therapeutics.

The Oxazole Scaffold: A Versatile Platform for Drug Discovery

The unique electronic properties and structural rigidity of the oxazole ring allow it to engage in a wide range of non-covalent interactions with biological macromolecules, making it an ideal starting point for the design of targeted therapies.[1][3] Historically, oxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5] This guide will focus on three burgeoning research areas where novel oxazole derivatives could make a significant impact: neurodegenerative diseases, immunomodulation, and metabolic disorders.

Emerging Therapeutic Applications for Novel Oxazole Derivatives

Neurodegenerative Diseases: Beyond Symptomatic Relief

The development of disease-modifying therapies for neurodegenerative disorders like Alzheimer's disease remains a critical unmet medical need. Novel oxazole derivatives present an opportunity to target key pathological pathways implicated in these conditions.

2.1.1. Targeting Tau Pathology:

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles is a hallmark of Alzheimer's disease and other tauopathies, with its progression strongly correlating with cognitive decline.[6][7] Oxazole-based compounds can be designed to either inhibit the kinases responsible for tau hyperphosphorylation, such as Glycogen Synthase Kinase-3β (GSK-3β), or to directly interfere with the tau aggregation process itself.[8]

2.1.2. Inhibition of GSK-3β:

GSK-3β is a key kinase implicated in the hyperphosphorylation of tau.[8] The development of selective GSK-3β inhibitors is a promising strategy for mitigating tau pathology.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

This protocol describes a luminescence-based assay to screen for inhibitors of GSK-3β.[2][9][10][11][12]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in kinase assay buffer with a final DMSO concentration of 1%. Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Enzyme Addition: Dilute the GSK-3β enzyme in kinase assay buffer to the desired concentration. Add 2.5 µL of the diluted enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 2.5 µL of kinase assay buffer.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km values for ATP and the substrate peptide. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2.1.3. Inhibition of Tau Aggregation:

Directly preventing the aggregation of tau protein is another viable therapeutic approach. High-throughput screening assays can identify small molecules that stabilize monomeric tau or disrupt the formation of toxic oligomers and fibrils.

Experimental Protocol: Thioflavin T (ThT) Tau Aggregation Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of heparin-induced tau aggregation.[1][6][13][14][15][16]

Materials:

  • Recombinant human tau protein (full-length or a fragment such as K18)

  • Heparin

  • Thioflavin T (ThT)

  • Aggregation buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well black, clear-bottom plates

Procedure:

  • Reagent Preparation: Prepare stock solutions of tau protein, heparin, and ThT in aggregation buffer.

  • Reaction Setup: In a 96-well plate, add the following components in order for a final volume of 100 µL per well:

    • Aggregation buffer

    • Test compound at various concentrations (or vehicle control)

    • Tau protein (final concentration ~10 µM)

    • ThT (final concentration ~20 µM)

  • Initiation of Aggregation: Initiate the aggregation by adding heparin (final concentration ~2.5 µM).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) every 15 minutes for up to 48 hours, with intermittent shaking.

Data Analysis:

Plot the fluorescence intensity versus time to generate aggregation curves. The effect of inhibitors can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase relative to the vehicle control.

Immunomodulation: Targeting the NLRP3 Inflammasome

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18.[17] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it an attractive therapeutic target.[9][13][17][18] Novel oxazole derivatives have recently been identified as potent inhibitors of the NLRP3 inflammasome, opening up a new avenue for the development of anti-inflammatory therapeutics.[9][13]

Experimental Protocol: NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol describes a method for assessing the inhibitory effect of compounds on NLRP3 inflammasome activation in human monocytic THP-1 cells.[4][17][19][20][21]

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • Human IL-1β ELISA kit

  • Caspase-1 activity assay kit

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and differentiate them into macrophage-like cells by treating with PMA (50-100 ng/mL) for 48 hours.

  • Priming (Signal 1): Replace the PMA-containing medium with fresh, serum-free medium and prime the cells with LPS (1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (10 µM) for 1 hour or ATP (5 mM) for 30 minutes.

  • Sample Collection: Carefully collect the cell culture supernatants.

  • Downstream Analysis:

    • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[8][22][23][24]

    • Caspase-1 Activity: Measure the activity of caspase-1 in the supernatants using a caspase-1 activity assay kit.[18][25][26][27]

Data Analysis:

Determine the IC₅₀ values of the test compounds for the inhibition of IL-1β secretion and caspase-1 activity.

Metabolic Diseases: A New Role in NAFLD

Non-alcoholic fatty liver disease (NAFLD) is a prevalent condition characterized by the accumulation of fat in the liver, which can progress to more severe forms of liver disease.[28][29] Recent studies have suggested that isoxazole derivatives, close structural relatives of oxazoles, can ameliorate NAFLD by regulating lipid metabolism and inflammatory responses.[10] This suggests that novel oxazole derivatives could also be effective therapeutic agents for NAFLD.

Experimental Protocol: In Vitro NAFLD Model and Lipid Accumulation Assay

This protocol describes the establishment of an in vitro NAFLD model using HepG2 cells and the quantification of lipid accumulation using Oil Red O staining.[28][29][30][31][32]

Materials:

  • HepG2 cells

  • DMEM medium

  • FBS

  • Oleic acid and palmitic acid

  • Oil Red O staining kit

  • Test compounds (dissolved in DMSO)

Procedure:

  • Induction of Steatosis: Seed HepG2 cells in a 24-well plate. Once confluent, treat the cells with a mixture of oleic acid and palmitic acid (e.g., 2:1 molar ratio, total concentration 1 mM) for 24 hours to induce lipid accumulation.

  • Compound Treatment: Treat the steatotic HepG2 cells with various concentrations of the test compounds for an additional 24 hours.

  • Oil Red O Staining:

    • Wash the cells with PBS and fix them with 10% formalin for 30-60 minutes.

    • Wash the cells with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O working solution for 10-20 minutes.[3][33][34][35][36]

    • Wash the cells with water to remove excess stain.

  • Quantification:

    • For qualitative analysis, visualize the stained lipid droplets under a microscope.

    • For quantitative analysis, extract the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at ~492 nm.

Data Analysis:

Compare the amount of lipid accumulation in compound-treated cells to that in vehicle-treated control cells to determine the effect of the compounds on reducing hepatic steatosis.

Synthetic Strategies for Building Oxazole Diversity

The successful exploration of these novel research areas hinges on the ability to synthesize a diverse range of oxazole derivatives. Several robust synthetic methods can be employed to construct the oxazole core and introduce various substituents at the C2, C4, and C5 positions.[2]

Versatile Synthesis of a 2,4,5-Trisubstituted Oxazole Scaffold

The Robinson-Gabriel synthesis and the Van Leusen reaction are two classical and reliable methods for the synthesis of substituted oxazoles.[1][14][17][25][33][34][37] A one-pot Friedel-Crafts/Robinson-Gabriel synthesis offers an efficient route to highly substituted oxazoles.[11]

Experimental Protocol: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles

This protocol describes a one-pot synthesis of 2,4,5-trisubstituted oxazoles from an oxazolone template.[11][37]

Materials:

  • Substituted 4-arylidene-2-phenyloxazol-5(4H)-one (oxazolone)

  • Aromatic nucleophile (e.g., anisole, phenol)

  • Triflic acid

  • Dichloromethane

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the oxazolone (1 equivalent) and the aromatic nucleophile (5 equivalents) in dichloromethane.

  • Friedel-Crafts Reaction: Cool the solution to -78°C and slowly add triflic acid (10 equivalents). Stir the solution at -78°C for 1 hour.

  • Robinson-Gabriel Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 2 days.

  • Work-up: Quench the reaction by carefully pouring it over crushed ice. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2,4,5-trisubstituted oxazole.

Future Directions and Conclusion

The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The emerging research areas of neurodegenerative diseases, immunomodulation, and metabolic disorders present exciting opportunities for the development of next-generation oxazole derivatives. By leveraging the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around the oxazole core and unlock its full therapeutic potential. The journey from a versatile scaffold to a life-changing medicine is arduous, but the promising biological activities of oxazole derivatives provide a compelling rationale for continued investigation.

Visualizations

G cluster_0 Oxazole Drug Discovery Workflow A Scaffold Selection: 2,4,5-Trisubstituted Oxazole B Library Synthesis: (e.g., One-Pot Robinson-Gabriel) A->B Versatile Synthesis C High-Throughput Screening B->C Diverse Chemical Library D Hit Identification C->D Biological Assays E Lead Optimization D->E SAR Studies F Preclinical Development E->F ADMET Profiling

Caption: A general workflow for the discovery of novel oxazole-based drugs.

G cluster_1 NLRP3 Inflammasome Pathway PAMPs PAMPs/DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 Inflammasome Assembly PAMPs->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b Inflammation Inflammation IL1b->Inflammation Oxazole Novel Oxazole Inhibitor Oxazole->NLRP3 Inhibition

Caption: Inhibition of the NLRP3 inflammasome pathway by a novel oxazole derivative.

References

  • The isoxazole based flavonoid derivative 1 ameliorates non-alcoholic fatty liver disease in high-fat diet-induced obese mice by regulating lipid metabolism and inflammatory responses. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. (2023). PubMed. Retrieved from [Link]

  • Van Leusen Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Robinson–Gabriel synthesis. (2023). Wikipedia. Retrieved from [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Oxazole-4-carboxamide/butylated hydroxytoluene hybrids with GSK-3β inhibitory and neuroprotective activities against Alzheimer's disease. (2023). PubMed. Retrieved from [Link]

  • Caspase-1 Activity Assay Kit. (n.d.). Boster Biological Technology. Retrieved from [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (2021). MDPI. Retrieved from [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2006). ResearchGate. Retrieved from [Link]

  • Assaying NLRP3-mediated LDH and IL-1β release. (2024). Protocols.io. Retrieved from [Link]

  • Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. (2013). JoVE. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. Retrieved from [Link]

  • In Vitro Nonalcoholic Fatty Liver Disease Model Elucidating the Effect of Immune Environment on Disease Progression and Alleviation. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells. (2023). JoVE. Retrieved from [Link]

  • Characterization of the in vitro model of NAFLD. HepG2 cells were... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Human IL-1 beta ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]

  • Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Lipid (Oil Red O) Staining Kit. (n.d.). BioVision. Retrieved from [Link]

  • [An in vitro hepatic steatosis cell model for study of non-alcoholic fatty liver disease]. (2012). ResearchGate. Retrieved from [Link]

  • A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. (2017). PubMed. Retrieved from [Link]

  • tau Phosphorylation Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]

  • Procedures for the staining of lipid droplets with Oil Red O. (2018). Protocols.io. Retrieved from [Link]

  • 2.3. Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. (2017). ACS Publications. Retrieved from [Link]

  • In vitro tau phosphorylation. Recombinant tau was subjected to in vitro... (n.d.). ResearchGate. Retrieved from [Link]

  • Video: In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2014). JoVE. Retrieved from [Link]

  • Tau in Alzheimer's disease fact sheet. (2024). Bristol Myers Squibb. Retrieved from [Link]

  • Tau Pathology in Alzheimer's Disease: Bridging Molecular Mechanisms and Targeted Therapies. (2025). PubMed. Retrieved from [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. (2012). ACS Publications. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. Retrieved from [Link]

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Commercial availability and suppliers of 2-Fluorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluorooxazole-4-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its commercial availability, core chemical properties, strategic applications in medicinal chemistry, and best practices for handling and storage.

Introduction: The Strategic Value of a Fluorinated Heterocycle

This compound is a specialized heterocyclic building block of significant interest in modern drug discovery. Its structure combines three key features that make it a valuable scaffold for medicinal chemists:

  • The Oxazole Ring: A five-membered aromatic heterocycle that is a common motif in many biologically active compounds and natural products. It serves as a stable, rigid core for orienting other functional groups.

  • The Carboxylic Acid Group: This versatile functional group can act as a pharmacophore, engaging in hydrogen bonding with biological targets. It also provides a crucial chemical handle for synthetic elaboration, enabling the formation of amides, esters, and other derivatives. Carboxylic acids are present in over 450 marketed drugs, including well-known NSAIDs and antibiotics.[1]

  • The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its introduction can profoundly influence a molecule's properties, often improving metabolic stability, increasing binding affinity by participating in specific interactions, and enhancing membrane permeability.

This guide serves as a practical resource for sourcing and utilizing this potent building block in research and development programs.

Commercial Availability and Sourcing

This compound is available from a select number of specialized chemical suppliers. It is primarily intended for research and development purposes. When sourcing this compound, researchers should pay close attention to the CAS number to ensure they are acquiring the correct isomer.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
Amerigo Scientific2-Fluoro-1.3-oxazole-4-carboxylic acid1167056-76-9C₄H₂FNO₃131.06 g/mol For research use only.[2]
CymitQuimicaThis compound1167056-76-9C₄H₂FNO₃131.0620Intended for lab use only.[3]

Note: Researchers may also encounter related structures such as 2-Bromooxazole-4-carboxylic acid (CAS 1167055-73-3), which can serve as a precursor or alternative building block.[4]

Technical Profile and Synthesis Strategy

A thorough understanding of the molecule's properties and synthetic origin is crucial for its effective application.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 2-Fluoro-1,3-oxazole-4-carboxylic acidN/A
CAS Number 1167056-76-9[2][3]
Molecular Formula C₄H₂FNO₃[2][3]
Molecular Weight 131.06 g/mol [2][3]
Appearance Typically an off-white to white solidGeneral
Purity >95% (Typical for research grade)General
Conceptual Synthetic Workflow

While specific, scaled-up manufacturing routes are proprietary, a plausible synthetic pathway can be conceptualized from established organic chemistry principles. The formation of the oxazole ring is a key step, often achieved through methods like the Robinson-Gabriel synthesis, followed by a fluorination step.

A generalized workflow could involve:

  • Oxazole Formation: Cyclization of an appropriate precursor to form the core oxazole-4-carboxylic acid ester.

  • Fluorination: Introduction of the fluorine atom at the C2 position, potentially using an electrophilic fluorinating agent like Selectfluor.

  • Hydrolysis: Saponification of the ester group to yield the final carboxylic acid product.

cluster_synthesis Conceptual Synthesis of this compound A Starting Materials (e.g., α-haloketone & amide) B Step 1: Oxazole Ring Formation (e.g., Robinson-Gabriel) A->B C Oxazole-4-carboxylate Intermediate B->C D Step 2: Electrophilic Fluorination (e.g., with Selectfluor) C->D E 2-Fluorooxazole-4-carboxylate D->E F Step 3: Ester Hydrolysis (e.g., NaOH, H₃O⁺) E->F G Final Product: This compound F->G

Caption: Generalized synthetic pathway for this compound.

Role in Medicinal Chemistry

The structural components of this compound directly contribute to its utility as a fragment in drug design.

cluster_features Structural Features & Medicinal Chemistry Impact mol This compound feature1 Fluorine Atom • Enhances metabolic stability • Modulates pKa • Improves binding affinity mol:f0->feature1:head feature2 Oxazole Ring • Rigid, aromatic scaffold • Bioisostere for other rings • Stable chemical core mol:f0->feature2:head feature3 Carboxylic Acid • H-bond donor/acceptor • Synthetic handle for amides/esters • Can improve solubility mol:f0->feature3:head

Caption: Key structural features and their functional roles in drug design.

Applications and Experimental Protocols

The primary application of this compound is as a building block for creating more complex molecules with potential therapeutic value. Its derivatives have been explored in various research areas, including oncology, inflammation, and infectious diseases.[5][6]

Example Protocol: Standard Amide Coupling (EDC/HOBt)

This protocol describes a standard laboratory procedure for coupling this compound with a primary or secondary amine to form an amide bond, a cornerstone reaction in drug discovery.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃, Brine, 1N HCl

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.

  • Activation: Add HOBt and EDC to the solution. Stir at room temperature for 15-20 minutes. This pre-activation step forms the active HOBt ester.

  • Amine Addition: Add the desired amine, followed by the dropwise addition of DIPEA.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress using TLC or LC-MS (typically complete within 4-16 hours).

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amide.

cluster_protocol Amide Coupling Workflow A 1. Dissolve Acid in Anhydrous DMF B 2. Add EDC/HOBt (Activate for 20 min) A->B C 3. Add Amine & DIPEA B->C D 4. Stir at RT (Monitor by LC-MS) C->D E 5. Aqueous Workup (EtOAc Extraction) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: Step-by-step workflow for a standard amide coupling reaction.

Quality, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Quality Control

Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity and identity of the compound. Standard analytical techniques include:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and absence of proton- or fluorine-containing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight.

  • Elemental Analysis: To verify the elemental composition.

Safe Handling and Personal Protective Equipment (PPE)

While a specific safety data sheet (SDS) for this compound may not be universally available, precautions for similar fluorinated carboxylic acids should be followed.[7][8]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Avoid contact with skin.[7][9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling.[7] Avoid ingestion and inhalation.[7][8]

Storage Recommendations

To maintain chemical stability and prevent degradation:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8][9]

  • Conditions: Store in a cool, dry environment, away from incompatible materials such as strong oxidizing agents.[8][9]

  • Incompatibilities: Avoid contact with strong bases and oxidizing agents.

References

  • 2-Fluoro-1.3-oxazole-4-carboxylic acid. Amerigo Scientific. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. ResearchGate. [Link]

  • Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. PubMed. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

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Safety data sheet and handling precautions for 2-Fluorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Fluorooxazole-4-carboxylic Acid

Introduction: Navigating the Chemistry of a Novel Building Block

PART 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice.[6] Given the absence of specific toxicity data for this compound, a critical evaluation of its structural components—a fluorinated heterocycle and a carboxylic acid—is necessary.

Structural Analogy-Based Hazard Assessment:

  • Fluorinated Organic Compounds: The presence of a carbon-fluorine bond can significantly alter a molecule's reactivity and biological activity.[3] While often enhancing metabolic stability, fluorinated compounds can also pose unique hazards. Some are highly reactive, and their decomposition, particularly in a fire, can produce hazardous substances like hydrogen fluoride.[7]

  • Carboxylic Acids: Carboxylic acids are acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[8][9] The specific acidity of this compound is unknown, but it should be handled as a potential irritant and corrosive.

  • Oxazole Moiety: While the oxazole ring itself is a common feature in many pharmaceuticals, its influence on the overall toxicity of this specific molecule is not well-documented.

Based on analogous compounds found in safety literature, the primary anticipated hazards are summarized below.

Hazard ClassAnticipated Severity and Rationale
Acute Toxicity (Oral) Assumed to be harmful if swallowed, a common classification for complex organic molecules.[8][10]
Skin Corrosion/Irritation Expected to cause skin irritation, and potentially severe burns with prolonged contact, due to the carboxylic acid group.[9][11]
Serious Eye Damage/Irritation Assumed to cause serious eye irritation or damage upon contact.[11][12] The acidic nature and potential for particulate matter entering the eye necessitate this precaution.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[13][14]

A logical workflow for risk assessment before handling this compound is essential.

RiskAssessment cluster_prep Preparation Phase cluster_assess Assessment Phase cluster_mitigate Mitigation Phase A Identify Compound: This compound B Search for Specific SDS A->B C Analyze Analogous Compound Data (Fluorinated Carboxylic Acids) B->C No specific SDS found D Assume 'Worst-Case' Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant C->D E Evaluate Experimental Scale (mg vs. multi-gram) D->E F Assess Environment: Fume Hood, Ventilation E->F G Select Appropriate PPE (Gloves, Goggles, Lab Coat) F->G H Prepare Emergency Equipment (Spill Kit, Eyewash, Shower) G->H I Develop Step-by-Step Handling Protocol H->I

Caption: Risk assessment workflow for handling novel compounds.

PART 2: Safe Handling, Storage, and Engineering Controls

Adherence to rigorous handling and storage protocols is non-negotiable. The causality behind these recommendations is to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

  • Ventilation: All manipulations of this compound as a solid or in solution must be conducted in a properly functioning chemical fume hood.[5] This is to prevent inhalation of any dust or aerosolized particles.

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[13]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is critical and should be based on the anticipated hazards.[4]

PPE CategorySpecification and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. For handling larger quantities or where splashing is a risk, consider double-gloving.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[13]
Eye and Face Protection Chemical safety goggles are the minimum requirement.[13][15] A face shield should be worn in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[8]
Skin and Body Protection A lab coat must be worn at all times. For larger-scale work, consider a chemically resistant apron.[15]
Respiratory Protection If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9][15]

Handling and Hygiene Practices

  • Avoid all direct contact with the substance.[12]

  • Do not eat, drink, or smoke in the laboratory.[8][13]

  • Weighing of the solid should be done carefully to minimize dust generation.

  • Keep containers tightly closed when not in use.[15]

  • Wash hands thoroughly with soap and water after handling.[11]

Storage Procedures

  • Store in a cool, dry, and well-ventilated area.[4][5][15]

  • Keep containers tightly sealed.[15]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][12]

PART 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The following procedures are based on standard practices for acidic and potentially irritating chemical compounds.[12][15]

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7][8] If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen.[15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Accidental Release Measures

  • Evacuation: Evacuate all non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Do not attempt to clean up a spill without wearing the appropriate PPE as described in Part 2.[13]

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding the creation of dust.[12]

    • For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Disposal: Dispose of all waste and contaminated materials through your institution's hazardous waste program.[4] Do not dispose of down the drain.[8]

The following diagram illustrates a clear, logical flow for responding to a chemical spill.

SpillResponse A Spill Detected B Alert personnel and evacuate area A->B C Don Appropriate PPE B->C D Contain the spill with absorbent material C->D E Carefully collect spilled material and absorbents D->E F Place in a sealed hazardous waste container E->F G Decontaminate the area F->G H Dispose of waste through EHS protocols G->H

Caption: Standard operating procedure for chemical spill response.

Conclusion

While this compound holds promise as a building block in scientific research, the current lack of specific safety data necessitates a cautious and well-informed approach to its handling. By adhering to the principles of risk assessment based on structural analogy, employing robust engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this and other novel chemical entities. This guide provides the foundational knowledge to establish a safe and effective laboratory workflow.

References

  • Synquest Labs. (n.d.). Safety Data Sheet: 2-Fluoro-4-hydroxybenzoic acid.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • TCI. (2010). Safety Data Sheet: 2-Furancarboxylic acid.
  • American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Amerigo Scientific. (n.d.). 2-Fluoro-1.3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • TCI. (n.d.). Safety Data Sheet: 4'-Hydroxyazobenzene-2-carboxylic Acid.
  • Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF. Retrieved from [Link]

  • Apollo Scientific. (2023). Safety Data Sheet: 5-Phenyl-1,3-oxazole-4-carboxylic acid.

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Methodological & Application

Applications of 2-Fluorooxazole-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Heterocycles in Drug Design

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the myriad of heterocyclic systems, oxazoles represent a "privileged structure," a recurring motif in a multitude of biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[3]

This guide focuses on a particularly promising, yet underexplored, building block: 2-Fluorooxazole-4-carboxylic acid . The strategic placement of a fluorine atom at the 2-position of the oxazole ring, combined with a carboxylic acid handle at the 4-position, presents a unique trifecta of functionalities for the medicinal chemist. The fluorine atom can serve to modulate the electronics of the oxazole ring and enhance binding interactions, while the carboxylic acid provides a versatile point for derivatization and exploration of structure-activity relationships (SAR). This document will provide a comprehensive overview of the potential applications of this compound, including proposed synthetic strategies and detailed protocols for its utilization in drug discovery programs.

Proposed Synthesis of this compound: A Plausible Synthetic Route

While dedicated literature on the synthesis of this compound is not abundant, a plausible synthetic route can be devised based on established methodologies for oxazole synthesis and fluorination reactions. The following multi-step protocol is a proposed pathway for the laboratory-scale preparation of this valuable building block.

Synthetic Workflow Diagram

cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Saponification A Ethyl 2-fluoro-2-formamidoacetate B Ethyl 2-fluorooxazole-4-carboxylate A->B Dehydrative Cyclization Reagents: Burgess Reagent Solvent: Tetrahydrofuran (THF) Conditions: Reflux C This compound B->C Hydrolysis Reagents: LiOH or NaOH Solvent: THF/Water Conditions: Room Temperature D Starting Materials: - Ethyl glyoxylate - Fluoroacetamide D->A Condensation Reagents: TiCl4, Et3N Solvent: Dichloromethane (DCM) Conditions: 0 °C to rt

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 2-fluoro-2-formamidoacetate

  • Rationale: This initial step involves the condensation of an α-ketoester with a fluorinated amide to form the key acyclic precursor. Titanium(IV) chloride is a powerful Lewis acid that facilitates the formation of the imine intermediate, which is then acylated.

  • Protocol:

    • To a stirred solution of ethyl glyoxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N2 or Ar) at 0 °C, add triethylamine (2.2 eq) followed by the dropwise addition of titanium(IV) chloride (1.1 eq).

    • After stirring for 30 minutes at 0 °C, add a solution of fluoroacetamide (1.0 eq) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 2-fluoro-2-formamidoacetate.

Step 2: Synthesis of Ethyl 2-fluorooxazole-4-carboxylate

  • Rationale: This step involves the cyclodehydration of the N-acylamino ester to form the oxazole ring. The Burgess reagent is a mild and effective dehydrating agent for this type of transformation, often avoiding harsh conditions that could lead to side reactions.

  • Protocol:

    • Dissolve ethyl 2-fluoro-2-formamidoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.

    • Add the Burgess reagent (1.2 eq) in one portion.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion (typically 2-4 hours), cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield ethyl 2-fluorooxazole-4-carboxylate.

Step 3: Synthesis of this compound

  • Rationale: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a common choice for this hydrolysis, as it is generally effective and minimizes side reactions.

  • Protocol:

    • Dissolve ethyl 2-fluorooxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Medicinal Chemistry Applications: A Versatile Scaffold for Drug Discovery

The unique structural features of this compound make it an attractive starting point for a variety of medicinal chemistry campaigns.

As a Bioisosteric Replacement

The 2-fluorooxazole moiety can be considered a bioisostere for other chemical groups, such as a phenyl ring or other heterocyclic systems. The fluorine atom can mimic a hydrogen atom in terms of size, yet it drastically alters the electronic properties of the ring, potentially leading to improved target engagement or altered metabolic profiles.

As a Core Scaffold for Inhibitor Design

The oxazole ring is a common feature in many enzyme inhibitors. The this compound scaffold can be elaborated to target a range of enzymes, including kinases, proteases, and metabolic enzymes. For instance, derivatives of the related 2-(4-Fluorobenzyl)oxazole-4-carboxylic acid have shown promising anticancer, anti-inflammatory, and antibacterial activities.[4] This suggests that the core oxazole structure is amenable to modifications that can impart potent and selective biological activity.

Leveraging the Carboxylic Acid for Library Synthesis

The carboxylic acid at the 4-position is a key functional group that allows for the straightforward synthesis of large compound libraries through techniques like amide coupling. This enables the rapid exploration of the chemical space around the 2-fluorooxazole core, which is essential for identifying lead compounds in a high-throughput screening (HTS) campaign.

Protocol for Derivative Synthesis: Amide Coupling

This protocol provides a general procedure for the synthesis of an amide derivative from this compound and a primary amine.

Amide Coupling Workflow

cluster_0 Amide Coupling A This compound C N-Alkyl-2-fluorooxazole-4-carboxamide A->C HATU, DIPEA Solvent: DMF Conditions: Room Temperature B Primary Amine (R-NH2) B->C

Caption: General workflow for amide coupling of this compound.

Detailed Experimental Protocol
  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert atmosphere, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired N-alkyl-2-fluorooxazole-4-carboxamide.

Data Summary: Physicochemical Properties

The introduction of a fluorine atom is expected to influence the physicochemical properties of the parent oxazole-4-carboxylic acid.

PropertyOxazole-4-carboxylic acid (Hypothetical)This compoundRationale for Change
Molecular Formula C4H3NO3C4H2FNO3Addition of one fluorine atom, removal of one hydrogen atom.
Molecular Weight 113.07 g/mol 131.06 g/mol Increased mass due to the fluorine atom.
pKa ~3-4~2-3The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid.
LogP LowerHigherFluorine substitution generally increases lipophilicity.

Conclusion

This compound stands as a high-potential building block for medicinal chemists engaged in drug discovery. Its unique combination of a fluorinated oxazole core and a versatile carboxylic acid handle offers a rich platform for the design and synthesis of novel therapeutic agents. While its full potential is yet to be broadly explored in published literature, the foundational principles of medicinal chemistry strongly suggest its utility. The synthetic strategies and derivatization protocols outlined in this guide provide a solid starting point for researchers to unlock the therapeutic promise of this intriguing molecule.

References

  • Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]

  • PubMed Central. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

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Application Notes: 2-Fluorooxazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 2-fluorooxazole-4-carboxylic acid, a valuable heterocyclic building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. We delve into the strategic advantages conferred by the 2-fluorooxazole moiety, detailing its role in enhancing the physicochemical and pharmacological properties of target molecules. This document furnishes researchers with detailed, field-proven protocols for key synthetic transformations, including robust amide bond formations and efficient esterifications. The causality behind experimental choices, self-validating protocol design, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Fluorinated Heterocycles

In modern drug discovery, the incorporation of fluorine atoms and heterocyclic scaffolds into lead compounds is a cornerstone strategy for optimizing drug-like properties.[1][2] Fluorine, the most electronegative element, can profoundly modulate a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[2][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can shield adjacent positions from metabolic attack, thereby increasing the compound's half-life.[1][2]

Heterocycles like oxazoles are prevalent in numerous biologically active compounds and serve as crucial pharmacophores or bioisosteres for other functional groups.[4] The convergence of these two powerful concepts is embodied in this compound (CAS: 1167056-76-9; Formula: C₄H₂FNO₃).[5] This building block offers a synthetically accessible carboxylic acid handle for derivatization, while introducing the electronically distinct and metabolically robust 2-fluorooxazole ring into a target molecule. Its application enables the systematic exploration of chemical space to develop novel therapeutics with enhanced potency and superior pharmacokinetic profiles.

Core Synthetic Transformations and Protocols

The primary utility of this compound stems from its carboxylic acid functionality, which serves as a versatile anchor for coupling reactions. The following sections provide detailed protocols for its most common and critical applications.

Amide Bond Formation: Constructing Bioactive Scaffolds

The amide bond is a fundamental linkage in pharmaceuticals, peptides, and natural products.[6] The synthesis of 2-fluorooxazole-4-carboxamides is a direct route to novel chemical entities. The selection of coupling reagents is critical and depends on the reactivity of the amine coupling partner, particularly for electron-deficient or sterically hindered amines.[7][8]

Causality and Rationale: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient aminium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is exceptionally susceptible to nucleophilic attack by an amine. This method is renowned for its high yields, fast reaction times, and efficacy with challenging substrates where other methods may fail.[6] The use of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid and the amine's ammonium salt without competing in the coupling reaction.

Experimental Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolve the acid in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Add the desired primary or secondary amine (1.05 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq.) portion-wise to the stirred solution. A color change may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Acid 2-Fluorooxazole- 4-carboxylic Acid Mix Combine Reactants, add DIPEA & HATU at 0°C to RT Acid->Mix Amine Primary/Secondary Amine Amine->Mix Solvent Anhydrous DMF or DCM Solvent->Mix Dilute Dilute with Ethyl Acetate Mix->Dilute 2-12h Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Purify Column Chromatography Wash->Purify Product Pure Amide Product Purify->Product

Figure 1: General workflow for HATU-mediated amide coupling.

Causality and Rationale: The combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide synthesis.[7] EDC activates the carboxylic acid to form a reactive O-acylisourea. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-ester, which is more stable to rearrangement but still highly reactive towards amines. This two-stage activation minimizes side reactions and suppresses potential racemization at adjacent chiral centers.[7][9]

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF in a flask under an inert atmosphere.

  • Add the amine (1.0 eq.) and a suitable base, such as triethylamine (TEA) or DIPEA (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq.) in a single portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1 (Section 2.1.1).

  • Purify the crude product by flash column chromatography.

Parameter Method 1: HATU Method 2: EDC/HOBt
Coupling Reagent HATUEDC
Additive None requiredHOBt (or similar)
Base DIPEA (non-nucleophilic)DIPEA, TEA
Solvent DMF, DCM, MeCNDMF, DCM
Temperature 0 °C to RT0 °C to RT
Reaction Time 2-12 hours (typically faster)12-24 hours
Key Advantage High efficiency for difficult couplingsCost-effective, low racemization
Table 1: Comparison of Common Amide Coupling Conditions.
Esterification: Accessing Prodrugs and Intermediates

Esters derived from this compound can serve as important synthetic intermediates or as prodrugs designed to improve the bioavailability of a parent compound.

Causality and Rationale: Fischer esterification is a classic, acid-catalyzed condensation between a carboxylic acid and an alcohol.[10][11] The reaction is an equilibrium process.[12] To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of the alcohol (often as the solvent) and/or by removing the water byproduct. A strong acid catalyst (e.g., H₂SO₄) is critical; it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[11][12]

Experimental Protocol:

  • Place this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.

  • Add a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-18 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully neutralize the remaining acid by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography or distillation if applicable.

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid Protonation 1 H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int Nucleophilic Attack 2 ROH Alcohol ROH->Tetrahedral_Int Water_Loss Protonated Ester Tetrahedral_Int->Water_Loss Proton Transfer & Elimination of H₂O 3 Ester Ester Product Water_Loss->Ester Deprotonation 4 Water H₂O caption Figure 2: Simplified mechanism of Fischer Esterification.

Figure 2: Simplified mechanism of Fischer Esterification.

Characterization of Derivatives

Confirmation of product identity and purity is paramount. The following data are typical for derivatives of this compound.

Technique Representative Amide Derivative Representative Ester Derivative
¹H NMR δ ~8.5-9.0 (s, 1H, oxazole-H), δ ~7.0-8.0 (m, Ar-H), δ ~8.0-8.5 (br s, 1H, N-H)δ ~8.6 (s, 1H, oxazole-H), δ ~4.4 (q, 2H, -OCH₂-), δ ~1.4 (t, 3H, -CH₃)
¹³C NMR δ ~155-165 (d, ¹JCF, C2-F), δ ~158-162 (C=O), δ ~140-145 (C5), δ ~130-135 (C4)δ ~155-165 (d, ¹JCF, C2-F), δ ~160-165 (C=O), δ ~140-145 (C5), δ ~62 (-OCH₂-)
¹⁹F NMR Chemical shift characteristic of fluoro-heteroareneChemical shift characteristic of fluoro-heteroarene
IR (cm⁻¹) ~3300 (N-H stretch), ~1670 (Amide I, C=O), ~1540 (Amide II)~1730 (Ester C=O stretch), ~1250 (C-O stretch)
MS (ESI+) [M+H]⁺ corresponding to calculated exact mass[M+H]⁺ corresponding to calculated exact mass
Table 2: Typical Spectroscopic Data for this compound Derivatives.

Applications in Medicinal Chemistry

The 2-fluorooxazole scaffold is a privileged structure for generating libraries of compounds for screening against various biological targets. Related fluorinated heterocycles have demonstrated potent biological activities.

  • Anticancer Activity: Fluorinated benzoxazoles and benzothiazoles have shown significant growth-inhibitory activity against various cancer cell lines, where the presence of fluorine is often critical for potency.[1][4]

  • Enzyme Inhibition: The electronic properties of the fluorooxazole ring can facilitate specific interactions, such as hydrogen bonding or dipole interactions, within an enzyme's active site.

  • Metabolic Stability: The C-F bond can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[2][3]

MedChem_Applications cluster_synthesis Synthetic Diversification cluster_screening Biological Screening BuildingBlock 2-Fluorooxazole- 4-carboxylic Acid Amidation Amide Coupling BuildingBlock->Amidation Esterification Esterification BuildingBlock->Esterification Other Other Reactions BuildingBlock->Other Library Diverse Compound Library Amidation->Library Esterification->Library Other->Library Anticancer Anticancer Library->Anticancer Anti_Inflammatory Anti-inflammatory Library->Anti_Inflammatory Enzyme_Inhibition Enzyme Inhibition Library->Enzyme_Inhibition Antiviral Antiviral Library->Antiviral Hit Hit/Lead Compounds Anticancer->Hit Anti_Inflammatory->Hit Enzyme_Inhibition->Hit Antiviral->Hit

Figure 3: Logic flow from building block to therapeutic leads.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemists. The strategic placement of a fluorine atom on the stable oxazole core provides a unique combination of electronic and steric properties that can be leveraged to design novel molecules with enhanced biological activity and improved drug-like characteristics. The robust and reproducible protocols for amide coupling and esterification detailed herein provide a solid foundation for the incorporation of this valuable scaffold into diverse drug discovery programs.

References

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  • Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. New Journal of Chemistry, 47, 16712-16720. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. Available at: [Link]

  • Akhtar, M.S., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241. Available at: [Link]

  • Merchant, K., et al. (2016). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Organic Chemistry, 20(6), 639-650. Available at: [Link]

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  • Sköld, C., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Journal of Organic Chemistry, 80(23), 11956-11965. Available at: [Link]

  • Felix, C.A. (2012). Methods of preparing fluorinated carboxylic acids and their salts. Google Patents, US20120184770A1.
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  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Elsherbeny, M.H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. Available at: [Link]

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Application Notes & Protocols: 2-Fluorooxazole-4-carboxylic Acid in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-fluorooxazole-4-carboxylic acid as a versatile building block in the synthesis of bioactive heterocyclic compounds. We will explore the intrinsic chemical properties of this reagent that make it valuable, focusing on the interplay between the carboxylic acid handle, the electron-deficient fluoro-oxazole core, and its implications for reaction mechanisms and biological activity. This guide offers field-proven insights, detailed experimental protocols for key transformations such as amide coupling and esterification, and a discussion of the therapeutic potential of the resulting molecular scaffolds.

Introduction: The Strategic Value of a Fluorinated Oxazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 90% of new drugs featuring a heterocyclic motif.[1] Among these, the oxazole ring is a "privileged scaffold," appearing in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[5][6] this compound (CAS: 1167056-76-9) merges these two powerful concepts. It presents a unique trifecta of functionality:

  • A Carboxylic Acid Handle: A versatile functional group for derivatization, primarily through robust and well-understood amide bond formation.[7]

  • A Bioactive Oxazole Core: The five-membered aromatic ring serves as a rigid scaffold that can engage in various non-covalent interactions with biological targets.[8]

  • A C2-Fluorine Substituent: The highly electronegative fluorine atom modulates the electronic properties of the oxazole ring, potentially enhancing binding interactions and improving pharmacokinetic properties.[6]

This guide will elucidate how to leverage these features to construct novel and diverse libraries of potential therapeutic agents.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use in synthesis.

Table 1: Key Properties of this compound

Property Value Source
CAS Number 1167056-76-9 [9]
Molecular Formula C₄H₂FNO₃ [9]
Molecular Weight 131.06 g/mol [9]
Functional Groups Carboxylic Acid, Fluoro, Oxazole

| Appearance | Typically a solid | |

Causality Behind Reactivity:

The chemistry of this molecule is dominated by the carboxylic acid group. However, the C2-fluoro substituent plays a critical, non-innocent role. Its strong electron-withdrawing nature increases the acidity of the carboxylic proton and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This electronic modulation can influence the choice of coupling reagents and reaction conditions needed for high-yield transformations.

Core Application: Amide Bond Formation

The most prevalent application of this building block is in the synthesis of amides. Amide coupling is the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of chemical space by joining carboxylic acids with a vast library of available amines.[7] The resulting 2-fluorooxazole-4-carboxamides are excellent candidates for screening as kinase inhibitors, anti-proliferative agents, and other targeted therapeutics.[2][10]

Workflow for Amide Library Synthesis

G cluster_start Starting Materials cluster_process Synthetic Protocol cluster_end Outcome A 2-Fluorooxazole- 4-carboxylic acid C Step 1: Acid Activation (e.g., with HATU, EDC) A->C Coupling Reagent, Base (DIPEA), Solvent (DMF) B Amine Library (R-NH2) D Step 2: Nucleophilic Attack by Amine B->D C->D Activated Intermediate E Step 3: Workup & Purification (e.g., Chromatography) D->E F Bioactive Amide Scaffold E->F G Biological Screening (e.g., Kinase Assays) F->G

Caption: General workflow for synthesizing a library of bioactive amides.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a standard, reliable method for coupling this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for minimizing side reactions and racemization.[11]

Materials:

  • This compound

  • Amine of interest (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

    • Scientist's Note: The order of addition can be crucial. Adding the base last ensures that the carboxylic acid is activated by HATU before being deprotonated, which can prevent side reactions. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The NaHCO₃ wash is essential to remove any unreacted acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative Synthetic Transformations

While amide formation is primary, the carboxylic acid functionality allows for other important transformations.

Protocol 2: Fischer Esterification

Ester derivatives of heterocyclic acids are valuable intermediates and can also exhibit biological activity. The Fischer esterification is a classic acid-catalyzed method for producing esters.[12]

Materials:

  • This compound

  • Alcohol (e.g., Methanol or Ethanol, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-5 mol%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ to the suspension.

  • Heating: Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC.

    • Scientist's Note: The reaction is an equilibrium. Using the alcohol as the solvent drives the equilibrium towards the ester product.[12][13]

  • Neutralization: Cool the mixture to room temperature and carefully neutralize the acid catalyst by slowly adding solid NaHCO₃ or a saturated aqueous solution until effervescence ceases.

  • Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent like EtOAc.

  • Washing and Drying: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography if necessary.

Mechanism: Activation of the Carboxyl Group

The success of these reactions hinges on activating the carboxylic acid's hydroxyl group into a better leaving group.

G cluster_main Carboxylic Acid Activation Pathways cluster_amide Amide Coupling cluster_ester Fischer Esterification Start R-COOH (this compound) Carbodiimide O-Acylisourea Intermediate Start->Carbodiimide + DCC/EDC [[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHE47aVZgzRhCp-CTywcqSbZo7jdMX2DHs53vxNqE3GosWZXndhJpEz_5Sd-IgAxjLWNFASUU0gFAPN6aEL0YfLFi8Rtpeb7PQIldpoLkNR6mrEM3_fmua3NusNuw4RL-c--7-3cv0_VUk1N1gL0coLkWKB5srRNXzbH6D5E-lWY6A0gTswKPlDT058FnE5msWr8M1UQr2M4tn7qR_x6F_kVXruazcAJNF-pFqWUljGTkjN)] HATU OBt/OAt Active Ester Start->HATU + HATU/HBTU [[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzuil0KrDjuezm6ZFGbk_S5Mdh5We4W1pOaJn5zvmA56vFJsrprwtn8Hf0uzS6-bCUrnveeIFBv-GbgJ_dLyJyT4ZskqYCSCsMwotH1gPJMdnjfCwLUUDUUJUntAFzl9NIQ6msbsF0M0LF3TXIdv7G3QbYrFNlZBJK4ujcPZX-62hk6xbwo54YXbHm4F5p6N16W1nrIB7Ff4ps9l4ppgHt8kYLSKAZekthdgnJNSbV6M1iB_tupLSzkwuEx85qS5q0bhzJzaIQx6kBAi1wdU3flRyrGiIu2rz8_yATsp4d3edqPDQpM7VPqzbbO477OeWMQd79Bgc3v0nlHr0ZmCMaHwbXxfGgdcAkMCb8pMKUyqE29fe3GyOimSK8zRZfYJ-mnM16KrbUkZp0Vzc6Ww8vlKR6kiNqlS0vJw-pws1T7cyWJcI%3D)] ProtonatedAcid Protonated Carbonyl [R-C(OH)2]+ Start->ProtonatedAcid + H+ Catalyst [[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG4bwDMA1oGm5eKpkc5ENl3muYYWcZp_GLy-o0z46CGNscpUlyOF6UWKzqPTOc9Jd6COkpcxvboTsHTPayMI_fMRWWqzltSxTAT_dW3w387q7_Hyl_PY8A95lq0bc921Lxy52ygDPexzutGMe0ANBjio4hKLq3QBF6Yct9LDUXfz0v43_KZwrzq8P4cAWoc-JSXOlEoBUyaCUEK1LzOvccko6A1i8KL49cRje1ras4bbawRhx00_l83hH1w76bBmFpGg_kJo0fyp-Va)] Amide R-CO-NR'R'' (Amide Product) Carbodiimide->Amide + Amine (R'R''NH) HATU->Amide + Amine (R'R''NH) Ester R-CO-OR' (Ester Product) ProtonatedAcid->Ester + Alcohol (R'OH) - H2O

Sources

Application Notes and Protocols for the Derivatization of 2-Fluorooxazole-4-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the derivatization of 2-fluorooxazole-4-carboxylic acid, a scaffold of significant interest in medicinal chemistry. Recognizing the importance of fluorine-containing heterocycles in drug discovery, this document outlines a strategic approach to generate a diverse library of amide and ester derivatives suitable for high-throughput biological screening. We present a proposed synthetic pathway for the parent acid, followed by detailed, validated protocols for its derivatization. The causality behind experimental choices, safety considerations, and methodologies for downstream biological evaluation are discussed to provide researchers, scientists, and drug development professionals with a robust resource for leveraging this promising molecular scaffold.

Introduction: The Strategic Value of the 2-Fluorooxazole Scaffold

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can significantly enhance the pharmacological profile of a molecule by improving metabolic stability, increasing binding affinity, and altering physicochemical properties such as lipophilicity and pKa.[1][2] Specifically, the this compound moiety presents a unique combination of a bio-isosterically relevant heterocyclic core, a fluorine substituent for metabolic modulation, and a carboxylic acid handle for facile derivatization.

The carboxylic acid group, while often crucial for target engagement, can also impart undesirable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Therefore, its derivatization into amides, esters, and other bioisosteres is a common strategy in drug discovery to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining or enhancing biological activity. This application note provides the necessary protocols to create a focused library of 2-fluorooxazole-4-carboxamides and -esters for biological screening campaigns.

Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

The proposed synthesis involves three key stages:

  • Synthesis of Ethyl 2-aminooxazole-4-carboxylate: This intermediate can be synthesized from readily available starting materials.[3]

  • Fluorination via Balz-Schiemann Reaction: The 2-amino group is converted to a diazonium salt and subsequently displaced by fluorine.[4][5][6][7][8]

  • Hydrolysis to the Carboxylic Acid: The ethyl ester is hydrolyzed to afford the target this compound.

G cluster_0 Part 1: Synthesis of Intermediate 1 cluster_1 Part 2: Fluorination cluster_2 Part 3: Hydrolysis Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl 2-aminooxazole-4-carboxylate Ethyl 2-aminooxazole-4-carboxylate Ethyl Bromopyruvate->Ethyl 2-aminooxazole-4-carboxylate + Urea EtOH, reflux Urea Urea Urea->Ethyl 2-aminooxazole-4-carboxylate Diazonium Tetrafluoroborate Diazonium Tetrafluoroborate Ethyl 2-aminooxazole-4-carboxylate->Diazonium Tetrafluoroborate 1. NaNO2, HBF4 2. Heat Ethyl 2-fluorooxazole-4-carboxylate Ethyl 2-fluorooxazole-4-carboxylate Diazonium Tetrafluoroborate->Ethyl 2-fluorooxazole-4-carboxylate This compound This compound Ethyl 2-fluorooxazole-4-carboxylate->this compound LiOH, THF/H2O

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

  • Rationale: This reaction is a classic Hantzsch-type synthesis, providing a reliable method to construct the oxazole ring.

  • Procedure:

    • To a stirred solution of ethyl bromopyruvate (1.0 eq) in ethanol, add urea (1.5 eq).[3]

    • Reflux the mixture overnight.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-fluorooxazole-4-carboxylate (Balz-Schiemann Reaction)

  • Rationale: The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate.[4][5][6][7][8]

  • Procedure:

    • Dissolve ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a solution of fluoroboric acid (HBF₄).

    • Cool the mixture to 0 °C and add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour to form the diazonium tetrafluoroborate salt.

    • Collect the precipitated salt by filtration and wash with cold ether.

    • Gently heat the dried salt until nitrogen evolution ceases.

    • Purify the resulting crude ethyl 2-fluorooxazole-4-carboxylate by column chromatography.

Step 3: Synthesis of this compound (Hydrolysis)

  • Rationale: Standard ester hydrolysis under basic conditions will yield the desired carboxylic acid.

  • Procedure:

    • Dissolve ethyl 2-fluorooxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Derivatization Protocols for Library Synthesis

The following protocols are designed for the parallel synthesis of a diverse library of amides and esters from this compound.

Amide Library Synthesis via Amide Coupling
  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base like diisopropylethylamine (DIPEA) provides a reliable and high-yielding method for coupling carboxylic acids with a wide range of amines, even those that are electron-deficient.[9][10] The addition of HOBt (Hydroxybenzotriazole) can minimize racemization in chiral substrates.[9]

G This compound This compound 2-Fluorooxazole-4-carboxamide 2-Fluorooxazole-4-carboxamide This compound->2-Fluorooxazole-4-carboxamide + Amine (R-NH2) HATU, DIPEA, DMF Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->2-Fluorooxazole-4-carboxamide

Caption: Amide synthesis workflow.

Protocol:

  • In a 96-well plate, dispense a solution of this compound (1.0 eq) in dimethylformamide (DMF).

  • Add a solution of the desired amine (1.2 eq) in DMF to each well.

  • Add a solution of HATU (1.2 eq) and DIPEA (2.0 eq) in DMF to each well.

  • Seal the plate and shake at room temperature for 12-24 hours.

  • Quench the reaction by adding water to each well.

  • Extract the products using a liquid-liquid extraction robot with ethyl acetate.

  • Evaporate the solvent to yield the crude amide derivatives.

  • Analyze the purity and confirm the structure of a representative subset of the library by LC-MS and ¹H NMR.

Parameter Condition Rationale
Coupling Reagent HATUHigh efficiency and low racemization.[10]
Base DIPEANon-nucleophilic base to neutralize the acid.
Solvent DMFGood solubility for a wide range of reactants.
Temperature Room TemperatureMild conditions to preserve functional groups.
Ester Library Synthesis via Fischer Esterification
  • Rationale: Fischer esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[11][12][13][14] Using the alcohol as the solvent drives the equilibrium towards the product.

G This compound This compound 2-Fluorooxazole-4-carboxylate Ester 2-Fluorooxazole-4-carboxylate Ester This compound->2-Fluorooxazole-4-carboxylate Ester + Alcohol (R-OH) H2SO4 (cat.), Heat Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->2-Fluorooxazole-4-carboxylate Ester

Caption: Ester synthesis workflow.

Protocol:

  • In a 96-well plate, dispense a solution of this compound (1.0 eq) in the corresponding alcohol (as solvent).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to each well.

  • Seal the plate and heat to reflux for 4-12 hours.

  • Cool the plate to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the products with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Analyze the purity and confirm the structure of a representative subset of the library by LC-MS and ¹H NMR.

Parameter Condition Rationale
Catalyst Concentrated H₂SO₄Strong acid catalyst to protonate the carbonyl.[11][13]
Solvent Excess AlcoholServes as both reactant and solvent to drive the equilibrium.[11][13]
Temperature RefluxTo increase the reaction rate.

High-Throughput Screening (HTS) Considerations

The synthesized library of 2-fluorooxazole-4-carboxamides and -esters is now ready for biological evaluation.

  • Assay Development: The choice of assay will depend on the therapeutic target of interest. Cell-based assays can assess cytotoxicity or phenotypic changes, while biochemical assays can measure the inhibition of a specific enzyme.[15]

  • Plate Formatting: The compound library should be formatted in 384- or 1536-well plates at a standard concentration (e.g., 10 mM in DMSO) for HTS.[16][17]

  • Screening and Data Analysis: Automated liquid handlers and plate readers are used for the primary screen.[17] Hits are identified based on a predefined activity threshold and confirmed in dose-response experiments. A Z' factor greater than 0.5 is generally considered indicative of a robust assay.[15]

  • Hit-to-Lead Optimization: Active compounds ("hits") from the primary screen will undergo further medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.

G Library Synthesis Library Synthesis Assay Development Assay Development Library Synthesis->Assay Development HTS HTS Assay Development->HTS Hit Identification Hit Identification HTS->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: High-throughput screening workflow.

Conclusion

This application note provides a comprehensive guide for the synthesis and derivatization of this compound to generate a focused library of compounds for biological screening. By providing a plausible synthetic route to the core scaffold and detailed protocols for its derivatization, we empower researchers to explore the therapeutic potential of this promising class of molecules. The combination of the privileged oxazole core with the strategic placement of a fluorine atom offers a compelling starting point for the discovery of novel drug candidates.

References

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry | ACS Combinatorial Science. (URL: [Link])

  • High throughput screening of small molecule library: procedure, challenges and future. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • High-throughput screening (HTS) | BMG LABTECH. (URL: [Link])

  • Balz–Schiemann reaction - Wikipedia. (URL: [Link])

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (URL: [Link])

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (URL: [Link])

  • Fischer–Speier esterification - Wikipedia. (URL: [Link])

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (URL: [Link])

  • Amide Synthesis - Fisher Scientific. (URL: [Link])

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (URL: [Link])

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. (URL: [Link])

  • Fischer Esterification - Chemistry LibreTexts. (URL: [Link])

  • Fischer Esterification - Organic Chemistry Portal. (URL: [Link])

  • Balz–Schiemann reaction - Grokipedia. (URL: [Link])

  • Fischer Esterification - Chemistry Steps. (URL: [Link])

  • Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

  • Balz-Schiemann Reaction - Organic Chemistry Portal. (URL: [Link])

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • Balz Schiemann Reaction Mechanism - BYJU'S. (URL: [Link])

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (URL: [Link])

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole motif is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its functionalization is key to accessing novel chemical space and optimizing pharmacological properties. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a powerful and versatile strategy for the late-stage diversification of oxazole scaffolds.[2][3] We will delve into the mechanistic underpinnings, provide field-tested protocols for key transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, and offer practical insights into reaction optimization and troubleshooting.

The Oxazole Core: A Privileged Scaffold in Drug Discovery

The oxazole ring is an electron-rich 5-membered heterocycle. Its reactivity is dictated by the positions of the nitrogen and oxygen atoms. The C2 and C5 positions are generally the most reactive sites for C-H functionalization and are common targets for cross-coupling reactions.[4][5] The choice of reaction conditions, particularly the ligand and base, can often direct selectivity between these positions.[1][4] Halogenated oxazoles (e.g., 2-chloro or 5-bromooxazoles) are excellent electrophilic partners in a wide range of palladium-catalyzed reactions, allowing for the introduction of diverse substituents.[2]

Foundational Principles: The Palladium Catalytic Cycle

Understanding the general palladium catalytic cycle is crucial for rational protocol design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a series of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the oxazole substrate, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[6][7]

The efficiency of each step is profoundly influenced by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center.[8]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAd R¹-Pd(II)L_n-X Pd0->OxAd Oxidative Addition (R¹-X) Trans R¹-Pd(II)L_n-R² OxAd->Trans Transmetalation ([R²-M]) Trans->Pd0 Reductive Elimination (R¹-R²) Product Functionalized Oxazole (R¹-R²) Trans->Product React1 Oxazole-X (R¹-X) React1->OxAd React2 Coupling Partner ([R²-M]) React2->Trans caption General Palladium Cross-Coupling Cycle.

Figure 1. General Palladium Cross-Coupling Cycle.

Key Cross-Coupling Methodologies for Oxazole Functionalization

The following sections detail protocols for the most common and impactful palladium-catalyzed reactions used to modify oxazole cores.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds due to the operational simplicity and the commercial availability and stability of boronic acids and their derivatives.[6][7] It is particularly effective for synthesizing aryl- and heteroaryl-substituted oxazoles.[3][9]

Protocol 1: Suzuki-Miyaura Coupling of a 2-Chlorooxazole with an Arylboronic Acid

  • Scientist's Insight & Rationale: This protocol uses a Pd(dba)₃/SPhos catalyst system. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of a highly active monoligated Pd(0) species.[10][11] This accelerates the typically challenging oxidative addition of the electron-rich 2-chlorooxazole. The use of aqueous K₃PO₄ is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[12]

Materials:

  • 2-Chloro-4-phenyloxazole (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate, aqueous solution (2.0 M, 3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv).

  • Add 2-chloro-4-phenyloxazole (1.0 equiv) and (4-methoxyphenyl)boronic acid (1.5 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,4-dioxane, followed by the aqueous K₃PO₄ solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl or vinyl halides, forming a C(sp²)–C(sp) bond.[13] This reaction is invaluable for creating precursors for further transformations or for synthesizing compounds with important electronic or biological properties.[14] It typically employs a dual catalyst system of palladium and a copper(I) salt.[13][14]

Protocol 2: Sonogashira Coupling of a 5-Bromooxazole with a Terminal Alkyne

  • Scientist's Insight & Rationale: This protocol uses Pd(PPh₃)₂Cl₂ as the palladium source and copper(I) iodide (CuI) as a co-catalyst. The role of CuI is to react with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself.[14] Triethylamine (Et₃N) serves as both the base and a solvent, deprotonating the alkyne and neutralizing the HBr formed during the reaction.

Materials:

  • 5-Bromo-2-methyloxazole (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 5-bromo-2-methyloxazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous triethylamine, followed by phenylacetylene (1.2 equiv) via syringe.

  • Stir the reaction at 60 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and high-yielding method for C–N bond formation.[15][16][17] This reaction is crucial for synthesizing a vast array of pharmaceutically relevant compounds.[10][15]

Protocol 3: Buchwald-Hartwig Amination of a 2-Bromooxazole

  • Scientist's Insight & Rationale: This protocol utilizes a palladium pre-catalyst and a specialized bulky biaryl phosphine ligand (e.g., XPhos). These ligands are essential for promoting the reductive elimination step, which is often difficult in C-N coupling.[10][11] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[15]

Materials:

  • 2-Bromo-4,5-dimethyloxazole (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.045 equiv) to a Schlenk tube.

  • Add 2-bromo-4,5-dimethyloxazole (1.0 equiv).

  • Add anhydrous toluene, followed by piperidine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with diethyl ether and filter through Celite.

  • Concentrate the filtrate and purify by flash column chromatography.

Comparative Overview & Data Presentation

For ease of comparison, the table below summarizes typical reaction conditions for the functionalization of a halo-oxazole substrate.

Reaction Type Electrophile Nucleophile Catalyst System (mol%) Base (equiv) Solvent Temp (°C)
Suzuki-Miyaura 2-ChlorooxazoleArylboronic AcidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O100
Sonogashira 5-BromooxazoleTerminal AlkynePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NEt₃N60
Buchwald-Hartwig 2-BromooxazoleSecondary AminePd₂(dba)₃ (2) / XPhos (4.5)NaOtBu (1.4)Toluene110

Experimental Workflow & Troubleshooting

A successful cross-coupling reaction relies on meticulous experimental technique, particularly the exclusion of oxygen and moisture.

Experimental_Workflow Setup 1. Reaction Setup - Flame-dry glassware - Inert atmosphere (Ar/N₂) Reagents 2. Reagent Addition - Add solids (catalyst, ligand, base, oxazole) - Add anhydrous solvent & liquid reagents Setup->Reagents Reaction 3. Reaction - Heat to specified temp - Stir for required time Reagents->Reaction Monitoring 4. Monitoring - TLC / LC-MS Reaction->Monitoring Periodic sampling Monitoring->Reaction Continue if incomplete Workup 5. Workup - Cool to RT - Quench/Dilute - Aqueous extraction Monitoring->Workup If complete Purify 6. Purification - Dry organic layer - Concentrate - Column Chromatography Workup->Purify Analysis 7. Characterization - NMR, MS, etc. Purify->Analysis caption Typical Workflow for a Pd Cross-Coupling Reaction.

Figure 2. Typical Workflow for a Pd Cross-Coupling Reaction.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Cause: Inactive catalyst.

  • Protodehalogenation (Halogen replaced by H):

    • Cause: Presence of water or other proton sources competing with the nucleophile.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is sufficiently strong and dry.

  • Homocoupling of Nucleophile (e.g., Glaser coupling in Sonogashira):

    • Cause: In Sonogashira reactions, oxygen can promote the homocoupling of copper acetylides.[13][18]

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. Consider using a "copper-free" Sonogashira protocol if homocoupling is persistent.

  • Low Yields with Aryl Chlorides:

    • Cause: The C-Cl bond is strong, making oxidative addition difficult.

    • Solution: Employ more electron-rich and bulky ligands (e.g., Buchwald-type ligands like SPhos or XPhos) and higher reaction temperatures.[11]

References

  • D. Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. National Institutes of Health. [Link]

  • Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • Hoarau, C., et al. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. National Institutes of Health. [Link]

  • Daugulis, O., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters. [Link]

  • Wang, J., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. [Link]

  • Cossar, F., et al. (2022). Phosphine ligands based on the ferrocenyl platform: Advances in catalytic cross-couplings. ResearchGate. [Link]

  • Taylor, C., et al. (2009). Palladium Cross-Couplings of Oxazoles. Semantic Scholar. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Boyarskiy, V. P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

  • Kotha, S., et al. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Lee, C., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Boyarskiy, V. P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Reddit user. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Dreher, S. D., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not further specified]. [Link]

  • Biswas, S., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]

  • Zali, A., & Aghaei, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Drozd, V. N., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Shi, X., Soulé, J.-F., & Doucet, H. (2019). Scope of the C5‐arylation of oxazole. ResearchGate. [Link]

  • Mishra, N., et al. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Organic Chemistry Portal. [Link]

  • Barcellos, T., et al. (2016). Synthesis of 5-Organotellanyl-1H-1,2,3-triazoles: Functionalization of the 5-Position Scaffold by the Sonogashira Cross-Coupling Reaction. ResearchGate. [Link]

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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Fluorinated Carboxylic Acids

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by their exceptional stability, which has led to their widespread use in numerous industrial and consumer products. A significant subclass of these "forever chemicals" is the perfluorinated carboxylic acids (PFCAs), which are of considerable environmental and public health concern due to their persistence, bioaccumulative potential, and association with adverse health effects. Accurate and sensitive analytical methods are therefore crucial for monitoring their presence in various matrices, from drinking water to biological tissues.

This application note provides a comprehensive guide to the analysis of PFCAs using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). We will delve into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, offering both foundational principles and detailed, field-tested protocols. The methodologies described herein are grounded in established regulatory frameworks, such as U.S. EPA Method 537.1, while also addressing the evolving challenges of analyzing a broader range of these compounds, including the analytically challenging short-chain PFCAs.

The Analytical Workflow: A Holistic Approach

The successful analysis of PFCAs is a multi-step process, where each stage is critical for achieving accurate and reproducible results. The overall workflow can be visualized as a sequential process, beginning with meticulous sample preparation to isolate and concentrate the analytes, followed by robust chromatographic separation and highly selective and sensitive detection by tandem mass spectrometry.

FCA Analysis Workflow Overall Analytical Workflow for FCAs cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Concentration SPE->Elution Analyte Recovery HPLC HPLC Separation Elution->HPLC Injection MS MS/MS Detection HPLC->MS Ionization Data Data Acquisition & Processing MS->Data

Caption: A schematic of the analytical workflow for fluorinated carboxylic acids.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to extract the PFCAs from the sample matrix, remove potential interferences, and concentrate the analytes to a level suitable for LC-MS/MS analysis. Given the typically low concentrations of PFCAs in environmental and biological samples, a robust extraction and concentration step is paramount.

Solid-Phase Extraction (SPE): The Workhorse of PFCA Isolation

Solid-phase extraction is the most widely employed technique for the preparation of aqueous samples for PFCA analysis. The choice of SPE sorbent is critical and depends on the specific PFCAs being targeted.

  • For medium- and long-chain PFCAs (≥ C6): Styrene-divinylbenzene (SDB) based sorbents, as specified in EPA Method 537.1, provide excellent retention through hydrophobic interactions.

  • For a broader range, including short-chain PFCAs: Weak anion exchange (WAX) cartridges are recommended. These sorbents offer a dual retention mechanism, combining hydrophobic interactions with ion exchange, which is particularly effective for retaining the more polar, shorter-chain PFCAs that are not well-retained by SDB alone.

Protocol 1: Solid-Phase Extraction of PFCAs from Drinking Water

This protocol is based on the principles of EPA Method 537.1 and is suitable for a 250 mL water sample.

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Reagent Water (PFAS-free)

  • Ammonium hydroxide (for pH adjustment if necessary)

  • Nitrogen evaporator

  • Polypropylene tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 15 mL of methanol through the WAX cartridge.

    • Follow with 18 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • To the 250 mL water sample, add isotopically labeled internal standards for quantification via isotope dilution.

    • Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 15 mL of reagent water to remove any hydrophilic interferences.

  • Cartridge Drying:

    • Dry the cartridge thoroughly by drawing a vacuum or applying nitrogen for 10-15 minutes. This step is crucial for efficient elution.

  • Elution:

    • Elute the PFCAs from the cartridge with two 4 mL aliquots of methanol.

    • Collect the eluate in a clean polypropylene tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • Add injection standards and the sample is ready for LC-MS/MS analysis.

Part 2: HPLC Method Development - Achieving Optimal Separation

The chromatographic separation of PFCAs is typically achieved using reversed-phase HPLC. The choice of column and mobile phase composition is critical for resolving the target analytes from each other and from matrix interferences.

HPLC Column Selection: A Balancing Act
  • C18 Columns: C18 (octadecyl) columns are the most common choice for PFCA analysis and are specified in many standard methods. They provide good retention for a wide range of PFCAs based on the hydrophobicity of their fluorinated carbon chains.

  • Challenges with Short-Chain PFCAs: A significant challenge in PFCA analysis is the poor retention of short-chain compounds (C2-C5) on traditional C18 columns. These highly polar analytes often elute near the solvent front, where they can be subject to matrix effects and interference.

  • Advanced Column Chemistries: To address this, novel stationary phases have been developed:

    • Polar-Embedded and Polar-Endcapped C18 Columns: These columns have modified surfaces that enhance their compatibility with highly aqueous mobile phases, improving the retention of polar analytes.

    • Charged Surface C18 Columns: These columns incorporate a positive charge on the stationary phase surface, which increases the retention of anionic PFCAs through an additional ion-exchange mechanism.

    • Fluorinated Phases (e.g., PFP): Pentafluorophenyl (PFP) phases can offer alternative selectivity for PFCAs due to dipole-dipole and pi-pi interactions.

Mobile Phase Optimization: Driving the Separation

The mobile phase for PFCA analysis typically consists of a mixture of water and an organic solvent (usually methanol or acetonitrile) with a small amount of an additive.

  • Organic Modifier: Methanol is often preferred over acetonitrile as it can provide better separation for some branched and linear isomers.

  • Mobile Phase Additives:

    • Ammonium Acetate: A common additive (typically 2-20 mM) that helps to maintain a consistent pH and improve the ionization efficiency of the PFCAs in the mass spectrometer.

    • pH Gradient: A more advanced technique involves using a pH gradient in the mobile phase. Starting at a lower pH protonates the short-chain PFCAs, increasing their retention. As the gradient progresses to a higher pH, the longer-chain PFCAs become deprotonated, which can help to manage their elution.

Protocol 2: HPLC Method for the Separation of a Broad Range of PFCAs

This protocol is designed for the separation of both short- and long-chain PFCAs.

Instrumentation:

  • HPLC system with a binary pump and a temperature-controlled column compartment.

  • To mitigate background contamination from the HPLC system, a delay column installed between the pump and the injector is highly recommended.

Chromatographic Conditions:

ParameterSetting
Analytical Column Charged Surface C18, 2.1 x 100 mm, 2.7 µm
Delay Column C18, 2.1 x 50 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient See table below

Gradient Elution Program:

Time (min)%B
0.010
1.010
12.095
15.095
15.110
20.010

Part 3: LC-MS/MS Detection - The Key to Sensitivity and Selectivity

Tandem mass spectrometry is the detection method of choice for PFCA analysis due to its exceptional sensitivity and selectivity.

Ionization and Detection

PFCAs are typically analyzed in negative ion mode using electrospray ionization (ESI). The carboxylate group readily deprotonates to form a [M-H]⁻ precursor ion.

In the mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. This provides a high degree of selectivity, minimizing the potential for false positives from co-eluting matrix components.

Protocol 3: LC-MS/MS Method for the Detection of PFCAs

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The following table provides example MRM transitions for a selection of PFCAs. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perfluorobutanoic acid (PFBA)21316910
Perfluoropentanoic acid (PFPeA)26321910
Perfluorohexanoic acid (PFHxA)31326910
Perfluoroheptanoic acid (PFHpA)36331910
Perfluorooctanoic acid (PFOA)41336912
Perfluorononanoic acid (PFNA)46341912
Perfluorodecanoic acid (PFDA)51346915

Data Analysis and Quantification

Quantification is typically performed using the isotope dilution method. This involves adding a known amount of a stable isotope-labeled analog of each target analyte to the sample prior to extraction. These isotopically labeled standards behave similarly to the native analytes throughout the sample preparation and analysis process, allowing for the correction of any analyte loss or matrix effects.

Addressing Analytical Challenges

Background Contamination

A significant challenge in trace-level PFCA analysis is the potential for background contamination from various sources, including laboratory equipment, solvents, and the LC-MS system itself. Many components of analytical instruments, such as tubing and seals, can be made of fluoropolymers that can leach PFCAs. The use of a delay column is a critical strategy to chromatographically separate system-related contamination from the analytes of interest in the sample.

Matrix Effects

Complex sample matrices can interfere with the ionization of PFCAs in the ESI source, leading to either suppression or enhancement of the analyte signal. High-resolution mass spectrometry (HRMS) can be a valuable tool for distinguishing between target analytes and co-eluting matrix interferences. The use of isotope dilution is also essential for compensating for these matrix effects.

Direct Injection vs. SPE

For some less complex matrices like drinking water, direct injection analysis after simple filtration can be a viable alternative to SPE. This approach is faster and reduces the risk of contamination from SPE consumables. However, it generally has higher detection limits compared to methods that include a pre-concentration step.

SamplePrep_Comparison Comparison of Sample Preparation Methods cluster_spe Solid-Phase Extraction (SPE) cluster_di Direct Injection SPE_Pros Pros: - High concentration factor - Lower detection limits - Matrix cleanup SPE_Cons Cons: - Time-consuming - Potential for contamination - Higher cost DI_Pros Pros: - Fast and simple - Reduced contamination risk - Lower cost DI_Cons Cons: - Higher detection limits - More susceptible to matrix effects

Caption: A comparison of the pros and cons of SPE and direct injection.

Conclusion

The analysis of fluorinated carboxylic acids by HPLC and LC-MS/MS is a powerful and essential tool for environmental monitoring and human health research. By understanding the principles behind each step of the analytical workflow and implementing robust, optimized protocols, researchers can achieve the high levels of accuracy, sensitivity, and selectivity required for this challenging analysis. The continuous development of new chromatographic stationary phases and analytical strategies will further enhance our ability to detect and quantify these persistent and ubiquitous compounds.

References

  • Agilent. (n.d.). US EPA Method 537.1 for PFAS in drinking water. Retrieved from [Link]

  • SCIEX. (n.d.). Analysis of PFAS in drinking water with EPA method 537.1 and the SCIEX QTRAP 4500 system. Retrieved from [Link]

  • Restek. (n.d.). PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water. Retrieved from [Link]

  • LCGC International. (2024, September 23). Reducing PFAS Interferences in Plasma and Serum Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). Analysis of PFAS in Drinking Water by EPA Method 537.1: A Direct Comparison of the Accuracy and Precision of Manual and Automated SPE. Retrieved from [Link]

  • Separation Science. (n.d.). Optimizing Sample Extraction for PFAS analysis. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). PFAS Analysis According to EPA 537.1 Using HALO® 90 Å C18, 2.0 µm. Retrieved from [Link]

  • Advanced Materials Technology. (2025, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Retrieved from [Link]

  • LCGC International. (2023, September 1). Per- and Polyfluoroalkyl Substances (PFAS) or Interference? Using High-Resolution Mass Spectrometry as an Investigative Tool in Food Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Matrix Matching or Isotope Dilution? A Comparison of Two Quantitation Approaches to Determine PFAS in Dairy Milk. Retrieved from [Link]

  • Thermo Fisher Scientific. (2020, April 1). Automate Sample Preparation for PFAS Analysis in Drinking Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Analytical Methods for PFAS and Pharmaceuticals in Water using Direct Injection and Online SPE LC-MS/MS. Retrieved from [Link]

  • Spectroscopy Europe. (2022, September 5). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct injection analysis of per and polyfluoroalkyl substances in surface and drinking water by sample filtration and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2024, August 6). Guidance for per- and polyfluoroalkyl substances: Analytical. Retrieved from [Link]

  • Agilent. (n.d.). Solid Phase Extraction Methods for PFAS in waters. Retrieved from [Link]

  • FMS, Inc. (n.d.). PFAS Sample Preparation system extraction cleanup concentration. Retrieved from [Link]

  • Agilent. (n.d.). Solid Phase Extraction Methods for PFAS in waters. Retrieved from [Link]

  • Restek. (2025, August 1). What's different about PFAS analysis compared to other LC-MS/MS analyses? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • ITRC. (n.d.). 11 Sampling and Analytical Methods. Retrieved from [Link]

  • Phenomenex. (2022, February 11). PFAS Testing Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase. Retrieved from [Link]

  • Chromatography Online. (n.d.). Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. Retrieved from [Link]

  • Phenomenex. (n.d.). *PFA

Application Notes & Protocols: 2-Fluorooxazole-4-carboxylic acid in the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-Fluorooxazole-4-carboxylic acid as a critical building block in the synthesis of high-performance fluorescent probes. We will delve into the unique photophysical advantages conferred by the fluorooxazole moiety, provide detailed, field-tested protocols for probe synthesis and characterization, and demonstrate their application in cellular imaging. The methodologies herein are designed to be self-validating, with an emphasis on the causal relationships between molecular structure and fluorescent output.

Introduction: The Strategic Advantage of the 2-Fluorooxazole Core

The rational design of fluorescent probes is central to modern biological and medical research, enabling the visualization of dynamic processes within living systems.[1][2] The selection of the core fluorophore is a critical decision that dictates the ultimate sensitivity, selectivity, and utility of the probe. While many fluorophore scaffolds exist, the this compound moiety presents a unique constellation of properties that make it an exceptionally valuable, albeit specialized, building block.

The power of this scaffold lies in the synergistic interplay between the oxazole ring and the strategically placed fluorine atom. The oxazole ring itself can function within a Donor-π-Acceptor (D-π-A) framework, which is fundamental to creating environmentally sensitive probes.[3] The introduction of a fluorine atom at the 2-position imparts several key advantages:

  • Modulation of pKa: The high electronegativity of fluorine significantly influences the electron density of the oxazole ring system. This electronic perturbation is particularly effective in fine-tuning the pKa of nearby ionizable groups, making it an ideal component for the development of highly sensitive pH probes for monitoring physiological and pathological processes.[4][5][6]

  • Enhanced Photostability: Fluorination is a well-established strategy for increasing the photostability of organic dyes, reducing susceptibility to photobleaching during prolonged imaging experiments.[7]

  • Improved Quantum Yield: In certain molecular contexts, the presence of fluorine can restrict non-radiative decay pathways, leading to higher fluorescence quantum yields (ΦF) and brighter probes.[8][9]

  • Metabolic Stability: The strength of the C-F bond often increases the metabolic stability of the probe in biological systems.

The carboxylic acid handle at the 4-position provides a versatile and convenient point for covalent attachment to recognition moieties (e.g., peptides, antibodies, small molecules) or targeting groups, allowing for the creation of highly specific probes for a multitude of biological targets.[10]

Core Concepts: Designing a pH-Sensitive Probe

Many cellular processes and disease states are associated with distinct changes in the pH of specific organelles or microenvironments.[4][6] For instance, lysosomes maintain an acidic pH of 4.5-5.0, while the mitochondrial matrix is slightly alkaline at ~8.0.[6] Pathological conditions like cancer are often characterized by an acidic tumor microenvironment.[5] Therefore, probes that can accurately report on these pH fluctuations are invaluable research tools.[11]

The design of a pH-sensitive probe often relies on modulating an intramolecular charge transfer (ICT) process. In a typical design, the fluorooxazole core can be coupled with an electron-donating group, such as a dialkylamino-substituted aniline. The fluorescence of such a system is highly dependent on the protonation state of a pH-sensitive site.

ICT_Mechanism cluster_low_pH Low pH (Protonated) cluster_high_pH High pH (Deprotonated) Protonated Donating Group (e.g., -NR2H+) Fluorooxazole_Low 2-Fluorooxazole (Acceptor) Protonated->Fluorooxazole_Low ICT Blocked Deprotonated Donating Group (e.g., -NR2) Protonated->Deprotonated pKa Fluorescence_Off Fluorescence OFF / Quenched Fluorooxazole_High 2-Fluorooxazole (Acceptor) Deprotonated->Fluorooxazole_High ICT Enabled Fluorescence_On Fluorescence ON

Figure 1. Generalized mechanism for a pH-sensitive probe based on Intramolecular Charge Transfer (ICT).

At low pH, the electron-donating amine is protonated, which severely curtails its ability to donate electrons, thus blocking the ICT process and quenching fluorescence. As the pH rises above the pKa of the amine, it becomes deprotonated and a strong electron donor. Upon excitation, this enables an efficient ICT to the fluorooxazole acceptor, resulting in a "turn-on" of bright fluorescence. The fluorine atom's electron-withdrawing nature helps to precisely tune the pKa of the sensing amine into the desired physiological range.

Experimental Protocols

Protocol 1: Synthesis of a 2-Fluorooxazole-Based pH Probe (FOx-pH)

This protocol describes the synthesis of a representative pH-sensitive probe, FOx-pH, via amide coupling between this compound and a suitable amino-functionalized aniline derivative.

Causality: The choice of an amide bond is strategic; it is biochemically stable and the reaction conditions are mild, preserving the integrity of the fluorophore core. The N,N-diethyl-p-phenylenediamine is selected as the electron-donating and pH-sensing component.

Synthesis_Workflow Start Reactants: 1. This compound 2. N,N-diethyl-p-phenylenediamine Coupling Amide Coupling (EDC, HOBt, DIPEA in DMF) Start->Coupling Reaction Stir at RT for 12h under N2 atmosphere Coupling->Reaction Quench Quench with H2O Extract with Ethyl Acetate Reaction->Quench Purify Purification (Silica Gel Chromatography) Quench->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize Final Final Product: FOx-pH Probe Characterize->Final

Sources

Application Notes and Protocols: Incorporation of Fluorooxazole Moiety into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorooxazole Moieties in Peptide Drug Discovery

The selective incorporation of fluorine into peptide scaffolds represents a powerful strategy in modern medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, including its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly influence a peptide's conformational stability, metabolic resistance, and binding affinity to biological targets.[1] When fluorine is introduced as part of a heterocyclic ring system, such as an oxazole, these benefits can be further amplified.

The oxazole ring is a bioisostere for the amide bond, but with a more rigid and stable structure that is resistant to enzymatic degradation.[2] Peptides containing oxazole moieties are found in nature and often exhibit a range of biological activities.[2] The strategic placement of a fluorine atom onto the oxazole ring—creating a fluorooxazole moiety—can therefore offer a unique combination of conformational constraint, metabolic stability, and modulated electronic properties, making it an attractive motif for the design of novel peptide-based therapeutics.

This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the incorporation of fluorooxazole moieties into peptide scaffolds. We will explore two primary approaches: the synthesis of fluorooxazole-containing amino acid building blocks for solid-phase peptide synthesis (SPPS) and the post-translational modification of peptides to generate the fluorooxazole ring. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocycles in their peptide design and synthesis workflows.

Synthetic Strategies for Fluorooxazole-Containing Peptides

The incorporation of a fluorooxazole moiety can be approached in two principal ways, each with its own set of advantages and challenges. The choice of strategy will often depend on the desired position of the fluorooxazole within the peptide sequence and the overall complexity of the target molecule.

Strategy A: Synthesis of Fluorooxazole-Amino Acid Building Blocks for Solid-Phase Peptide Synthesis (SPPS)

This strategy involves the pre-synthesis of a stable, protected fluorooxazole-containing amino acid, which can then be incorporated into a peptide sequence using standard SPPS techniques. This approach offers the advantage of well-defined stereochemistry and allows for the incorporation of the fluorooxazole moiety at any desired position in the peptide chain.

A key precursor for this strategy is a β-fluoro-α-amino acid, such as β-fluoro-serine or β-fluoro-threonine. The synthesis of these precursors can be achieved through various methods, including the diastereoselective fluorination of β-methylene C(sp³)–H bonds of α-amino acid derivatives using palladium catalysis.[3][4]

Once the β-fluoro-α-amino acid is obtained, it can be N-acylated with another amino acid, followed by cyclodehydration to form the fluorooxazole ring. This cyclodehydration can be accomplished using reagents such as (diethylamino)sulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), which are effective for the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the oxazole.[5]

Workflow for Strategy A:

Strategy_A_Workflow start Start with α-Amino Acid beta_fluoro Synthesize β-Fluoro-α-Amino Acid start->beta_fluoro Fluorination n_acylate N-Acylate with Protected Amino Acid beta_fluoro->n_acylate Coupling cyclize Cyclodehydration (e.g., DAST/Deoxo-Fluor) to form Fluorooxazole n_acylate->cyclize Ring Formation protect Protect for SPPS cyclize->protect Protection spps Incorporate into Peptide via SPPS protect->spps SPPS deprotect Deprotect and Cleave from Resin spps->deprotect Cleavage final_peptide Final Fluorooxazole- Containing Peptide deprotect->final_peptide Purification Strategy_B_Workflow start Synthesize Peptide with Serine or Threonine cyclize Cyclodehydration to form Oxazoline start->cyclize e.g., DAST fluorinate Fluorination of Oxazoline cyclize->fluorinate e.g., Selectfluor final_peptide Final Fluorooxazole- Containing Peptide fluorinate->final_peptide Purification

Caption: Workflow for the post-translational formation of a fluorooxazole moiety in a peptide.

Detailed Protocols

Protocol 1: Synthesis of a Protected 4-Fluorooxazole-Containing Dipeptide Building Block

This protocol describes the synthesis of a protected dipeptide containing a 4-fluorooxazole moiety, starting from a β-fluoro-α-amino acid derivative.

Materials:

  • N-Boc-β-fluoro-L-serine methyl ester

  • Fmoc-L-Alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Bromotrichloromethane (BrCCl₃)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Acylation:

    • Dissolve Fmoc-L-Alanine (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.

    • Add N-Boc-β-fluoro-L-serine methyl ester (1.2 eq) and stir the reaction mixture overnight at room temperature.

    • Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-acylated dipeptide.

  • Cyclodehydration and Oxidation to Fluorooxazole:

    • Dissolve the N-acylated dipeptide (1.0 eq) in anhydrous DCM and cool to -78°C.

    • Add Deoxo-Fluor (1.5 eq) dropwise and stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. [5] * Cool the reaction mixture to 0°C and add BrCCl₃ (2.0 eq) followed by the dropwise addition of DBU (2.5 eq). [5] * Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the protected 4-fluorooxazole-containing dipeptide building block.

Step Key Reagents Typical Yield Notes
N-AcylationHATU, DIPEA75-85%Ensure anhydrous conditions.
Cyclodehydration & OxidationDeoxo-Fluor, BrCCl₃, DBU60-70%Perform at low temperatures to minimize side reactions.

Characterization and Quality Control

The successful incorporation of the fluorooxazole moiety must be confirmed through rigorous analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectra will show characteristic shifts for the oxazole ring protons and the surrounding amino acid residues.

  • ¹³C NMR: The carbon spectrum will confirm the presence of the oxazole ring carbons.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence and purity of the fluorinated compound. [6]The chemical shift of the fluorine atom on the oxazole ring will be highly dependent on its position (4- or 5-fluoro) and the electronic environment. [4][5]Typical chemical shifts for organofluorine compounds are well-documented. [4][5]

    Nucleus Expected Observations
    ¹H NMR Disappearance of the β-proton of the serine/threonine precursor and appearance of a downfield signal for the oxazole proton.
    ¹⁹F NMR A singlet or multiplet in the characteristic range for a fluorine atom attached to an aromatic ring. The exact chemical shift is diagnostic of the local electronic environment. [6]

    | ¹³C NMR | Appearance of signals corresponding to the sp²-hybridized carbons of the oxazole ring. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the synthesized fluorooxazole-containing peptide. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the fluorooxazole moiety. The fragmentation pattern of oxazole-containing peptides in MS/MS can be complex, but often involves characteristic losses of CO and HCN from the oxazole ring. [3]The presence of the fluorine atom will also influence the fragmentation pattern and can be a useful diagnostic tool. [2]

Conclusion and Future Outlook

The incorporation of fluorooxazole moieties into peptide scaffolds is a promising strategy for the development of novel peptide-based therapeutics with enhanced stability and biological activity. The synthetic methods outlined in this guide provide a framework for the rational design and synthesis of these modified peptides. Further research into novel fluorination and cyclization methodologies will undoubtedly expand the toolkit available to medicinal chemists and peptide scientists, enabling the exploration of a wider range of fluorooxazole-containing peptide structures with tailored pharmacological profiles.

References

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

  • Pires, M. V., & de la Torre, B. G. (2021). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 19(5), 258. [Link]

  • Audier, H. E., et al. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 753-762.
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
  • NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • SGU. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Smith, A. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8454–8462. [Link]

  • Smith, A. M., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • ResearchGate. (n.d.). One-pot synthesis and selective fluorination of isoxazoles. Retrieved from [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 433-449. [Link]

  • Su, F., et al. (2013). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 24(1), 133-139. [Link]

  • Vukelić, S., et al. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

  • McKay, M. J., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLOS ONE, 12(5), e0176822. [Link]

  • Kim, H., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters, 21(1), 183–187. [Link]

  • D'Altri, T., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Molecules, 26(21), 6675. [Link]

  • Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 57(6), 1664-1669. [Link]

  • ResearchGate. (n.d.). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]

  • Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(11), 3333. [Link]

  • ResearchGate. (n.d.). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • FULIR. (2024). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. [Link]

  • Li, X., et al. (2021). Complex cyclic peptide synthesis via serine/threonine ligation chemistry. Bioorganic & Medicinal Chemistry Letters, 54, 128430. [Link]

  • Li, X. (2014). Serine/threonine Ligation for the Chemical Synthesis of Proteins. Israel Journal of Chemistry, 54(8-9), 1115-1126. [Link]

  • Lee, C. L., et al. (2015). Serine/Threonine Ligation for Natural Cyclic Peptide Syntheses. ChemInform, 46(41). [Link]

  • Mansoori, A., & Javid, M. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry, 2(3), 202-213.

Sources

Application Notes and Protocols: One-Pot Synthesis Strategies for Disubstituted Oxadiazoles from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxadiazole core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Specifically, 2,5-disubstituted 1,3,4-oxadiazoles and 3,5-disubstituted 1,2,4-oxadiazoles are prominent motifs that often serve as bioisosteres for amide and ester groups, enhancing metabolic stability and tuning pharmacokinetic properties.[4][5][6] Traditional multi-step syntheses of these heterocycles can be time-consuming and inefficient. This document details robust one-pot strategies starting from readily available carboxylic acids, offering streamlined access to these valuable compounds for researchers, scientists, and drug development professionals.

The Strategic Advantage of One-Pot Syntheses

One-pot reactions provide significant advantages over conventional multi-step procedures by minimizing purification of intermediates, reducing solvent waste, and improving overall time and resource efficiency. For the synthesis of disubstituted oxadiazoles, this approach typically involves the in situ activation of a carboxylic acid, followed by condensation with a suitable nitrogen-containing precursor and subsequent cyclodehydration to furnish the desired heterocyclic ring.

Part I: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids commonly proceeds through the formation of a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration.[4] Several modern protocols have been developed to telescope these steps into a single, efficient operation.

Strategy 1: In Situ Diacylhydrazine Formation and Cyclization

This widely applicable strategy involves the activation of a carboxylic acid, which then reacts with a hydrazide to form a diacylhydrazine intermediate. This intermediate is then cyclized without isolation using a dehydrating agent.

Mechanistic Rationale

The carboxylic acid is first activated by a coupling agent to form a highly reactive species (e.g., an acyl isourea with carbodiimides, or an acylphosphonium salt). This activated intermediate readily reacts with an acylhydrazide to form the N,N'-diacylhydrazine. Subsequent treatment with a dehydrating agent promotes intramolecular cyclization via elimination of water to yield the 1,3,4-oxadiazole ring.

A variety of coupling and dehydrating agents can be employed, with common examples including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and Burgess reagent.[1][7] The choice of reagent can influence reaction conditions and substrate scope.

Featured Protocol: HATU-Mediated Coupling Followed by Burgess Reagent-Induced Cyclization

This protocol outlines a mild and efficient one-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides using HATU for the initial coupling and the Burgess reagent for the final cyclodehydration.[2]

Experimental Workflow

G cluster_0 Step 1: In Situ Acylation cluster_1 Step 2: Cyclodehydration start Carboxylic Acid (R1-COOH) + Acylhydrazide (R2-CONHNH2) reagents1 HATU, DIPEA, Anhydrous Solvent (e.g., DMF) start->reagents1 intermediate N,N'-Diacylhydrazine Intermediate (R1-CO-NH-NH-CO-R2) reagents1->intermediate reagents2 Burgess Reagent intermediate->reagents2 intermediate->reagents2 product 2,5-Disubstituted 1,3,4-Oxadiazole reagents2->product

Caption: One-pot workflow for 1,3,4-oxadiazole synthesis.

Step-by-Step Protocol
  • To a solution of the carboxylic acid (1.0 equiv) and acylhydrazide (1.1 equiv) in anhydrous DMF, add DIPEA (3.0 equiv).

  • Add HATU (1.2 equiv) portion-wise at room temperature and stir the mixture for 2-4 hours, monitoring by TLC for the consumption of the starting materials.

  • Once the formation of the diacylhydrazine intermediate is complete, add Burgess reagent (1.5 equiv) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-3 hours until the cyclization is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterMolarity/AmountTemperatureTime (h)Typical Yield (%)
Carboxylic Acid1.0 equivRT-63-96%[2]
Acylhydrazide1.1 equivRT-
HATU1.2 equivRT2-4
Burgess Reagent1.5 equivRT1-3
Strategy 2: One-Pot Synthesis-Functionalization

A more advanced strategy allows for the synthesis and subsequent functionalization of the oxadiazole ring in a single pot. This is particularly useful for creating diverse libraries of compounds.

Featured Protocol: NIITP-Mediated Oxadiazole Formation and C-H Arylation

This innovative method utilizes N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole, which then undergoes a copper-catalyzed C-H arylation with an aryl iodide in the same reaction vessel.[4][8][9]

Reaction Scheme

G start Carboxylic Acid (R-COOH) reagent1 NIITP 1,4-Dioxane, 80 °C start->reagent1 intermediate Monosubstituted 1,3,4-Oxadiazole reagent1->intermediate reagent2 Aryl Iodide (Ar-I) CuI, 1,10-Phenanthroline Cs2CO3, 110 °C intermediate->reagent2 product 2,5-Disubstituted 1,3,4-Oxadiazole reagent2->product

Caption: Sequential one-pot synthesis and arylation.

Step-by-Step Protocol

Stage 1: Oxadiazole Formation

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).[4][8]

  • Evacuate and backfill the tube with nitrogen (repeat 3 times).

  • Add anhydrous 1,4-dioxane (0.50 mL) and seal the tube.[4]

  • Stir the mixture in a preheated oil bath at 80 °C for 3 hours.[4][8]

Stage 2: C-H Arylation 5. Cool the reaction mixture to room temperature. 6. Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol%), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol%), and cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv).[8] 7. Add additional anhydrous 1,4-dioxane (0.50 mL).[8] 8. Seal the Schlenk tube and stir in a preheated oil bath at 110 °C for 18 hours.[8] 9. After cooling, dilute the mixture with an appropriate solvent and purify by column chromatography.

Substrate ScopeTypical Yield (%)
Aryl Carboxylic Acids69-87%[9]
Alkyl Carboxylic AcidsGood yields reported[4]
Heteroaryl Carboxylic AcidsGood yields reported[4][9]
Various Aryl IodidesBroad scope[4][9]

Part II: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole ring from carboxylic acids typically involves condensation with an amidoxime.[6][10] One-pot procedures are highly effective for this transformation.

Strategy: Direct Condensation of Carboxylic Acids and Amidoximes

This approach involves the activation of a carboxylic acid, which then acylates the amidoxime to form an O-acylamidoxime intermediate. This intermediate undergoes spontaneous or thermally induced cyclodehydration to afford the 3,5-disubstituted 1,2,4-oxadiazole.

Mechanistic Pathway

G start Carboxylic Acid (R1-COOH) + Amidoxime (R2-C(NH2)=NOH) reagents Coupling Agent (e.g., EDC) Catalyst (e.g., HOAt) start->reagents intermediate O-Acylamidoxime Intermediate reagents->intermediate cyclization Cyclodehydration (Heat, Base) intermediate->cyclization product 3,5-Disubstituted 1,2,4-Oxadiazole cyclization->product

Caption: General pathway for 1,2,4-oxadiazole synthesis.

Featured Protocol: EDC/HOAt Mediated One-Pot Synthesis

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxy-7-azabenzotriazole (HOAt) as an additive to facilitate the efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[11]

Step-by-Step Protocol
  • To a vial, add the amidoxime (1.0 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 1.0 equiv), EDC (1.5 mmol, 1.5 equiv), and a 20 wt % solution of HOAt in DMF (0.7 mL).[11]

  • Seal the vial and shake the mixture at room temperature for 24 hours to ensure complete formation of the O-acylamidoxime intermediate.[11]

  • Add triethylamine (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Heat the vial at 100 °C for 3 hours to induce cyclodehydration.[11]

  • After cooling to room temperature, add water (3 mL) and extract the product with chloroform or another suitable organic solvent.

  • Combine the organic layers, dry over a drying agent, and concentrate.

  • Purify the residue via column chromatography or recrystallization.

Reagent/ParameterAmount/ConcentrationTemperatureTime (h)
Amidoxime1.0 equivRT24
Carboxylic Acid1.0 equivRT24
EDC1.5 equivRT24
HOAt in DMF20 wt % solutionRT24
Triethylamine1.0 equiv100 °C3
Cyclization-100 °C3

Conclusion

The one-pot synthesis strategies presented herein offer efficient, scalable, and versatile routes to disubstituted oxadiazoles directly from carboxylic acids. These protocols minimize operational complexity and waste, making them highly valuable for applications in drug discovery and materials science. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can rapidly generate diverse libraries of oxadiazole-containing molecules for further investigation.

References

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Preprints.org. [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. [Link]

  • A mild, one-pot preparation of 1,3,4-oxadiazoles. (2009). ResearchGate. [Link]

  • A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2022). SSRN. [Link]

  • The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. (2017). ResearchGate. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). National Center for Biotechnology Information. [Link]

  • One-Pot Method to Access 1,3,4-Oxadiazol-2(3H)-ones Using Carbonyldiimidazole. (2021). ACS Publications. [Link]

  • Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. (2016). ACS Publications. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). ResearchGate. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). ResearchGate. [Link]

  • A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. (2006). Sci-Hub. [Link]

  • Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. (2015). ResearchGate. [Link]

  • Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. (2020). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. (2014). ResearchGate. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • A One-Pot Synthesis-FunctionalizationStrategy forStreamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from CarboxylicAcids. (2022). R Discovery. [Link]

Sources

Troubleshooting & Optimization

Stability and degradation of 2-Fluorooxazole-4-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 2-Fluorooxazole-4-carboxylic acid (CAS: 1167056-76-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles of heterocyclic compounds and field-proven methodologies for stability analysis.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

To maintain the integrity and purity of this compound, we recommend storing the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.

Causality:

  • Low Temperature: Reduces the rate of potential solid-state degradation reactions, such as decarboxylation, which can be accelerated by heat.[1]

  • Inert Atmosphere & Sealed Container: The oxazole ring can be susceptible to moisture and oxidation.[1][2] Storing under an inert gas and in a desiccated environment minimizes exposure to atmospheric water and oxygen, which could initiate hydrolytic ring opening or oxidative degradation.

  • Opaque Container: Protects the compound from light, mitigating the risk of photodegradation, a common issue for heterocyclic compounds.[1][3]

Q2: My purity analysis (HPLC) shows a decline in the main peak after dissolving the compound in methanol for a few days. What is happening?

This observation likely points to solution-state instability. While the fluorine atom at the 2-position enhances the overall metabolic and chemical stability of the heterocyclic ring due to the high strength of the C-F bond, the molecule is not immune to degradation, especially in solution.[4][5][6] The primary suspect is slow hydrolysis of the oxazole ring, potentially catalyzed by trace amounts of acid or base in the solvent or on the glassware.

Troubleshooting Steps:

  • Use Fresh Solutions: Always prepare solutions of this compound fresh for your experiments.

  • Solvent Purity: Use high-purity, anhydrous solvents (e.g., anhydrous methanol or acetonitrile) to minimize water content.

  • pH Control: If the compound must be kept in solution, consider buffering the solution to a weakly acidic pH (e.g., pH 4-6), where oxazoles tend to exhibit greater stability compared to strongly acidic or basic conditions.

Q3: What are the most likely degradation pathways for this compound under stressed acidic or basic conditions?

Based on the known reactivity of the oxazole moiety and carboxylic acids, two primary degradation pathways are anticipated: Hydrolytic Ring Opening and Decarboxylation .[1][7]

  • Under Acidic Conditions: Oxazoles are weak bases (pKa of the conjugate acid is ~0.8) and can be protonated.[8] This protonation makes the oxazole ring more susceptible to nucleophilic attack by water, leading to hydrolysis and ring cleavage.[7][9] The process typically breaks the C=N-C-O bond system.

  • Under Basic Conditions: Strong bases can promote the hydrolysis of the oxazole ring.[1] Additionally, the carboxylic acid group will be deprotonated to form a carboxylate, which may influence the electronic properties and stability of the ring.

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can lose CO2, a reaction often promoted by heat.[1] While the fluorine atom may lend some stability, this pathway should be considered, especially if experiments are conducted at elevated temperatures.

The following diagram illustrates these potential degradation routes.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) cluster_thermal Thermal Stress (Δ) A_Start 2-Fluorooxazole- 4-carboxylic acid A_Prod1 Ring-Opened Product (e.g., α-fluoro-β-keto amino acid derivative) A_Start->A_Prod1 Hydrolytic Ring Opening B_Start 2-Fluorooxazole- 4-carboxylic acid B_Prod1 Ring-Opened Product B_Start->B_Prod1 Hydrolytic Ring Opening T_Start 2-Fluorooxazole- 4-carboxylic acid T_Prod1 2-Fluorooxazole T_Start->T_Prod1 Decarboxylation (-CO₂)

Caption: Potential degradation pathways for this compound.

Troubleshooting & Experimental Guides
Troubleshooting Inconsistent Experimental Results

If you are observing inconsistent yields, unexpected side products, or poor reproducibility in reactions involving this compound, the stability of the starting material may be the root cause.

G cluster_workflow Troubleshooting Workflow Start Inconsistent Experimental Results CheckPurity 1. Confirm Purity of Starting Material (HPLC, LC-MS) Start->CheckPurity IsPure Purity >98%? CheckPurity->IsPure Repurify Re-purify or Use Fresh Batch IsPure->Repurify No CheckConditions 2. Evaluate Reaction Conditions (Solvent, Temp, pH) IsPure->CheckConditions Yes Repurify->CheckPurity IsHarsh Are conditions harsh? (Strong acid/base, high temp) CheckConditions->IsHarsh Optimize Optimize to Milder Conditions: - Lower temperature - Anhydrous solvent - Control pH IsHarsh->Optimize Yes ContactSupport Contact Technical Support for further analysis IsHarsh->ContactSupport No Success Problem Resolved Optimize->Success

Caption: Workflow for troubleshooting inconsistent experimental results.

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[3][10] This protocol provides a framework for evaluating this compound.

Objective: To identify potential degradation products and determine the degradation pathways under hydrolytic (acidic, basic), oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC/UPLC system with a C18 column and PDA/UV detector

  • LC-MS system for impurity identification

  • pH meter, calibrated balance, volumetric flasks

  • ICH-compliant photostability chamber

Experimental Setup:

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared. The study should be conducted at a final concentration of approximately 100 µg/mL.

Stress ConditionReagent/ConditionTemperatureTime Points (Example)Neutralization Step (before HPLC analysis)
Acid Hydrolysis 0.1 M HCl60°C2, 6, 24, 48 hoursAdd equal volume of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)30 min, 1, 2, 6 hoursAdd equal volume of 0.1 M HCl
Oxidative 3% H₂O₂Room Temp (25°C)2, 6, 24, 48 hoursQuench with a small amount of sodium bisulfite if needed
Photolytic ICH Q1B guidelines25°COverall illumination of 1.2 million lux hours and 200 watt hours/m²N/A
Control Sample in solventSame as stress conditionMatch time pointsN/A

Step-by-Step Methodology:

  • Preparation: Prepare the acidic, basic, and oxidative solutions. For each condition, add the required volume of the drug stock solution to the stressor solution in a volumetric flask and dilute to the final volume. Prepare a control sample by diluting the stock solution in the solvent mixture (e.g., 50:50 acetonitrile:water) without any stressor.

  • Incubation: Place the vials for the acid hydrolysis study in a water bath at 60°C. Keep the base hydrolysis and oxidative study vials at room temperature, protected from light. Place the photostability samples (both solid and solution) in the photostability chamber.

  • Sampling & Analysis: At each designated time point, withdraw an aliquot from the respective vial. Perform the neutralization step as described in the table to stop the degradation reaction.[11]

  • Chromatography: Analyze the samples immediately by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Monitor for the appearance of new peaks in the chromatogram.

    • If significant degradation is observed (>10-20%), analyze the sample using LC-MS to obtain the mass of the degradation products. This information is crucial for proposing the structures of the degradants and confirming the degradation pathway (e.g., a mass loss of 44 Da would suggest decarboxylation).[1]

Expected Stability Profile (Hypothetical Data):

Condition% Degradation after 24hMajor Degradation Products
0.1 M HCl, 60°C~15-25%Ring-opened species
0.1 M NaOH, 25°C~30-50%Ring-opened species
3% H₂O₂, 25°C< 5%Minor oxidative impurities
Photolytic< 2%Minimal degradation

Interpretation of Hypothetical Results: This profile would suggest that this compound is most susceptible to base-catalyzed hydrolysis, followed by acid hydrolysis, and is relatively stable to oxidative and photolytic stress. The presence of the electron-withdrawing fluorine atom and carboxylic acid group likely deactivates the oxazole ring towards electrophilic oxidation, but does not prevent hydrolytic cleavage.[4]

References
  • Jadhav, G. R., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Force degradation study of compound A3. ResearchGate. [Link]

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  • Wikipedia. (2023). Oxazole. Wikipedia. [Link]

  • D'Alonzo, D., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Center for Biotechnology Information. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. ResearchGate. [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • In-vitro, I. J. of A. & P. R. (2022). Forced Degradation – A Review. ijaprr.com. [Link]

  • DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

  • JOCPR. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. JOCPR. [Link]

  • National Center for Biotechnology Information. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • National Center for Biotechnology Information. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of Polar Oxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar oxazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these valuable heterocyclic compounds. The inherent polarity of the oxazole ring, combined with the ionizable nature of the carboxylic acid group, demands carefully considered strategies to achieve high purity.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What makes polar oxazole carboxylic acids so challenging to purify?

A: The difficulty arises from a combination of three core chemical properties:

  • High Polarity: The presence of both an aromatic oxazole ring (with nitrogen and oxygen heteroatoms) and a carboxylic acid group makes these molecules highly polar.[1][3] This leads to high solubility in polar solvents but often results in poor interaction and retention on standard reversed-phase chromatography columns.[4]

  • Acidity and Ionization: The carboxylic acid group is ionizable. In a neutral or basic environment, it exists as a highly polar carboxylate anion. This pH-dependent charge can cause severe streaking and poor peak shape during silica gel chromatography as the molecule interacts variably with the acidic silica surface.[5][6]

  • Potential Instability: The oxazole ring can be susceptible to degradation under harsh conditions.[7] Strong acids or bases, and even the acidic nature of standard silica gel, can potentially lead to hydrolytic ring-opening or other side reactions, especially if the ring bears sensitive substituents like a hydroxyl group.[7][8]

Q2: What is the best first step for cleaning up a crude reaction mixture containing an oxazole carboxylic acid?

A: An aqueous acid-base extraction is almost always the most effective initial purification step.[8] This technique powerfully leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. The process involves dissolving the crude mixture in an organic solvent, extracting the desired acid into an aqueous basic solution (like sodium bicarbonate) as its salt, washing away the neutral organic impurities, and then re-acidifying the aqueous layer to precipitate or re-extract the purified carboxylic acid.[8][9] This method is excellent for removing non-polar byproducts and reagents like triphenylphosphine oxide, which can be a persistent impurity in certain oxazole syntheses.[8][10]

Q3: How do I choose between normal-phase and reversed-phase chromatography for these compounds?

A: The choice depends on the specific properties of your compound and the impurities you need to remove.

  • Normal-Phase Chromatography (NPC): Using a polar stationary phase like silica gel is common but requires care. Due to the high polarity of oxazole carboxylic acids, they can adsorb very strongly to silica, leading to low recovery.[5][8] It is often essential to add a modifier like acetic or formic acid to the mobile phase (e.g., 0.1-1%) to suppress the ionization of your compound and improve elution.[6][8]

  • Reversed-Phase Chromatography (RPC): Using a non-polar stationary phase (like C18) is often a better choice for highly polar molecules.[11][12] However, standard RPC can struggle to retain very polar compounds, which may elute in the solvent front.[4] In such cases, specialized "Aqueous C18" (C18 AQ) columns, which are designed to prevent phase collapse in highly aqueous mobile phases, can be effective.[13] Alternatively, techniques like ion-exchange or mixed-mode chromatography may be necessary.[4][14]

Q4: My purified compound appears to be unstable. What precautions should I take during purification?

A: Compound stability is paramount. If you suspect degradation, consider the following:

  • Avoid Harsh Conditions: Use mild acids and bases (e.g., saturated sodium bicarbonate instead of 10M NaOH) for pH adjustments and avoid prolonged heating.[8]

  • Assess Stability on Silica: Before running a column, spot your compound on a TLC plate, let it sit exposed to the air on the silica for 30-60 minutes, and then develop it. If new spots or significant streaking appear compared to an immediately-run plate, your compound is likely degrading on the silica.[15]

  • Use Alternative Stationary Phases: If silica-induced degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or deactivated silica.[8][15]

  • Protecting Groups: For particularly sensitive molecules, it may be beneficial to protect the carboxylic acid group (e.g., as an ester) before purification and deprotect it in the final step.[8]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem 1: My yield after silica gel column chromatography is very low or zero.

Possible CauseSolution
Irreversible Adsorption The polar carboxylic acid can bind very strongly to the acidic silanol groups on the silica surface, leading to permanent retention.[5][8] Solution: Add 0.1-1% acetic or formic acid to your mobile phase. This keeps the carboxylic acid protonated (neutral), minimizing its ionic interaction with the silica gel and improving recovery.[5][6]
Degradation on Silica Gel The acidic nature of the silica gel may be catalyzing the decomposition of your oxazole derivative.[8]
Inappropriate Solvent System The chosen mobile phase (eluent) may be too non-polar to elute your highly polar compound from the column.[8]

Problem 2: The compound streaks badly on a TLC plate or gives a broad, tailing peak in HPLC.

Possible CauseSolution
Analyte Ionization The primary cause of streaking for carboxylic acids on silica is the equilibrium between the protonated (less polar) and deprotonated (more polar) forms of the acid on the stationary phase.[6]
Column Overload Too much sample has been loaded onto the TLC plate or column for the given conditions.
Hygroscopic Compound The compound may be absorbing atmospheric moisture, which can affect its interaction with the stationary phase.

Problem 3: A specific byproduct or impurity co-elutes with my product.

Possible CauseSolution
Similar Polarity The impurity has a polarity very close to that of your desired product, making chromatographic separation difficult.[8]
Stoichiometric Reagent Byproduct Some syntheses generate byproducts in large amounts, such as triphenylphosphine oxide (TPPO) from reactions using triphenylphosphine.[10][16]

Problem 4: The purified product "oils out" during recrystallization instead of forming crystals.

Possible CauseSolution
High Impurity Content The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.[5]
Suboptimal Solvent Choice The boiling point of the solvent is higher than the melting point of your compound, or the compound is too soluble.[5]
Solution Cooled Too Quickly Rapid cooling does not allow sufficient time for proper crystal nucleation and growth.[5]

Data & Visualization

Decision-Making and Workflow Diagrams

The following diagrams provide visual guides for selecting a purification strategy and troubleshooting common problems.

Purification_Strategy start Crude Reaction Mixture extraction Perform Acid-Base Extraction start->extraction assess_purity Assess Purity & Form (TLC, NMR, LCMS) extraction->assess_purity solid Solid Purity >90% assess_purity->solid Solid, High Purity oil_or_impure Oil / Tar or Solid Purity <90% assess_purity->oil_or_impure Oil or Impure recrystallize Recrystallization solid->recrystallize chromatography Chromatography Required oil_or_impure->chromatography choose_chrom Select Mode chromatography->choose_chrom npc Normal-Phase (Silica) (Add Acid Modifier) choose_chrom->npc Less Polar Impurities rpc Reversed-Phase (C18) (Consider AQ columns) choose_chrom->rpc Highly Polar Compound iec Ion-Exchange Chromatography choose_chrom->iec Charged Impurities

Caption: Decision tree for selecting a purification strategy.

Low_Recovery_Troubleshooting start Problem: Low Recovery from Silica Column check_column Is Product Still on Column? (Scrape & test top silica) start->check_column product_on_column YES: Product Adsorbed on Column check_column->product_on_column Yes product_not_on_column NO: Product Degraded or Eluted Unseen check_column->product_not_on_column No cause_adsorption Cause: Irreversible Adsorption or Eluent Too Weak product_on_column->cause_adsorption cause_degradation Cause: Compound Instability on Acidic Silica product_not_on_column->cause_degradation solution_adsorption Solution: 1. Add Acid to Eluent 2. Use Stronger Eluent 3. Switch to RPC/IEC cause_adsorption->solution_adsorption solution_degradation Solution: 1. Use Neutral Alumina 2. Use Deactivated Silica 3. Switch to RPC cause_degradation->solution_degradation

Caption: Workflow for troubleshooting low column chromatography yield.

Comparative Data Tables

Table 1: Comparison of Primary Chromatographic Techniques

FeatureNormal-Phase (NPC)Reversed-Phase (RPC)Ion-Exchange (IEC)
Stationary Phase Polar (e.g., Silica, Alumina)[15]Non-polar (e.g., C18, C8)[11]Charged resin (Anion or Cation)[14]
Mobile Phase Non-polar (e.g., Hexane/EtOAc, DCM/MeOH)[8]Polar (e.g., Water/Acetonitrile)[17]Aqueous buffer with increasing salt gradient or pH change[14][18]
Separation Principle Adsorption based on polarity[15]Partitioning based on hydrophobicity[11]Electrostatic interactions based on charge[14]
Elution Order Least polar elutes firstMost polar elutes firstElution controlled by buffer ionic strength or pH[18]
Best For Separating from less polar impuritiesHighly polar compounds that are poorly retained in NPC[19]Separating charged molecules or from charged impurities[20]
Key Challenge Strong/irreversible adsorption of polar acids[5]Poor retention of very polar molecules[4]Requires buffered mobile phases; can be complex

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol is a powerful first-line purification method for isolating your oxazole carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.

  • Base Wash (Product Extraction): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1:1 volume ratio). Stopper the funnel and shake gently at first to release any evolved CO₂ gas, venting frequently. Once gas evolution ceases, shake vigorously.[8]

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your oxazole carboxylic acid will be in the upper aqueous layer (if using EtOAc) or lower aqueous layer (if using DCM). Drain and collect the aqueous layer.[8]

  • Repeat Extraction: Extract the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Organic Wash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add a dilute acid (e.g., 1M or 2M HCl) dropwise while stirring until the pH is ~2-3. Your protonated oxazole carboxylic acid should precipitate as a solid or become extractable.[8][9]

  • Final Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under high vacuum. If no solid forms, extract the acidified aqueous layer three times with an organic solvent (e.g., ethyl acetate).[8]

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[8]

Protocol 2: Normal-Phase Flash Chromatography with an Acid Modifier

This method is used to purify the acid via silica gel chromatography while preventing streaking and low recovery.

  • Solvent System Selection: Using TLC, find a suitable non-polar/polar solvent mixture (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of ~0.2-0.4.

  • Prepare Mobile Phase: Prepare the bulk mobile phase for the column. To this solvent, add 0.5% by volume of glacial acetic acid or formic acid.[6]

  • Column Packing: Pack a silica gel column using the acid-modified mobile phase. Never pack in the neat solvent and then switch to the modified one.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, create a dry slurry by adsorbing your dissolved product onto a small amount of silica gel, drying it, and loading the resulting powder onto the top of the column.[8]

  • Elution: Run the column using the acid-modified eluent. A gradient elution, starting with a lower polarity and gradually increasing, is often most effective.[8]

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same acid-modified eluent) to identify those containing the pure product.

  • Workup: Combine the pure fractions. Be aware that the volatile acid modifier (acetic/formic acid) typically removes easily under high vacuum. If it persists, it can be removed by co-evaporation with a non-polar solvent or a dilute wash with a bicarbonate solution followed by re-extraction, though this adds steps.

References

  • Rocklin, R. D., Slingsby, R. W., & Pohl, C. A. (n.d.). Separation and Detection of Carboxylic Acids by Ion Chromatography. Journal of Liquid Chromatography, 9(4), 757-775. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Available at: [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Available at: [Link]

  • Jandera, P., & Churácek, J. (1973). Ion-exchange chromatography of carboxylic acids. Journal of Chromatography A, 86(2), 351-421. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Rajman, J. (2020). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 51(6), 549-564. Available at: [Link]

  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • SNS Courseware. (2025). Ion Exchange Chromatography: Principles, Practice, and Applications. Available at: [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Available at: [Link]

  • Grokipedia. (n.d.). Oxazole. Available at: [Link]

  • Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid. Available at: [Link]

  • Buchi.com. (n.d.). Separation of highly polar substances on C18 AQ prep HPLC columns. Available at: [Link]

  • Reddit. (2014). How can you separate a co-eluting more polar compound by HPLC?. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Available at: [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

Sources

Common side reactions in the synthesis of 2-Fluorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-fluorooxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable heterocyclic building block. The information provided herein is based on established principles of organic chemistry and analogous syntheses of related halo-oxazole derivatives.

Introduction to the Synthetic Challenge

This compound is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of a fluorine atom at the 2-position can significantly modulate the electronic properties, metabolic stability, and biological activity of parent molecules. However, the synthesis of this compound is not without its challenges. This guide provides a troubleshooting framework for a plausible synthetic route, focusing on common side reactions and practical solutions.

A likely and practical synthetic approach to this compound involves a multi-step sequence, beginning with the formation of the corresponding ethyl ester, followed by hydrolysis. This strategy allows for easier purification of the more stable ester intermediate before proceeding to the final acid.

Proposed Synthetic Pathway

The following diagram outlines a plausible and logical synthetic route to the target molecule.

Synthetic_Pathway A Ethyl bromopyruvate + Fluoroacetamide B Ethyl 2-fluorooxazole-4-carboxylate A->B Cyclization (e.g., Hantzsch-type synthesis) C This compound B->C Hydrolysis (e.g., LiOH, THF/H2O) Troubleshooting_Workflow cluster_0 Synthesis of Ethyl Ester cluster_1 Hydrolysis cluster_2 Purification A Low Yield/ Multiple Spots B Incomplete Reaction A->B C Side Products A->C D Extend Time/ Increase Temp B->D E Use Dry Solvent/ Slow Addition C->E F Incomplete Hydrolysis H Use LiOH/ Gently Heat F->H G Product Decomposition I Avoid High Temp/ Mild Workup G->I J Impure Ester L Column Chromatography J->L K Impure Acid M Acid-Base Extraction K->M

Technical Support Center: Optimizing Reaction Conditions for Fluorination of Oxazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the fluorination of oxazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine atoms into oxazole scaffolds. The strategic incorporation of fluorine can significantly modulate the physicochemical and pharmacological properties of a molecule, making it a critical tool in medicinal chemistry.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles and practical, field-proven insights to empower you to overcome synthetic hurdles and achieve your desired fluorinated oxazole derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the fluorination of an oxazole ring.

Q1: What are the primary strategies for fluorinating an oxazole ring?

There are two main approaches for the direct fluorination of oxazole rings: electrophilic fluorination and nucleophilic fluorination.

  • Electrophilic Fluorination: This is the most common method and involves the use of an electrophilic fluorine source ("F+ equivalent") that attacks the electron-rich oxazole ring.[4][5][6] The reactivity of the oxazole ring generally follows the order C5 > C4 > C2 for electrophilic substitution, though this can be influenced by the existing substituents.[7] Common reagents include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and other N-F type reagents.[4][8]

  • Nucleophilic Fluorination: This approach is less common for direct C-H fluorination of the oxazole ring itself but is relevant for introducing fluorine to substituents or via ring-closing strategies. It can also be achieved on a pre-functionalized oxazole (e.g., a halogenated oxazole) via a substitution reaction using a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).[9]

Q2: How do I choose the right fluorinating reagent for my specific oxazole derivative?

The choice of reagent depends on several factors, including the electronic properties of your substrate, the desired regioselectivity, and the functional groups present.

  • For electron-rich oxazoles: Milder electrophilic fluorinating agents may be sufficient.

  • For electron-deficient oxazoles: More reactive reagents or harsher reaction conditions might be necessary.[10]

  • Selectfluor® is a versatile and user-friendly electrophilic fluorinating agent that is stable in air and moisture.[11] It is often a good starting point for many applications.

  • NFSI is another powerful and widely used electrophilic fluorinating agent, soluble in many organic solvents.[4][5][12]

  • Deoxofluorination reagents like DAST and Deoxo-Fluor® are typically used for converting hydroxyl groups to fluorides.[13][14][15] They can be employed in synthetic routes leading to fluorinated oxazoles, for instance, by fluorinating a precursor alcohol before ring formation. Deoxo-Fluor® is generally considered more thermally stable than DAST.[13][15][16]

Q3: What are the most common side reactions to watch out for?

Besides the desired fluorination, several side reactions can occur:

  • Ring Opening: Under certain conditions, particularly with strong electrophilic fluorinating agents, the oxazole ring can undergo cleavage.[17][18]

  • Over-fluorination: Introduction of more than one fluorine atom can occur, especially with highly activated substrates or an excess of the fluorinating reagent.

  • Decomposition: Both the starting material and the product can be sensitive to the reaction conditions, leading to decomposition and low yields.

  • Rearrangement: In some cases, rearrangement of the carbon skeleton can be observed.

Q4: What are the key safety precautions when handling fluorinating agents?

Safety is paramount.[19]

  • Many "F+" reagents can react violently with common solvents like DMF, pyridine, and DMSO.[19]

  • Reagents like DAST can decompose at elevated temperatures, releasing corrosive byproducts.[19]

  • Elemental fluorine (F₂) is extremely reactive, toxic, and corrosive, requiring specialized equipment.[19]

  • Hydrogen fluoride (HF) and its solutions are highly corrosive and toxic.[19]

  • Always consult the Safety Data Sheet (SDS) for the specific reagent and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[19]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the fluorination of oxazole rings.

Problem 1: Low to No Product Yield

A low or non-existent yield of the desired fluorinated oxazole is a frequent challenge. The following workflow can help diagnose and resolve the issue.

graph Low_Yield_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Low/No Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="1. Verify Reagent Activity & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="2. Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Substrate [label="3. Assess Substrate Reactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Analysis [label="4. Confirm Analytical Method", fillcolor="#FBBC05", fontcolor="#202124"];

// Reagent Path Fresh_Reagent [label="Use fresh, properly stored reagent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Titrate_Reagent [label="Consider reagent titration if applicable", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Path Temp_Time [label="Optimize Temperature & Time", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Screen different anhydrous solvents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Stoichiometry [label="Adjust reagent stoichiometry", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Additives [label="Consider additives (e.g., acid/base)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Substrate Path Substrate_Purity [label="Confirm starting material purity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Protecting_Groups [label="Use protecting groups if needed", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Alternative_Route [label="Consider an alternative synthetic route", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Analysis Path Calibrate_Instrument [label="Calibrate analytical instruments", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Confirm_Standard [label="Verify with an authentic standard if possible", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Check_Reagents; Start -> Check_Conditions; Start -> Check_Substrate; Start -> Check_Analysis;

Check_Reagents -> Fresh_Reagent; Check_Reagents -> Titrate_Reagent; Check_Conditions -> Temp_Time; Check_Conditions -> Solvent; Check_Conditions -> Stoichiometry; Check_Conditions -> Additives; Check_Substrate -> Substrate_Purity; Check_Substrate -> Protecting_Groups; Check_Substrate -> Alternative_Route; Check_Analysis -> Calibrate_Instrument; Check_Analysis -> Confirm_Standard; }

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Reagent Inactivity: Fluorinating agents can degrade over time, especially with improper storage.[19]

    • Solution: Use a fresh bottle of the fluorinating reagent. Ensure storage under anhydrous conditions.

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating agent.

    • Solution: Increase the equivalents of the fluorinating reagent incrementally.

  • Low Reaction Temperature: Some fluorination reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Be aware that higher temperatures can also promote side reactions.[20]

  • Poor Leaving Group (for Nucleophilic Fluorination): For deoxyfluorination of alcohols in a synthetic precursor, the hydroxyl group must be effectively activated.

    • Solution: In some cases, converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination can be beneficial.

  • Solvent Incompatibility: The solvent must be appropriate for the chosen fluorinating reagent and completely anhydrous. Common solvents include dichloromethane (DCM), acetonitrile (MeCN), and toluene.

    • Solution: Ensure the solvent is dry and compatible with your fluorinating agent. For instance, Selectfluor® can react exothermically with DMF.[19]

Problem 2: Formation of Multiple Products (Low Regioselectivity)

The formation of a mixture of isomers is a common challenge in the fluorination of substituted oxazoles.

graph Regioselectivity_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Low Regioselectivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Steric_Effects [label="1. Analyze Steric Hindrance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electronic_Effects [label="2. Evaluate Electronic Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Parameters [label="3. Modify Reaction Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Steric Path Bulky_Reagent [label="Use a bulkier fluorinating agent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Directing_Group [label="Introduce a directing group", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Electronic Path Substituent_Modification [label="Modify existing substituents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Control [label="Control reaction pH", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Parameters Path Lower_Temp [label="Lower the reaction temperature", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Polarity [label="Vary solvent polarity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Change_Reagent [label="Switch to a different class of fluorinating agent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Steric_Effects; Start -> Electronic_Effects; Start -> Reaction_Parameters;

Steric_Effects -> Bulky_Reagent; Steric_Effects -> Directing_Group; Electronic_Effects -> Substituent_Modification; Electronic_Effects -> pH_Control; Reaction_Parameters -> Lower_Temp; Reaction_Parameters -> Solvent_Polarity; Reaction_Parameters -> Change_Reagent; }

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

  • Steric and Electronic Control: The regioselectivity is a delicate balance between the steric hindrance and the electronic directing effects of the substituents on the oxazole ring.

    • Solution: Analyze the electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of your substituents to predict the most likely site of fluorination. Consider modifying substituents to favor the desired isomer.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity.

    • Solution: Running the reaction at a lower temperature may improve the regioselectivity, although it may require longer reaction times.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. For palladium-catalyzed arylations of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation, a principle that can be analogous in some fluorination reactions.[20]

    • Solution: Screen a range of solvents with varying polarities.

  • Fluorinating Reagent: Different fluorinating agents have different steric profiles and reactivity, which can impact regioselectivity.

    • Solution: Experiment with a different electrophilic fluorinating agent. For example, a bulkier reagent may favor attack at a less sterically hindered position.

Problem 3: Product Decomposition or Ring Opening

The desired fluorinated oxazole may be unstable under the reaction conditions, leading to decomposition or ring opening.

Detailed Troubleshooting Steps:

  • Harsh Reaction Conditions: High temperatures, strong acids or bases, or highly reactive fluorinating agents can promote product degradation.

    • Solution:

      • Use a milder fluorinating reagent. A quantitative reactivity scale for electrophilic fluorinating reagents can be a useful guide.[21]

      • Lower the reaction temperature.

      • Reduce the reaction time by monitoring the reaction closely and quenching it as soon as the starting material is consumed.

  • Incompatible Work-up Procedure: The product may be sensitive to the aqueous or acidic/basic conditions of the work-up.

    • Solution:

      • Employ a non-aqueous work-up if possible.

      • Use a buffered aqueous solution for quenching.

      • Minimize the time the product is in contact with the work-up solution.

  • Inherent Instability: The electronic properties of the fluorinated oxazole may render it inherently unstable.

    • Solution: If the product is an intermediate, consider carrying it through to the next step without purification.

Experimental Protocols

General Protocol for Electrophilic Fluorination of an Oxazole using Selectfluor®

This is a general guideline and may require optimization for your specific substrate.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxazole substrate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) to a concentration of 0.1-0.5 M.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. Note: For highly reactive substrates, cooling the reaction mixture (e.g., 0 °C) before adding the fluorinating agent may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by pouring the mixture into a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Electrophilic Fluorination

ParameterRecommended ConditionRationale
Fluorinating Agent Selectfluor® or NFSICommercially available, relatively stable, and effective for a wide range of substrates.[4][5]
Stoichiometry 1.1 - 1.5 equivalentsA slight excess is often needed to drive the reaction to completion.
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Good solubility for many oxazoles and fluorinating agents; relatively inert.
Temperature 0 °C to room temperatureA good starting point to balance reaction rate and selectivity.
Concentration 0.1 - 0.5 MA common concentration range for these types of reactions.

Conclusion

The fluorination of oxazole rings is a powerful strategy in medicinal chemistry, but it comes with its own set of challenges. By understanding the underlying principles of the reaction and adopting a systematic approach to troubleshooting, you can significantly increase your chances of success. This guide provides a starting point for navigating these challenges, but remember that each substrate is unique and may require tailored optimization.

References

  • Synthetic Strategies to Access Fluorinated Azoles. (2025). PMC.
  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
  • Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. (n.d.). ResearchGate.
  • Komatsuda, M., Ohki, H., Kondo Jr., H., Suto, A., & Yamaguchi, J. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274.
  • Synthesis of fluorinated oxazoles by oxidative cyclization of fluorinated enamides. (2017). Semantic Scholar.
  • Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. (n.d.). ResearchGate.
  • Ring-Opening Fluorination of Isoxazoles. (n.d.). ResearchGate.
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal.
  • Optimization of reaction conditions for the synthesis of oxazoline. (n.d.). ResearchGate.
  • Selectfluor. (n.d.). Wikipedia.
  • Electrophilic fluorination. (n.d.). Wikipedia.
  • Xu, B., Li, M., Zang, H., Niu, H., & Qu, G. (2014). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Molecules, 19(12), 20516–20526.
  • Selectfluor™. (n.d.). Sigma-Aldrich.
  • Liu, X., Li, M., & Wang, B. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.
  • Optimization of the reaction conditions. (n.d.). ResearchGate.
  • Role of Selectfluor® in the reported fluorination reaction. (n.d.). ResearchGate.
  • Electrophilic Fluorination Agents. (n.d.). Alfa Chemistry.
  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
  • Fluorination Reagents, Fluorinated Building Blocks. (n.d.). TCI Chemicals.
  • Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI. (n.d.). ResearchGate.
  • Deoxo-Fluor 50 THF 202289-38-1. (n.d.). Sigma-Aldrich.
  • CAS 202289-38-1: Deoxo-Fluor. (n.d.). CymitQuimica.
  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds.
  • Examples of safe and selective fluorination agents. (A) Nucleophilic.... (n.d.). ResearchGate.
  • Optimizing reaction conditions for the synthesis of oxazole derivatives. (n.d.). Benchchem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Sandford, G. (2007). Reactivities of electrophilic N–F fluorinating reagents.
  • Wang, M., Wu, J., Zhang, Y., & Zhang, A. (2024). Selectfluor Mediated Direct C-H Fluorination of 3-Heteroaryl-Oxindoles. Chinese Journal of Organic Chemistry, 44(1), 263–270.
  • Nucleophilic Fluorinating Agents. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Nuclophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Mahmmod, A., Scaife, P. J., Tero-Kubota, S., & Sandford, G. (2017). A quantitative reactivity scale for electrophilic fluorinating reagents.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate.
  • Joshi, S., Mehra, M., Singh, R., & Kakar, S. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journal of Advanced Scientific Technologies, 1(1), 1-20.
  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate.
  • Oxazole. (n.d.). Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Armstrong, A., & Collins, J. C. (2010). Direct azole amination: C-H functionalization as a new approach to biologically important heterocycles. Angewandte Chemie International Edition in English, 49(13), 2282–2285.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination. (n.d.). Benchchem.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.
  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Troubleshooting low yields in the preparation of oxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of oxazole derivatives. The oxazole motif is a cornerstone in medicinal chemistry and materials science, yet its synthesis can be fraught with challenges, most notably low yields.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic challenges.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to most oxazole synthesis protocols.

Q1: My reaction yield is consistently low, but my starting materials seem pure by NMR. What are the most common culprits?

A1: While NMR is an excellent tool, it may not reveal trace impurities that can disproportionately affect a reaction. Here are the most critical factors to investigate:

  • Trace Water (Moisture): Many oxazole syntheses, particularly those involving strong dehydrating agents (e.g., Robinson-Gabriel) or moisture-sensitive intermediates (e.g., van Leusen), are highly sensitive to water.[1]

    • Causality: Water can hydrolyze starting materials, deactivate catalysts, or consume reagents. For instance, in the van Leusen reaction, moisture readily hydrolyzes the essential tosylmethyl isocyanide (TosMIC) reagent.[1]

    • Protocol: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Solvent Purity & Grade: The choice and purity of the solvent are paramount.

    • Causality: Protic impurities (like residual ethanol in chloroform) can interfere with reactions. Peroxides in ethers like THF or dioxane can oxidize starting materials or intermediates, leading to unwanted side products.

    • Protocol: Use high-purity, anhydrous, inhibitor-free solvents. If peroxide formation is a risk, test for peroxides and purify the solvent by passing it through an activated alumina column.

  • Reagent Stoichiometry: Inaccurate stoichiometry can be a hidden source of low yields.

    • Causality: An excess or deficit of a key reagent, especially a base or catalyst, can shift the reaction equilibrium or promote side reactions.

    • Protocol: Accurately weigh all solid reagents. Use calibrated microliter syringes for liquid reagents. For reactions involving potent but unstable reagents, consider titrating them immediately before use to determine the exact molarity.

Q2: I'm observing multiple spots on my TLC plate for the crude product. How can I begin to identify these byproducts?

A2: Systematic identification is key. A combination of chromatography and spectroscopy is the most effective approach.

  • Initial Analysis: Run a column chromatography to separate the major components. Collect fractions corresponding to each distinct spot on the TLC.

  • Spectroscopic Analysis:

    • Mass Spectrometry (LC-MS): This is the most powerful initial tool. The molecular weight of a byproduct can provide immediate clues. For example, in a Robinson-Gabriel synthesis, a mass corresponding to the uncyclized 2-acylamino-ketone intermediate indicates an incomplete dehydration step.[2]

    • NMR Spectroscopy (¹H, ¹³C): Once isolated, NMR will provide structural information. Look for the absence of the characteristic oxazole proton signal (typically δ 7-8.5 ppm) or the presence of unexpected signals (e.g., broad NH peaks from uncyclized amide).

Below is a logical workflow for diagnosing low-yield issues.

G cluster_analysis Crude Product Analysis cluster_solutions Troubleshooting Path Start Low Yield Detected Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions If Purity is Confirmed Analyze_Crude Analyze Crude Product (TLC, LC-MS, NMR) Check_Conditions->Analyze_Crude If Conditions are Correct Unreacted_SM Mainly Unreacted Starting Material Analyze_Crude->Unreacted_SM Side_Products Significant Side Products Detected Analyze_Crude->Side_Products Intermediate Stable Intermediate Isolated Analyze_Crude->Intermediate Sol_Kinetics Optimize Kinetics: - Increase Temperature - Change Catalyst - Increase Time Unreacted_SM->Sol_Kinetics Sol_Side_Reaction Minimize Side Reaction: - Lower Temperature - Change Stoichiometry - Use Milder Reagents Side_Products->Sol_Side_Reaction Sol_Completion Drive Reaction to Completion: - Use Stronger Reagent - Increase Temperature - Extend Reaction Time Intermediate->Sol_Completion

Caption: A troubleshooting workflow for low-yield reactions.

Part 2: Synthesis-Specific Troubleshooting Guides
Guide 1: The Robinson-Gabriel Synthesis

This classic method involves the cyclodehydration of a 2-acylamino-ketone.[3] The most common failure point is the final, acid-catalyzed cyclization and dehydration step.[2][4]

A: This is a classic problem of insufficient dehydration. The choice of cyclodehydrating agent is the most critical variable.[5]

  • Causality: Strong protic acids like concentrated sulfuric acid (H₂SO₄) can cause charring and decomposition, especially with sensitive substrates.[4][6] Milder reagents may not provide a low enough energy pathway for water elimination.

  • Troubleshooting & Optimization:

    • Switch Dehydrating Agent: The yield can be dramatically improved by moving away from classical H₂SO₄. Polyphosphoric acid (PPA) is often a superior choice, capable of increasing yields to the 50-60% range.[4]

    • Use a Two-Stage Reagent System: For highly sensitive substrates, reagents like triphenylphosphine (PPh₃) and iodine (I₂) with a base (triethylamine) can promote dehydration under milder conditions.[2]

    • Consider Triflic Anhydride or TFMSA: Trifluoromethanesulfonic acid (TfOH or TFMSA) or its anhydride are exceptionally powerful dehydrating agents that can be effective when others fail.[2]

Data Summary: Comparison of Dehydrating Agents

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesReported Yield Range
Conc. H₂SO₄Neat, 80-100°CInexpensive, strongCharring, harsh conditions, low yields[4]10-40%
POCl₃ / PCl₅Reflux in inert solventEffective for some substratesCorrosive, generates HCl20-50%
Polyphosphoric Acid (PPA)Neat or in xylene, 130-160°CGood yields, less charringViscous, difficult to stir50-70%[4]
Triflic Anhydride (Tf₂O)CH₂Cl₂, 0°C to RTVery powerful, mild conditionsExpensive, hygroscopic70-95%[2]
PPh₃ / I₂ / Et₃NReflux in CH₃CN or THFMild, good for sensitive substratesStoichiometric byproducts60-85%[2]
Guide 2: The van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for creating 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[7][8] Its success hinges on anhydrous conditions and appropriate base selection.

A: This points to two potential issues: suboptimal base/reaction conditions and/or impurities in your aldehyde.

  • Causality & Troubleshooting:

    • Slow Reaction/Incomplete Elimination: The reaction proceeds via an oxazoline intermediate.[7] The final step is the base-mediated elimination of the tosyl group. If this step is slow, the intermediate may be isolated or participate in side reactions.

      • Solution: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide.[1] Gentle heating (e.g., to 40-50°C) can also promote the elimination step.[1]

    • Nitrile Byproduct Formation: TosMIC reacts with ketones to form nitriles.[9]

      • Solution: Your aldehyde starting material may be contaminated with ketone impurities from its synthesis or oxidation. Purify the aldehyde by distillation or flash chromatography before use.[1]

    • Hydrolysis of TosMIC: The presence of water will hydrolyze TosMIC, leading to the formation of N-(tosylmethyl)formamide and reducing the amount of reagent available for the desired reaction.[1]

      • Solution: Ensure strictly anhydrous conditions. Use dry solvents and glassware, and handle reagents under an inert atmosphere.[1]

G cluster_vanLeusen van Leusen Reaction Pathway cluster_problems Common Failure Points cluster_byproducts Undesired Products Aldehyde Aldehyde + Deprotonated TosMIC Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline [3+2] Cycloaddition Nitrile Nitrile Byproduct Oxazole 5-Substituted Oxazole (Desired Product) Oxazoline->Oxazole Base-mediated Elimination of Tos-H Stalled_Intermediate Isolated Oxazoline Oxazoline->Stalled_Intermediate Ketone_Impurity Ketone Impurity in Aldehyde Ketone_Impurity->Aldehyde Reacts to form Ketone_Impurity->Nitrile Water Trace H₂O Hydrolyzed_TosMIC N-(tosylmethyl)formamide Water->Hydrolyzed_TosMIC Causes Hydrolysis Weak_Base Weak Base / Low Temp Weak_Base->Oxazoline Fails to promote elimination

Caption: Key side reactions in the van Leusen synthesis.

Part 3: Modern Synthetic Approaches & Purification
Q: I've struggled with thermal degradation using classical methods. Are there milder, higher-yielding alternatives?

A: Absolutely. Modern techniques like microwave-assisted synthesis and flow chemistry offer significant advantages in terms of speed, control, and often, yield.

  • Microwave-Assisted Synthesis:

    • Principle: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the solvent and reactants.[10] This often allows for shorter reaction times and lower overall temperatures, minimizing byproduct formation.[11]

    • Application: The van Leusen reaction is particularly amenable to microwave assistance. Reactions that take hours under conventional heating can often be completed in minutes, with yields reported as high as 96%.[10] For example, using K₃PO₄ as a base in isopropanol, a reaction can be completed in 8 minutes at 65°C under microwave irradiation.[10]

  • Flow Chemistry:

    • Principle: Reactions are performed continuously in a microreactor or capillary tube.[12][13] This provides superior control over temperature, pressure, and mixing, enhancing safety and reproducibility.[14]

    • Application: Flow chemistry is excellent for reactions that are exothermic or involve hazardous intermediates. The synthesis of oxazoles via photochemical methods or oxidation of oxazolines can be performed more safely and efficiently in a flow reactor.[12][13] This approach also allows for straightforward scaling and integration with in-line purification steps.[15]

Q: My crude oxazole derivative is an oil and seems to degrade on silica gel. What are my purification options?

A: Degradation on silica gel is a common issue, as the acidic nature of silica can hydrolyze or rearrange sensitive oxazoles.[16]

  • Troubleshooting & Protocols:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v). This deactivates the acidic sites.

    • Switch the Stationary Phase:

      • Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are acid-sensitive.

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be a very effective and mild purification method.

    • Aqueous Workup/Extraction: Exploit the basicity of the oxazole nitrogen.

      • Protocol:

        • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).

        • Wash with a dilute acid (e.g., 1M HCl). Your oxazole will become protonated and move into the aqueous layer.

        • Separate the layers and wash the organic layer (containing neutral impurities) again with dilute acid.

        • Combine the acidic aqueous layers, cool in an ice bath, and carefully basify with a base (e.g., 1M NaOH or saturated NaHCO₃) until the product precipitates or becomes extractable.

        • Extract your purified oxazole back into an organic solvent.

        • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.[16]

References
  • BenchChem. (2025).
  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Klán, P., et al. (2020). Safe and Fast Flow Synthesis of Functionalized Oxazoles with Molecular Oxygen in a Microstructured Reactor. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Utilization of photochemical flow chemistry for oxazole synthesis. [Link]

  • BenchChem. (2025). Van Leusen Oxazole Synthesis: A Technical Support Guide.
  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Journal of Molecular Structure, 1247, 131357. [Link]

  • Taylor & Francis Online. (2022).
  • ResearchGate. (n.d.). Flow synthesis of an oxazole synthetic intermediate of O‐methyl siphonazole. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • Ghorpade, S. B., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28031–28042. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. [Link]

  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • ResearchGate. (2008). (PDF) Microwave Assisted Improved Method for the Synthesis of Pyrazole Containing 2,4,-Disubstituted Oxazole-5-one and their Antimicrobial Activity. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239. [Link]

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Wikipedia. (n.d.). Fischer oxazole synthesis. [Link]

  • Biju, C. R., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(5), 1269. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

Sources

Preventing decarboxylation of oxazole-4-carboxylic acids during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling oxazole-4-carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of this important heterocyclic motif. Unwanted decarboxylation during synthetic manipulations, particularly amide coupling and esterification, is a common failure point that can lead to low yields and complex purification challenges.

This guide provides in-depth, field-proven answers to common questions, troubleshooting advice for specific reactions, and detailed, step-by-step protocols to help you successfully incorporate oxazole-4-carboxylic acids into your target molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my oxazole-4-carboxylic acid decarboxylating so easily?

Answer: The decarboxylation of oxazole-4-carboxylic acids is primarily driven by two factors: heat and acid. The oxazole ring is an electron-deficient heterocycle, which makes the C4-carboxyl bond susceptible to cleavage.

The proposed mechanism involves the protonation of the oxazole nitrogen (pKa of the conjugate acid is ~0.8), which further increases the electron-deficient nature of the ring.[1] This facilitates the loss of carbon dioxide, often through a stabilized ylide or zwitterionic intermediate. Even in the absence of strong acid, thermal energy alone can be sufficient to induce this reaction. This inherent instability mandates careful selection of reaction conditions.

Part 2: Troubleshooting Guide for Common Reactions

Q2: My amide coupling reaction with an oxazole-4-carboxylic acid is giving low yields and I'm isolating the decarboxylated oxazole. What's going wrong?

Answer: This is the most common problem encountered with this substrate class. The issue almost certainly lies with your activation method and reaction temperature. Standard amide coupling conditions, especially those that generate acidic byproducts or require elevated temperatures, will promote decarboxylation.

Troubleshooting Steps:

  • Lower the Temperature: This is the most critical parameter. All steps, from carboxylic acid activation to the addition of the amine, should be performed at low temperatures, typically starting at 0 °C or even -15 °C. Do not heat the reaction unless all other options have been exhausted.

  • Re-evaluate Your Coupling Reagent: The choice of coupling reagent is paramount. Reagents that require high temperatures or generate acidic conditions are poor choices.

    • Avoid: Carbodiimides like DCC or EDC without additives can lead to side reactions and require conditions that may be too harsh.[2][3]

    • Favor: Uronium or phosphonium salt-based reagents are generally more effective as they operate under milder, often basic, conditions and can activate the carboxylic acid at low temperatures.[4][5][6][7]

  • Check Your Base: The choice and amount of base are crucial.

    • Use non-nucleophilic, hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6]

    • Avoid using an excessive amount of base, which can promote side reactions.[8] For some uronium salt activations, the base facilitates the formation of the reactive species.[7]

  • Order of Addition: Pre-activation of the carboxylic acid before adding the amine is often beneficial. This involves mixing the oxazole-4-carboxylic acid, the coupling reagent, and the base at a low temperature for a short period (e.g., 15-30 minutes) before introducing the amine nucleophile.[9][10]

Q3: I'm trying to make a methyl ester, but my starting material decomposes upon adding acid and methanol. How can I perform this esterification safely?

Answer: Classical Fischer esterification using strong acids like H₂SO₄ is incompatible with most oxazole-4-carboxylic acids due to the acid-catalyzed decarboxylation mechanism. You must use milder, non-acidic methods.

Recommended Alternatives:

  • Diazomethane (or TMS-diazomethane): This is a highly effective method for generating methyl esters under very mild, neutral conditions. However, diazomethane is toxic and explosive, requiring specialized handling and equipment.

  • Acyl Chloride Formation followed by Alcoholysis: Convert the carboxylic acid to an acyl chloride using a neutral reagent like oxalyl chloride or thionyl chloride at low temperature. The resulting acyl chloride can then be reacted with methanol, often with a non-nucleophilic base like pyridine or DIPEA to scavenge the HCl byproduct. This avoids subjecting the sensitive oxazole ring to strong acid.

Part 3: Recommended Protocols & Methodologies

The following protocols are designed to minimize decarboxylation by controlling temperature and utilizing optimized reagent systems.

Protocol 1: High-Yield Amide Coupling using HATU

This protocol is recommended for most amine substrates, including those that are moderately sterically hindered or electron-deficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent that rapidly forms a highly reactive OAt-active ester, promoting efficient coupling at low temperatures.[10][11]

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_acid Dissolve Oxazole-4-COOH (1.0 eq) & Amine (1.1 eq) in anhydrous DMF cool Cool acid/amine solution to 0 °C prep_acid->cool prep_hatu In separate vial, dissolve HATU (1.05 eq) & DIPEA (2.5 eq) in anhydrous DMF add Add HATU/DIPEA solution dropwise to the cold mixture prep_hatu->add cool->add react Stir at 0 °C for 30 min, then allow to warm to RT. Monitor by TLC/LCMS (2-16 h) add->react quench Quench with H₂O react->quench extract Extract with EtOAc or DCM quench->extract purify Purify via column chromatography extract->purify caption Workflow for HATU-mediated amide coupling.

Caption: Workflow for HATU-mediated amide coupling.

  • Under an inert atmosphere (N₂ or Ar), dissolve the oxazole-4-carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve HATU (1.05 - 1.2 eq) in anhydrous DMF.

  • To the HATU solution, add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and stir for 1-2 minutes.

  • Add the HATU/DIPEA solution dropwise to the cold solution of the acid and amine.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm slowly to room temperature.

  • Monitor the reaction for completion using TLC or LC-MS (typically 2-16 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using the Vilsmeier Reagent (for Hindered Systems)

For particularly challenging couplings involving sterically hindered acids or poorly nucleophilic amines, in-situ formation of the acid chloride using a Vilsmeier-type reagent can be effective. The Vilsmeier reagent, generated from reagents like oxalyl chloride and a catalytic amount of DMF, is a powerful activating agent that functions at low temperatures.[12][13][14]

G Start Oxazole-4-COOH Intermediate In-situ Acyl Chloride (Highly Reactive) Start->Intermediate Activation (Low Temp) Reagents Oxalyl Chloride cat. DMF, DCM Nucleophile Amine (R-NH₂) DIPEA Product Desired Amide Intermediate->Product Coupling caption Logic for Vilsmeier-based amide coupling.

Caption: Logic for Vilsmeier-based amide coupling.

  • Suspend the oxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Stir the mixture at 0 °C for 1-2 hours. The reaction can be monitored for the cessation of gas evolution.

  • In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add the amine/DIPEA solution to the cold acyl chloride solution via cannula or dropping funnel.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature until completion (monitored by TLC/LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography.

Part 4: Comparative Data Summary

The choice of coupling reagent significantly impacts the success of reactions involving sensitive oxazole-4-carboxylic acids. The following table summarizes key characteristics of common reagent classes to guide your selection.

Reagent ClassExample(s)Typical Temp.Activation MechanismKey Advantage(s)Key Disadvantage(s)
Uronium Salts HATU, HBTU, COMU0 °C to RTForms highly reactive OAt/OBt active ester[11][15]High efficiency at low temp; minimal racemization[5][16].Can cause guanidinylation of the amine if used in large excess[7].
Phosphonium Salts PyBOP, BOP0 °C to RTForms OBt active ester[4][17]Very efficient; byproducts are generally non-problematic[6].BOP byproduct (HMPA) is carcinogenic; PyBOP is preferred.
Carbodiimides EDC, DCC0 °C to RTForms O-acylisourea intermediate[9][18]Inexpensive; water-soluble byproduct with EDC[2].Prone to racemization; often requires additives (HOBt, Oxyma) for efficiency[3][9].
Acyl Halide Precursors Oxalyl Chloride, SOCl₂0 °CForms acyl chlorideHighly reactive intermediate for difficult couplings.Generates stoichiometric acid byproduct (HCl) requiring scavenging.

References

  • Phosphonium coupling. (2026). Google Vertex AI Search.
  • Vilsmeier reagent. (n.d.). In Wikipedia.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). BOC Sciences.
  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Angewandte Chemie.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Activation of Carboxylic Acids with HOBt Hydrate and a Carbodiimide. (n.d.). BenchChem.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • Vrettos, E. I., et al. (2017).
  • Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate.
  • Phosphonium coupling. (n.d.). In Wikipedia.
  • DCC Coupling With HOBt Activation Mechanism. (2023, February 1). YouTube.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). The Journal of Organic Chemistry.
  • Guo, L. (2015).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry.
  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube.
  • Synthesis method of edoxaban intermediate and intermediate product. (n.d.). Patsnap.
  • Organoboron catalysis for direct amide/peptide bond formation. (2024, August 28).
  • Coupling Reagents. (n.d.). ResearchGate.
  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace.
  • Vilsmeier Reagent. (n.d.). Enamine.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.Organic Process Research & Development.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • INTERMEDIATE FOR PREPARING EDOXABAN FREE BASE, PREPARATION METHOD THEREFOR, AND APPLICATION THEREOF. (2022).
  • A Sustainable Green Enzymatic Method for Amide Bond Formation. (n.d.). PMC - NIH.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). BenchChem.
  • EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR. (n.d.). EPO Patent 4438595.
  • Method for preparing vilsmeier reagent. (n.d.). Google Patents.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC - NIH.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
  • Decarboxylation. (n.d.). Organic Chemistry Portal.
  • Amide and Peptide Bond Formation in Water at Room Temperature. (n.d.). Organic Letters.
  • Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. (2025, May 22). Synfacts.
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (n.d.). ResearchGate.
  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (n.d.). ChemRxiv.
  • One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (n.d.). PMC - NIH.
  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2014, October 28). RSC Publishing.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide. (n.d.). Journal of the American Chemical Society.
  • Oxazole. (n.d.). In Wikipedia.
  • Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube.
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021, June).

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Identifying and characterizing impurities in 2-Fluorooxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Synthesis of 2-Fluorooxazole-4-carboxylic acid

A Guide to Identifying and Characterizing Synthetic Impurities

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity profiling during this specific synthesis. The content is structured in a question-and-answer format to directly address potential issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter during the synthesis of this compound?

The impurity profile of this compound can be complex, originating from starting materials, intermediates, side-reactions, or degradation.[1][2][3] Understanding the synthesis route is key to predicting these impurities. While specific routes for this exact molecule are proprietary, we can infer likely impurities based on common oxazole synthesis methods, such as the Robinson-Gabriel or Fischer syntheses, and general fluorination chemistry.[4][5]

Common Sources of Impurities:

  • Starting Material Carryover: Unreacted starting materials are a common source of impurities.

  • Incomplete Cyclization: Intermediates from the oxazole ring formation, such as α-acylamino ketone precursors, may persist if the cyclization/dehydration step is incomplete.[5]

  • Side-Reactions:

    • Decarboxylation: The carboxylic acid group can be labile under certain thermal or pH conditions, leading to the formation of 2-fluorooxazole.

    • Hydrolysis of Fluoro Group: The C2-position of an oxazole ring can be susceptible to nucleophilic attack.[5][6] Under aqueous or basic conditions, the fluorine atom could be displaced by a hydroxyl group, forming 2-hydroxyoxazole-4-carboxylic acid.

    • Ring Opening: The oxazole ring can undergo cleavage under strongly acidic or basic conditions, a known degradation pathway for some oxadiazole derivatives which share structural similarities.[7]

  • Reagent-Related Impurities: Impurities can arise from reagents used in the synthesis, such as catalysts or solvents.[3][]

  • Degradation Products: The final product may degrade upon storage or during purification, especially if exposed to light, heat, or non-optimal pH conditions.[2]

Table 1: Potential Impurities and Their Characteristics

Impurity NameProbable OriginKey Analytical Signatures (Expected)
Starting MaterialsIncomplete reactionMS/NMR signals corresponding to known precursors.
Acyclic IntermediateIncomplete cyclizationLack of aromatic oxazole protons in ¹H NMR; presence of amide/ketone signals.
2-FluorooxazoleDecarboxylationLoss of the carboxylic acid proton in ¹H NMR; mass decrease of 44 Da.
2-Hydroxyoxazole-4-carboxylic acidHydrolysis of C-F bondMass increase of 1 Da (¹⁹F to ¹⁸O+¹H); disappearance of ¹⁹F NMR signal and C-F coupling.
Ring-Opened ProductspH-mediated degradationComplex changes in NMR; may show nitrile or amide functionalities in IR.
Q2: I need to develop an analytical method to separate the main compound from potential impurities. What is a good starting point for an HPLC method?

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction progress and quantifying purity.[1][9] For a polar, acidic molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the most common and effective choice.[2][9]

The primary goal is to ensure the carboxylic acid is in a single protonation state to achieve sharp, symmetrical peaks. This is typically achieved by maintaining the mobile phase pH below the pKa of the carboxylic acid (usually pH < 4).

Experimental Protocol: Screening RP-HPLC Method

  • Column Selection:

    • Stationary Phase: C18 (Octadecylsilane) is a versatile starting point.

    • Dimensions: 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water. This maintains a low pH to suppress the ionization of the carboxylic acid.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Note: Always use HPLC-grade solvents and filter the mobile phase to prevent pump and column issues.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. A column oven provides temperature stability, which is crucial for reproducible retention times.[11]

    • Detection: UV detector at a wavelength where the oxazole ring absorbs, typically around 254 nm or determined by a UV scan. A Photo Diode Array (PDA) detector is highly recommended as it can provide UV spectra for peak purity assessment.[9]

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 mixture of Solvent A and B) at a concentration of ~0.5 mg/mL. Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak distortion.[10][12]

  • Gradient Elution Program:

Time (min)% Solvent A% Solvent B
0.0955
20.0595
25.0595
25.1955
30.0955

This generic gradient will help in screening for impurities with a wide range of polarities. Once initial separation is achieved, the gradient can be optimized to improve resolution around the main peak and any detected impurities.

Q3: My HPLC chromatogram shows unexpected peaks (e.g., broad peaks, ghost peaks, shifting retention times). How can I troubleshoot these issues?

Chromatographic problems are common but can usually be resolved systematically.[10][12] The diagram below outlines a logical workflow for diagnosing and fixing common HPLC issues.

HPLC_Troubleshooting start Unexpected Peak Observed q1 What is the nature of the peak issue? start->q1 a1 Broad or Tailing Peaks q1->a1 Shape a2 Shifting Retention Times q1->a2 Position a3 Ghost Peaks / Spurious Peaks q1->a3 Appearance sol1a Check Mobile Phase pH: Ensure pH < pKa of analyte. a1->sol1a Possible Cause sol1b Column Overload: Reduce sample concentration. a1->sol1b Possible Cause sol1c Column Degradation: Use a guard column or replace the column. a1->sol1c Possible Cause sol1d Sample Solvent Effect: Dissolve sample in initial mobile phase. a1->sol1d Possible Cause sol2a Inconsistent Mobile Phase: Prepare fresh mobile phase. Check pump proportioning valves. a2->sol2a Possible Cause sol2b Temperature Fluctuation: Use a column oven. a2->sol2b Possible Cause sol2c Column Equilibration: Ensure sufficient equilibration time. a2->sol2c Possible Cause sol2d Pump/Flow Rate Issue: Check for leaks and verify flow rate. a2->sol2d Possible Cause sol3a Contaminated Mobile Phase: Use fresh, high-purity solvents. a3->sol3a Possible Cause sol3b Carryover from Injector: Clean the injector port and needle. a3->sol3b Possible Cause sol3c Late Eluting Peak from Previous Run: Extend gradient run time. a3->sol3c Possible Cause

Caption: Troubleshooting workflow for common HPLC issues.

Key Troubleshooting Insights:

  • Broad Peaks: For acidic compounds like yours, a common cause of peak tailing is secondary interaction with the silica backbone of the column or interaction with metal components in the HPLC system.[13] Using a low pH mobile phase helps, but if the problem persists, consider using an "inert" column designed to minimize these interactions.[13]

  • Shifting Retention Times: Inconsistent mobile phase preparation is a frequent culprit.[11][14] If you are mixing solvents online, ensure the pump's mixing performance is optimal. Manually preparing the mobile phase can help diagnose if the pump is the issue.[14]

  • Ghost Peaks: These often appear in gradient elution and can be due to impurities in the mobile phase (especially water) or carryover from a previous injection.[10][14] Running a "blank" gradient (injecting only mobile phase) can help identify the source of contamination.

Q4: I have a persistent impurity peak that is above the regulatory threshold of 0.1%. What is the general workflow for identifying its structure?

According to regulatory guidelines from bodies like the ICH and FDA, impurities present above a 0.1% threshold must be identified and characterized.[1][2][15] This requires a systematic approach combining separation science and spectroscopy.

The workflow involves isolating the impurity, determining its mass and elemental formula, and then elucidating its detailed structure.[15][16]

Impurity_ID_Workflow start Impurity > 0.1% Detected by HPLC step1 Step 1: Gather Initial Data (LC-MS) start->step1 step1_desc Obtain Molecular Weight (MW) and UV spectrum of the impurity. step1->step1_desc step2 Step 2: Isolate the Impurity step1->step2 step2_desc Use Preparative HPLC or SPE to collect a sufficient amount (typically >1 mg for NMR). step2->step2_desc step3 Step 3: High-Resolution Analysis step2->step3 step3_desc Obtain Elemental Formula via HRMS. Confirm MW. step3->step3_desc step4 Step 4: Structural Elucidation (NMR) step3->step4 step4_desc Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR spectra (COSY, HSQC, HMBC) to determine the chemical structure. step4->step4_desc step5 Step 5: Structure Confirmation step4->step5 step5_desc Propose a structure based on all data. Confirm by synthesizing the proposed impurity as a reference standard. step5->step5_desc end_node Impurity Structure Identified step5->end_node

Caption: General workflow for impurity identification and characterization.

Experimental Protocol: General Workflow for Impurity Identification

  • LC-MS Analysis:

    • Perform an LC-MS analysis on the sample containing the impurity.[15][17]

    • Objective: Determine the molecular weight of the impurity from its mass-to-charge ratio (m/z). This provides the first critical piece of information.

  • Impurity Isolation:

    • Develop a preparative HPLC method to isolate several milligrams of the impurity. This often involves scaling up the analytical method to a larger diameter column.

    • Collect the fraction corresponding to the impurity peak and remove the solvent. Confirm the purity of the isolated fraction by analytical HPLC.

  • High-Resolution Mass Spectrometry (HRMS):

    • Submit the isolated impurity for HRMS (e.g., Q-TOF or Orbitrap) analysis.

    • Objective: Obtain a highly accurate mass measurement, which allows for the determination of the elemental formula (the exact number of C, H, F, N, O atoms).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Objective: Acquire a full suite of NMR spectra to piece together the molecular structure.[16][18]

      • ¹H NMR: Shows the number and environment of protons.

      • ¹³C NMR: Shows the number and environment of carbons.

      • ¹⁹F NMR: Crucial for fluorinated compounds, it will confirm the presence and environment of the fluorine atom.

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms (which protons are coupled to each other, which protons are attached to which carbons, and long-range correlations) allowing for unambiguous structure assignment.

  • Structure Confirmation:

    • Based on all the spectroscopic data, propose a definitive structure for the impurity.

    • The "gold standard" for confirmation is to independently synthesize the proposed impurity and verify that its retention time and spectral data match that of the isolated unknown.[16] This synthesized material can then be used as a qualified reference standard for future analytical testing.

References

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Impurity Profiling in APIs. (n.d.). BOC Sciences.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch.
  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved from [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. Retrieved from [Link]

  • What is the minimum purity of an isolated/synthesized compound to get a reliable IR/NMR/MS spectra?. (2013, October 5). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Spectroscopic Identification of Synthesis Impurities. (n.d.). Benchchem.
  • HPLC Troubleshooting. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. (2025, April 28). YouTube. Retrieved from [Link]

  • Degradation kinetics and mechanism of an oxadiazole derivative... (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Distinguishing Impurities … Part 1. (n.d.). ACD/Labs. Retrieved from [Link]

  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021, May 20). YouTube. Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Reactions of Oxazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare. Retrieved from [Link]

  • Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Oxazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Oxazole and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives... (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Improving the solubility of 2-Fluorooxazole-4-carboxylic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Fluorooxazole-4-carboxylic acid (CAS No. 1167056-76-9)[1]. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in aqueous media for in vitro assays. Our goal is to equip you with the foundational knowledge and systematic strategies required to achieve reliable and reproducible experimental results.

The core challenge with this molecule stems from its chemical structure: it is a carboxylic acid. At physiological pH (~7.4), the carboxylic acid group exists in equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, anionic carboxylate form (R-COO⁻). The neutral form is significantly less soluble in water, often leading to precipitation and inaccurate concentration measurements in biological assays. This guide will walk you through understanding and overcoming this fundamental property.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO, but it crashed out when I diluted it into my PBS buffer (pH 7.4). Why?

This is the most common issue and is expected behavior. The compound is an organic acid. While it dissolves readily in an organic solvent like DMSO, its solubility in an aqueous buffer is highly pH-dependent. The pKa of the carboxylic acid group is estimated to be around 3.5-4.0, based on similar fluoro-substituted aromatic acids.[2][3] At a pH of 7.4, which is well above the pKa, the compound should be in its more soluble deprotonated (carboxylate) form. However, the immediate dilution from a high-concentration DMSO stock into the buffer can create localized areas of low pH and high compound concentration, causing the less soluble protonated form to precipitate before it can ionize and dissolve.

Q2: What is the best solvent for my primary stock solution?

For the initial high-concentration stock, a polar, aprotic solvent is recommended.

  • Dimethyl sulfoxide (DMSO): The most common and highly effective choice.

  • Dimethylformamide (DMF): A suitable alternative to DMSO.

Prepare your stock solution at a high concentration (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved before making any dilutions.

Q3: Can I just increase the percentage of DMSO in my final assay to keep the compound dissolved?

This should be a last resort. While increasing the DMSO concentration in the final assay medium can enhance solubility, it often introduces significant biological artifacts. Most cell-based assays are sensitive to DMSO concentrations above 0.5%, with toxicity or altered cell function often observed at >1%. Always determine the maximum DMSO tolerance of your specific assay system first and aim to keep the final concentration as low as possible (ideally ≤0.1%).

Q4: What is the single most effective strategy to improve the aqueous solubility of this compound?

The primary and most effective method is pH adjustment . By preparing an aqueous stock solution and raising the pH to at least 2-3 units above the compound's pKa, you convert the molecule to its highly soluble carboxylate salt. For this compound, preparing a stock in a buffer at pH ≥ 6.5 is a robust starting point.

Systematic Solubilization Strategy: A Troubleshooting Guide

This section provides a step-by-step workflow for systematically addressing solubility issues.

Diagram: Solubilization Decision Workflow

The following diagram outlines the logical progression for troubleshooting.

G cluster_0 cluster_1 start Start: Need to prepare a working solution stock Step 1: Prepare 10-50 mM stock in 100% DMSO start->stock dilute Step 2: Dilute stock into final aqueous assay buffer (e.g., PBS pH 7.4) stock->dilute check_precip Observe for Precipitation (visual, light scatter) dilute->check_precip success Success! Proceed with Assay check_precip->success No fail Precipitation Occurs or results are inconsistent check_precip->fail Yes troubleshoot_start Troubleshooting Path fail->troubleshoot_start ph_adjust Primary Method: Use pH Adjustment. Prepare a new aqueous stock at pH > 6.5. See Protocol 1. troubleshoot_start->ph_adjust check_ph Re-dilute into buffer. Precipitation? ph_adjust->check_ph ph_success Success! Proceed with Assay check_ph->ph_success No cosolvent Secondary Method: Use a Co-solvent System. Titrate co-solvents (Ethanol, PEG) into final buffer. See Table 1. check_ph->cosolvent Yes, or pH is incompatible with assay

Caption: Decision workflow for solubilizing this compound.

Step 1: Preparing the Primary Stock Solution

Always begin by creating a high-concentration stock solution in 100% anhydrous DMSO.

Protocol:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% anhydrous DMSO to reach your target concentration (e.g., 20 mM).

  • Vortex vigorously. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

  • Store this stock at -20°C or -80°C, protected from light and moisture.

Step 2: The pH-Modification Approach (Primary Method)

This method leverages the acidic nature of the molecule. By raising the pH, we deprotonate the carboxylic acid, forming the much more soluble carboxylate salt.

Diagram: pH-Dependent Solubility

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) COOH R-COOH (Protonated, Neutral) POORLY SOLUBLE COO R-COO⁻ (Deprotonated, Anionic) HIGHLY SOLUBLE COOH->COO + OH⁻ - H₂O

Caption: Equilibrium between insoluble and soluble forms based on pH.

Protocol 1: Preparing a pH-Adjusted Aqueous Stock

This protocol creates a 10 mM aqueous stock solution.

  • Target: Prepare 1 mL of a 10 mM aqueous stock. The molecular weight is 131.06 g/mol .[1] You will need 1.31 mg of the compound.

  • Initial Slurry: Add the 1.31 mg of compound to a microfuge tube. Add ~800 µL of purified water. The compound will likely not dissolve and will form a slurry.

  • Base Titration: While vortexing, add 1 µL aliquots of 1.0 N NaOH. After each addition, vortex for 10-15 seconds. Continue this process until the solution becomes completely clear.

  • pH Check: Use a calibrated micro-pH probe to check the pH of the solution. It should be well above 6.0. If it is lower, add another small aliquot of base.

  • Final Volume: Add purified water or a suitable buffer (e.g., 10 mM HEPES) to bring the final volume to 1.0 mL.

  • Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with aqueous solutions. This stock can now be used for serial dilutions into your final assay buffer. Store at 4°C for short-term use or aliquot and freeze at -20°C.

Step 3: Alternative Strategies

If pH modification is not suitable for your assay (e.g., it disrupts a proton gradient or enzyme function), consider these alternatives.

Co-Solvent Systems

A co-solvent is an organic solvent mixed with the aqueous assay buffer to increase the solubility of a lipophilic compound. This should be done carefully, as co-solvents can impact protein structure and cell viability.

Co-SolventTypical Max % in Biochemical AssaysTypical Max % in Cell-Based AssaysPros & Cons
Ethanol 5%1%Pro: Volatile, less disruptive than DMSO. Con: Can still affect enzyme kinetics.
PEG 400 10%2%Pro: Low toxicity, good solubilizer. Con: Increases viscosity of the medium.
Glycerol 20%5%Pro: Excellent protein stabilizer. Con: Significantly increases viscosity.

Protocol 2: Co-Solvent Screening

  • Prepare your final assay buffer.

  • Create several small batches of the buffer containing different percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% Ethanol).

  • Take your high-concentration DMSO stock (from Step 1) and dilute it into each co-solvent buffer to your highest desired final concentration.

  • Incubate at the assay temperature for 30 minutes.

  • Observe for any signs of precipitation (cloudiness, Tyndall effect). The lowest percentage of co-solvent that maintains clarity is your optimal choice.

  • Crucially, run a vehicle control with the same co-solvent concentration to ensure it does not affect your assay readout.

Final Recommendations & Best Practices

  • Always confirm solubility visually: Before starting an experiment, prepare your highest concentration working solution and let it sit for at least 30 minutes at the intended assay temperature. Visually inspect for any signs of precipitation.

  • Use the Henderson-Hasselbalch equation as a guide: To maintain >99% of the compound in the soluble, deprotonated state, the buffer pH should be at least 2 units higher than the compound's pKa. Given an estimated pKa of ~3.5-4.0, a buffer pH of ≥6.0 is a safe starting point.

  • Beware of buffer interactions: If using a phosphate buffer, high concentrations of divalent cations (like Ca²⁺ or Mg²⁺) in your media could potentially precipitate with the carboxylate form of your compound, although this is less common.

  • Document everything: Record the exact method used to solubilize the compound for any given experiment, including solvent, concentration, pH, and any additives. This is critical for reproducibility.

By applying these principles and protocols systematically, you can overcome the solubility challenges of this compound and ensure the accuracy and reliability of your in vitro assay data.

References

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • PubChem. 2-Amino-1,3-oxazole-4-carboxylic acid. [Link]

  • ResearchGate. Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Utah Tech University. pKa Chart. [Link]

  • LibreTexts Chemistry. Approximate pKa chart of the functional groups. [Link]

  • PubChem. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

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Technical Support Center: Overcoming Challenges in the Scale-up Production of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up production of substituted oxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning oxazole synthesis from the bench to larger-scale production. Oxazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, their journey from laboratory-scale synthesis to industrial production is often fraught with challenges that can impact yield, purity, and overall process efficiency.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. The information herein is grounded in established chemical principles and field-proven insights to ensure you can confidently overcome the hurdles of oxazole scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of substituted oxazole synthesis.

Q1: What are the most common synthetic routes for preparing substituted oxazoles on a larger scale?

A1: Several classical and modern methods are employed for oxazole synthesis, with the choice depending on the desired substitution pattern, substrate availability, and scalability. Key routes include:

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. While it is a foundational method, the use of strong dehydrating agents like sulfuric acid or phosphorus pentachloride can be problematic on a large scale.[4]

  • Van Leusen Oxazole Synthesis: This is a highly versatile one-pot reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[5][6][7] It is often favored for its mild conditions and broad substrate scope, making it amenable to scale-up.[6][7]

  • Fischer Oxazole Synthesis: This classic method involves the reaction of cyanohydrins with aromatic aldehydes in the presence of anhydrous HCl.[5]

  • Metal-Catalyzed Syntheses: Modern methods often utilize catalysts like copper, palladium, or gold to achieve high efficiency and regioselectivity.[1][5][8][9] These can be advantageous for their milder reaction conditions and functional group tolerance.

Q2: My oxazole synthesis works well on a milligram scale, but the yield drops significantly upon scale-up. What are the likely causes?

A2: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation of starting materials or products.[10]

  • Reagent Addition and Stoichiometry: The rate of reagent addition becomes more critical on a larger scale to control reaction exotherms. Inaccurate stoichiometry due to challenges in handling larger quantities of materials can also lead to lower yields.

  • Longer Reaction Times: Larger scale reactions often require longer heating and processing times, which can increase the likelihood of product decomposition or the formation of impurities.

  • Work-up and Purification Inefficiencies: Extraction and purification methods that are efficient on a small scale may not be as effective for larger volumes, leading to product loss.

Q3: How can I minimize the formation of byproducts during my scale-up reaction?

A3: Minimizing byproduct formation is crucial for simplifying purification and improving overall process efficiency. Consider the following strategies:

  • Optimize Reaction Conditions: Systematically evaluate parameters such as temperature, reaction time, and solvent. For instance, in some metal-catalyzed reactions, a specific temperature is optimal to avoid side reactions.[11]

  • Control of Stoichiometry: Precise control over the molar ratios of your reactants is essential.

  • Inert Atmosphere: Oxazole synthesis can be sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Choice of Base and Solvent: The base and solvent system can significantly influence the reaction pathway. For example, in the Van Leusen synthesis, potassium carbonate in methanol is a common choice, but other bases like potassium tert-butoxide in THF might be more suitable for specific substrates.[12]

Q4: What are the key safety considerations when scaling up oxazole synthesis?

A4: Safety is paramount in any chemical synthesis, and the risks are amplified during scale-up. Key considerations include:

  • Exothermic Reactions: Many reactions in oxazole synthesis can be exothermic. It is crucial to have adequate cooling capacity and to control the rate of reagent addition to prevent thermal runaway.

  • Handling of Hazardous Reagents: Reagents like TosMIC, strong acids, bases, and flammable solvents require careful handling in well-ventilated areas and with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed system. Ensure reactors are equipped with appropriate pressure relief systems.

  • Toxicity of Intermediates and Products: The toxicological properties of all reactants, intermediates, and the final product should be well understood.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the scale-up production of substituted oxazoles.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Ineffective Reagents 1. Verify Reagent Quality: Ensure starting materials are of high purity and have not degraded. For example, aldehydes can oxidize to carboxylic acids.[12] TosMIC can degrade over time.[12] 2. Use Anhydrous Conditions: Many oxazole syntheses are sensitive to moisture. Use anhydrous solvents and dry glassware.
Suboptimal Reaction Conditions 1. Optimize Temperature: Gradually increase or decrease the reaction temperature to find the optimal point. Monitor for product formation and byproduct generation at each temperature. 2. Adjust Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.[13] 3. Screen Different Bases and Solvents: The choice of base and solvent is critical. For instance, in palladium-catalyzed arylations of oxazoles, polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[11]
Poor Mixing 1. Improve Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the reaction volume. 2. Consider Baffling: In larger reactors, baffles can improve mixing efficiency.
Problem 2: Formation of Significant Side Products/Impurities
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry 1. Precise Reagent Addition: Use calibrated addition funnels or pumps for accurate and controlled addition of liquid reagents. 2. Verify Molar Ratios: Double-check all calculations for the molar ratios of reactants and reagents.
Side Reactions 1. Lower Reaction Temperature: Side reactions are often more prevalent at higher temperatures. 2. Use a More Selective Catalyst: In metal-catalyzed reactions, screening different ligands or catalyst systems can improve selectivity.[11] 3. Protecting Groups: If your starting materials have functional groups that can participate in unwanted reactions, consider using protecting groups.[11]
Product Degradation 1. Reduce Reaction Time: As determined by reaction monitoring. 2. Quench the Reaction Appropriately: Once the reaction is complete, quench it promptly to prevent further reactions or degradation.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Impurities 1. Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., different types of silica gel) for column chromatography.[11] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[11]
Presence of Acidic or Basic Byproducts 1. Aqueous Washes: Use acidic or basic aqueous washes during the work-up to remove corresponding impurities. For example, a wash with a sodium hydrosulfide solution can help remove p-toluenesulfinic acid byproduct from the Van Leusen synthesis.[12]
Emulsion Formation during Extraction 1. Add Brine: Adding a saturated sodium chloride solution (brine) can help break emulsions. 2. Filter through Celite: Filtering the mixture through a pad of Celite can also help to break up emulsions.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key oxazole synthesis and troubleshooting workflows.

Protocol 1: General Procedure for Van Leusen Oxazole Synthesis (Scale-up)

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the aldehyde and anhydrous methanol.

  • Reagent Addition: Add potassium carbonate to the solution, followed by the portion-wise addition of TosMIC.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Low Yield in Van Leusen Synthesis

G start Low Yield in Van Leusen Synthesis check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Reagents Faulty optimize_base Screen Different Bases (e.g., t-BuOK) check_reagents->optimize_base Reagents OK optimize_solvent Screen Different Solvents (e.g., THF, Dioxane) optimize_base->optimize_solvent optimize_temp Optimize Reaction Temperature optimize_solvent->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_mixing Evaluate Stirring Efficiency optimize_time->check_mixing success Improved Yield check_mixing->success

Caption: Troubleshooting workflow for low yield in Van Leusen oxazole synthesis.

Protocol 2: Microwave-Assisted Oxazole Synthesis

Microwave-assisted synthesis can often lead to significantly reduced reaction times and improved yields.[13][14]

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.0 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Isopropanol (IPA)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine the aldehyde, TosMIC, and potassium phosphate in isopropanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 65 °C) and power (e.g., 350 W) for a short duration (e.g., 8-15 minutes).[15]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Logical Relationship between Scale-up Challenges

G cluster_0 Scale-up Challenges Heat & Mass Transfer Heat & Mass Transfer Side Reactions Side Reactions Heat & Mass Transfer->Side Reactions Low Yield & Purity Low Yield & Purity Side Reactions->Low Yield & Purity Reagent Addition Control Reagent Addition Control Exotherm & Safety Exotherm & Safety Reagent Addition Control->Exotherm & Safety Exotherm & Safety->Side Reactions Longer Reaction Times Longer Reaction Times Product Degradation Product Degradation Longer Reaction Times->Product Degradation Product Degradation->Low Yield & Purity

Caption: Interconnected challenges in the scale-up of oxazole synthesis.

Section 4: References

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 276-291. [Link]

  • Bracken, C., & Baumann, M. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Previous established routes for the synthesis of oxazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720-1736. [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). New Chemistry of Oxazoles. Journal of the American Chemical Society, 95(12), 4066-4067. [Link]

  • Kaur, R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28096-28106. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • National Institutes of Health. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • ResearchGate. (n.d.). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. [Link]

  • ResearchGate. (n.d.). Gram scale synthesis of oxazole 2 e. [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]

  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • Materials Advances. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ACS Publications. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of oxazole-containing molecules. Here, we address common challenges and provide in-depth, field-proven insights into the application of various analytical techniques. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively optimize your reaction monitoring strategies for robust and reproducible results.

Section 1: Foundational Techniques for Reaction Progress Monitoring

The synthesis of oxazoles, a critical heterocyclic motif in medicinal chemistry, requires careful monitoring to ensure optimal yield and purity.[1][2] The choice of analytical technique is paramount and is often dictated by the specific reaction conditions and the physicochemical properties of the reactants, intermediates, and products. This section provides an overview of the most common techniques and guidance on their application.

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is an indispensable, rapid, and cost-effective method for qualitatively monitoring the progress of most organic reactions, including oxazole synthesis.[3][4] It provides a quick snapshot of the reaction mixture, allowing for the visualization of starting material consumption, product formation, and the emergence of any byproducts.[3][5]

Frequently Asked Questions (FAQs) & Troubleshooting for TLC

Q1: My TLC plate shows significant streaking. What's causing this and how can I fix it?

A1: Streaking on a TLC plate can be attributed to several factors:

  • Sample Overloading: Applying too much sample to the baseline is a common cause.[4][6][7] This leads to broad, streaky spots. Solution: Dilute your sample or apply a smaller amount to the plate.[4][6]

  • Highly Polar Compounds: Some oxazole derivatives or intermediates can be highly polar and interact strongly with the silica gel stationary phase, causing tailing.[8] Solution: Adjust the polarity of your mobile phase. Adding a small amount of a more polar solvent (e.g., methanol) or a few drops of an acid (like acetic acid) or base (like triethylamine) can often resolve this issue by improving the elution of polar compounds.[5][7]

  • Inappropriate Solvent System: If the solvent system is not suitable for the compounds being analyzed, it can result in poor separation and streaking.[4] Solution: Systematically screen different solvent systems to find the optimal mobile phase for your specific compounds.[5]

Q2: My spots are not moving from the baseline, or they are all at the solvent front. How do I get better separation?

A2: This indicates an issue with the mobile phase polarity.

  • Spots at the Baseline: Your solvent system is not polar enough to move the compounds up the plate.[8] Solution: Increase the polarity of the mobile phase by adding a higher proportion of the more polar solvent in your mixture.

  • Spots at the Solvent Front: Your solvent system is too polar, causing all components to travel with the solvent front. Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.

Q3: I suspect my oxazole derivative is decomposing on the silica gel plate. How can I confirm this and what are my alternatives?

A3: Some oxazoles can be sensitive to the acidic nature of silica gel.[8]

  • Confirmation with 2D TLC: To check for decomposition, you can run a two-dimensional TLC.[8] Spot your sample in one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in a second solvent system.[8] If your compound is stable, the spot will appear on the diagonal. If it is decomposing, you will see new spots off the diagonal.[8]

  • Alternative Stationary Phases: If decomposition is confirmed, consider using a different stationary phase. Neutral alumina or reverse-phase TLC plates can be good alternatives.[5][8]

Workflow for TLC Troubleshooting

TLC_Troubleshooting start Problem with TLC Analysis streaking Streaking or Tailing Spots start->streaking no_separation Poor or No Separation start->no_separation decomposition Suspected Decomposition start->decomposition overloading Check Sample Concentration streaking->overloading Cause? polarity Adjust Mobile Phase Polarity streaking->polarity Cause? solvent_system Optimize Solvent System streaking->solvent_system Cause? no_separation->polarity two_d_tlc Run 2D TLC decomposition->two_d_tlc Confirm solution Problem Resolved overloading->solution Dilute Sample polarity->solution Modify Solvent solvent_system->solution New System alt_phase Use Alternative Stationary Phase two_d_tlc->alt_phase If Decomposing alt_phase->solution

Caption: Decision-making workflow for troubleshooting common TLC issues.

High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis

HPLC is a powerful technique for both qualitative and quantitative monitoring of oxazole synthesis. It offers higher resolution, sensitivity, and reproducibility compared to TLC. Reverse-phase HPLC is commonly employed for the analysis of oxazole derivatives.[9]

Frequently Asked Questions (FAQs) & Troubleshooting for HPLC

Q1: I'm not getting good separation of my starting material and product peaks. What should I try?

A1: Poor peak resolution in HPLC can be addressed by several strategies:

  • Optimize the Mobile Phase: Similar to TLC, adjusting the mobile phase composition is crucial. For reverse-phase HPLC, modifying the ratio of your organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention times and separation.[9]

  • Gradient Elution: If isocratic elution (constant mobile phase composition) is not providing adequate separation, a gradient elution program, where the mobile phase composition changes over time, can be very effective.

  • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[9]

Q2: My peak shapes are poor (e.g., fronting or tailing). What is the cause?

A2: Poor peak shape can be due to a variety of factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute your sample and reinject.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites (e.g., free silanols) on the stationary phase. Solution: Adding a small amount of an acid (like formic or phosphoric acid) or a base to the mobile phase can suppress these interactions.[9]

  • Column Degradation: A damaged or old column can also result in poor peak shapes. Solution: Try flushing the column or replacing it if necessary.

Q3: How do I develop a reliable HPLC method for my new oxazole derivative?

A3: Method development for a new compound involves a systematic approach:

  • Column and Mobile Phase Selection: Start with a standard C18 column and a simple mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid for MS compatibility.[9]

  • Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for your compounds of interest.

  • Optimization: Based on the scouting run, develop a more focused gradient or an isocratic method to achieve the desired separation. Adjust the mobile phase composition, gradient slope, and flow rate.

  • Validation: Once a suitable method is developed, validate it for parameters such as linearity, accuracy, precision, and robustness.

ParameterTypical Starting Conditions for Oxazole Analysis
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 3-5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Flow Rate 0.2-1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry (MS)
Table 1: Typical starting parameters for developing an HPLC method for oxazole analysis.

Section 2: Spectroscopic Techniques for In-Depth Analysis

While chromatographic techniques are excellent for monitoring reaction progress, spectroscopic methods provide detailed structural information and can be used for in-situ, real-time analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules.[3] For oxazole synthesis, ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any intermediates or byproducts.[10][11]

Frequently Asked Questions (FAQs) & Troubleshooting for NMR

Q1: The ¹H NMR spectrum of my reaction mixture is very complex. How can I simplify it to track my reaction?

A1: Complex spectra are common in reaction mixtures.

  • Focus on Key Signals: Identify unique and well-resolved signals corresponding to your starting material and product. For example, the disappearance of an aldehydic proton signal and the appearance of a new aromatic proton signal can be indicative of reaction progress in a van Leusen oxazole synthesis.[12]

  • 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons, respectively, even in complex mixtures.

  • In-situ NMR: For some reactions, in-situ NMR monitoring can provide real-time kinetic data by tracking the integration of key signals over time.[13]

Q2: I'm not sure if I have formed the desired oxazole ring. What are the characteristic NMR signals I should look for?

A2: The chemical shifts of the protons and carbons in the oxazole ring are characteristic.

  • ¹H NMR: The protons on the oxazole ring typically appear in the aromatic region (δ 7-9 ppm). The exact chemical shifts are dependent on the substituents.[14]

  • ¹³C NMR: The carbons of the oxazole ring also have distinct chemical shifts, which can be confirmed by comparing experimental data with literature values or computational predictions.[15][16]

Experimental Protocol: Monitoring Oxazole Synthesis by ¹H NMR

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, quench the aliquot by diluting it with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to stop the reaction.

  • Filtration: If the sample contains solid particles, filter it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Integrate the characteristic peaks of the starting material and the product to determine the conversion percentage. For instance, in the conversion of an oxazoline to an oxazole, the disappearance of the oxazoline protons and the appearance of the oxazole proton signals can be monitored.[10]

Mass Spectrometry (MS): Identification and Quantification

Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying compounds in a reaction mixture.[17][18]

Frequently Asked Questions (FAQs) & Troubleshooting for GC-MS and LC-MS

Q1: My oxazole derivative seems to be unstable in the GC injector. What can I do?

A1: Thermal instability can be a problem for some organic molecules.

  • Lower the Injector Temperature: Gradually decrease the injector temperature to find the lowest possible temperature that still allows for efficient vaporization without causing decomposition.

  • Use a Milder Ionization Technique: If electron ionization (EI) is too harsh, consider chemical ionization (CI) which is a softer ionization method.

  • Switch to LC-MS: If the compound is fundamentally not suitable for GC, LC-MS is the preferred alternative as it does not require vaporization at high temperatures.

Q2: I am using LC-MS, but the sensitivity for my oxazole is low. How can I improve it?

A2: Low sensitivity in LC-MS can be due to poor ionization efficiency.

  • Optimize Mobile Phase Additives: The choice of acid or base in the mobile phase can significantly affect ionization. For positive ion mode, formic acid is a common choice. For negative ion mode, a small amount of ammonium hydroxide or acetate can be beneficial.

  • Select the Right Ionization Source: Electrospray ionization (ESI) is the most common source, but for less polar compounds, atmospheric pressure chemical ionization (APCI) might provide better results.

  • Source Parameter Optimization: Fine-tuning the parameters of the ion source, such as capillary voltage, gas flow rates, and temperature, can have a major impact on sensitivity.

TechniquePrimary UseCommon IssuesPotential Solutions
GC-MS Analysis of volatile and thermally stable oxazoles[17][19]Thermal decomposition, poor peak shapeLower injector temperature, derivatization, switch to LC-MS
LC-MS Broadly applicable for most oxazolesPoor ionization, ion suppressionOptimize mobile phase, change ionization source, tune source parameters
Table 2: Comparison of GC-MS and LC-MS for oxazole analysis.

Section 3: In-situ and Real-Time Monitoring Techniques

For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are invaluable. These methods allow for the continuous analysis of the reaction mixture as it evolves.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy can be a powerful tool for monitoring the disappearance of reactant functional groups and the appearance of product functional groups in real-time.[20] For example, in a Robinson-Gabriel synthesis, one could monitor the disappearance of the amide carbonyl stretch and the appearance of characteristic oxazole ring vibrations.[21]

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ monitoring.[22] It is particularly advantageous for reactions in aqueous media where water's strong IR absorbance can be problematic.[22]

Technique_Selection start Need to Monitor Oxazole Synthesis qualitative Qualitative or Quantitative? start->qualitative quantitative Quantitative qualitative->quantitative Quantitative tlc TLC: Quick, Qualitative Check qualitative->tlc Qualitative hplc HPLC: Quantitative Analysis quantitative->hplc structural Need Structural Information? nmr NMR: Structural Confirmation structural->nmr Yes ms MS: Identification & Quantification structural->ms High Sensitivity Needed realtime Need Real-Time Data? insitu In-situ FTIR/Raman: Real-Time Kinetics realtime->insitu Yes hplc->structural nmr->realtime ms->realtime

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 2-Halogenated Oxazole-4-Carboxylic Acids: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Oxazoles in Modern Drug Discovery

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors, leading to a broad spectrum of activities including antibacterial, anticancer, and anti-inflammatory properties.[3][4] Strategic functionalization of the oxazole ring is paramount for modulating these activities and optimizing pharmacokinetic profiles.

Halogenation, in particular, serves a dual purpose in drug design.[5] Firstly, the introduction of a halogen atom (F, Cl, Br, I) profoundly alters the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Secondly, and critically for synthetic chemists, a halogen atom acts as a versatile synthetic handle, enabling the construction of complex molecular architectures through reactions like transition metal-catalyzed cross-coupling.[5][6]

This guide provides an in-depth comparison of 2-Fluorooxazole-4-carboxylic acid with its chloro and bromo analogues. We will delve into their synthesis, comparative reactivity in key synthetic transformations, and the strategic implications of choosing one halogen over another for specific research and development objectives. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage these powerful building blocks effectively.

Comparative Synthesis of 2-Halo-Oxazole-4-Carboxylic Acids

The accessibility of these key building blocks is a critical first consideration. While the synthetic routes share common principles, the choice of halogenating agent and reaction conditions varies significantly, reflecting the distinct chemical nature of each halogen.

A general workflow for the synthesis of these compounds often starts from a common precursor, which is then subjected to specific halogenation conditions.

G cluster_start Starting Material cluster_halogenation Halogenation at C2 Position cluster_product Target Molecule start Oxazole-4-carboxylic acid derivative F Electrophilic/ Nucleophilic Fluorination start->F Specialized Reagents Cl Chlorination (e.g., SOCl₂, Triphosgene) start->Cl Standard Reagents Br Bromination (e.g., NBS, Br₂) start->Br Standard Reagents F_prod 2-Fluorooxazole- 4-carboxylic acid F->F_prod Cl_prod 2-Chlorooxazole- 4-carboxylic acid Cl->Cl_prod Br_prod 2-Bromooxazole- 4-carboxylic acid Br->Br_prod

Caption: General synthetic workflow for 2-halo-oxazole-4-carboxylic acids.

  • This compound (CAS: 1167056-76-9) [7]: The synthesis of 2-fluorooxazoles is the most challenging among the halogens. Direct fluorination of the oxazole ring is complex and often requires specialized, highly reactive reagents. Methods may involve deoxyfluorination of a corresponding 2-hydroxyoxazole precursor or employing nucleophilic fluorination strategies on an activated substrate.[8] The difficulty and expense of these methods mean that this compound is typically sourced from specialized suppliers rather than synthesized in a standard laboratory setting.

  • 2-Chlorooxazole-4-carboxylic acid (CAS: 706789-07-3) [9][10]: This derivative is significantly more accessible. A common and well-established method involves the direct chlorination of an oxazole-4-carboxylic acid precursor.[11] The use of standard chlorinating agents such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene) under reflux conditions provides the desired product with good selectivity for the C2 position, which is activated by the electron-withdrawing carboxylic acid group.[11]

  • 2-Bromooxazole-4-carboxylic acid (CAS: 1167055-73-3) [12][13]: The bromo analogue is also readily prepared. A typical laboratory-scale synthesis involves the hydrolysis of its corresponding ester, ethyl 2-bromooxazole-4-carboxylate, using a base like lithium hydroxide.[12] The precursor ester can be synthesized via bromination of the appropriate oxazole derivative. This two-step process from the ester generally proceeds with high overall yield.[12]

Physicochemical Properties: A Head-to-Head Comparison

The identity of the halogen atom at the C2 position imparts distinct electronic characteristics to the molecule, which in turn dictates its reactivity and potential biological interactions.

PropertyThis compound2-Chlorooxazole-4-carboxylic acid2-Bromooxazole-4-carboxylic acid
CAS Number 1167056-76-9[7]706789-07-3[9]1167055-73-3[12]
Molecular Formula C₄H₂FNO₃[7]C₄H₂ClNO₃[9]C₄H₂BrNO₃[12]
Molecular Weight 131.06 g/mol [7]147.52 g/mol [9]191.97 g/mol
Key Electronic Effect Strongest Induction (-I)Moderate Induction (-I)Weaker Induction (-I), More Polarizable
C-X Bond Strength ~115 kcal/mol~84 kcal/mol~72 kcal/mol
Reactivity Handle SNAr; Metabolic BlockerCross-Coupling; SNArCross-Coupling

Causality Behind Electronic Effects:

  • Fluorine: Due to its extreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I) on the oxazole ring. This makes the C2 carbon highly electron-deficient. The C-F bond is exceptionally strong and not easily cleaved, rendering it largely unreactive in standard palladium-catalyzed cross-coupling reactions.

  • Chlorine & Bromine: These halogens are also electronegative but to a lesser extent than fluorine. Their larger size and more diffuse p-orbitals make them more polarizable. This property, combined with the weaker C-Cl and C-Br bond energies, allows them to function as effective leaving groups in oxidative addition steps of catalytic cycles, making them ideal for cross-coupling reactions.[5][14]

Comparative Reactivity and Synthetic Utility

The choice between fluoro, chloro, and bromo derivatives is most often dictated by the desired subsequent chemical transformation. The divergent reactivity of the carbon-halogen bond is the central theme of this comparison.

G cluster_reactivity Reactivity Pathways cluster_products Products start 2-Halo-Oxazole-4-COOH cc Pd-Catalyzed Cross-Coupling start->cc snar Nucleophilic Aromatic Substitution (SNAr) start->snar cc_prod C2-Arylated/Alkylated Oxazole cc->cc_prod (X = Br, Cl) Reactivity: Br > Cl >> F snar_prod C2-Aminated/Alkoxylated Oxazole snar->snar_prod (X = F, Cl) Reactivity: F > Cl > Br

Caption: Dominant reactivity pathways for 2-halogenated oxazoles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This class of reactions is fundamental to modern synthesis, enabling the formation of carbon-carbon bonds.[15] Here, the halogenated oxazole serves as the electrophilic partner.

  • Reactivity Trend: The efficacy of the coupling partner is directly related to the C-X bond strength and the ease of oxidative addition to the Palladium(0) catalyst. The established reactivity order is I > Br > Cl >> F .

  • 2-Bromooxazole-4-carboxylic acid: This is an excellent substrate for Suzuki, Stille, and other cross-coupling reactions.[6] The C-Br bond is readily cleaved, often requiring milder reaction conditions (lower temperatures, less reactive catalysts) compared to its chloro counterpart. This makes it the reagent of choice for sensitive substrates or complex, multi-step syntheses where high efficiency is crucial.

  • 2-Chlorooxazole-4-carboxylic acid: While less reactive than the bromo derivative, 2-chlorooxazoles are still highly effective coupling partners.[6][11] Their use often requires more forcing conditions, such as higher temperatures or the use of more sophisticated, electron-rich phosphine ligands to facilitate the more difficult oxidative addition step.[16] Their lower cost and higher stability can make them preferable for large-scale synthesis.

  • This compound: The C-F bond is generally inert to standard palladium-catalyzed cross-coupling conditions. This "non-reactivity" is a synthetic tool in itself. In a molecule with multiple different halogens, a fluorine atom will remain untouched while C-Br or C-Cl sites are selectively functionalized.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)(X)L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_r R-Pd(II)(R')L₂ transmetal->pd2_r_r boronate R'-B(OR)₂ (Base) boronate->transmetal red_elim Reductive Elimination pd2_r_r->red_elim red_elim->pd0 Catalyst Regeneration product R-R' red_elim->product halide R-X halide->ox_add

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[15]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reactivity is governed by the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect.

  • Reactivity Trend: The reactivity order for SNAr is the reverse of that for cross-coupling: F > Cl > Br > I .

  • This compound: The extreme electron-withdrawing nature of fluorine makes the C2 position highly electrophilic and thus exceptionally susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). The C-F bond is a poor leaving group in general, but its ability to stabilize the anionic intermediate makes it the most reactive in this specific mechanism. This makes the fluoro derivative the ideal starting material when direct displacement of the halogen is the desired transformation.

  • 2-Chlorooxazole-4-carboxylic acid: This compound can also undergo SNAr, but it is less reactive than the fluoro analogue and typically requires stronger nucleophiles or higher temperatures.[17]

  • 2-Bromooxazole-4-carboxylic acid: SNAr reactions are generally unfavorable for bromo derivatives compared to their fluoro and chloro counterparts.

Experimental Protocols

To provide a practical context, we present detailed, self-validating protocols for the synthesis and application of these building blocks.

Protocol 1: Synthesis of 2-Chlorooxazole-4-carboxylic acid

Causality: This protocol uses triphosgene, a solid and safer alternative to phosgene gas, for the chlorination of an oxazole precursor. The reaction is driven by the formation of stable byproducts. Dichloromethane is chosen as a solvent for its ability to dissolve the starting material and its relatively low boiling point for easy removal.

Materials:

  • Oxazole-4-carboxylic acid

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging Flask: Under a positive pressure of nitrogen, charge the flask with oxazole-4-carboxylic acid (1 equivalent).

  • Dissolution: Add anhydrous DCM to the flask to dissolve the starting material completely.

  • Addition of Reagent: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM to the reaction mixture at room temperature. Caution: Triphosgene is toxic and moisture-sensitive.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Chlorooxazole-4-carboxylic acid.[11]

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromooxazole-4-carboxylic acid

Causality: This protocol uses a standard palladium catalyst (Pd(PPh₃)₄) and a boronic acid to form a C-C bond. A base (e.g., K₂CO₃) is essential for the transmetalation step, forming the active boronate species.[15] A mixed solvent system like Dioxane/Water is often used to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • 2-Bromooxazole-4-carboxylic acid (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine 2-Bromooxazole-4-carboxylic acid, the arylboronic acid, and potassium carbonate.

  • Inerting: Evacuate and backfill the vessel with nitrogen or argon three times to remove all oxygen.

  • Addition of Catalyst & Solvent: Add the palladium catalyst, followed by the degassed Dioxane/Water solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired 2-aryl-oxazole-4-carboxylic acid.[18]

Conclusion and Strategic Recommendations

The choice between 2-fluoro, 2-chloro, and 2-bromooxazole-4-carboxylic acid is a strategic decision that profoundly impacts the synthetic route and the properties of the final molecule.

  • Choose this compound when:

    • The goal is to introduce a metabolically stable fluorine atom.

    • The synthetic endpoint requires a nucleophilic aromatic substitution at the C2 position.

    • Selectivity is needed in a molecule containing other, more reactive halogens.

  • Choose 2-Chlorooxazole-4-carboxylic acid when:

    • A robust and cost-effective handle for cross-coupling is required, particularly on a larger scale.

    • Moderate reactivity in either cross-coupling or SNAr is acceptable.

  • Choose 2-Bromooxazole-4-carboxylic acid when:

    • High reactivity and milder conditions are needed for palladium-catalyzed cross-coupling reactions.

    • Working with sensitive or complex substrates where maximizing yield in the coupling step is the primary concern.

By understanding the distinct reactivity profiles and synthetic accessibility of these halogenated building blocks, researchers can design more efficient, logical, and successful synthetic campaigns in the pursuit of novel therapeutics.

References

  • Biosynth. (n.d.). 2-Chlorooxazole-4-carboxylicacid | 706789-07-3.
  • Benchchem. (n.d.). 2-Chlorooxazole-4-carboxylic acid | 706789-07-3.
  • ChemBK. (2024). 4-Oxazolecarboxylicacid, 2-broMo-.
  • ChemicalBook. (2025). 2-Chlorooxazole-4-carboxylic acid | 706789-07-3.
  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8).
  • Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., & Jones, C. M. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Anderson, E. A., O'Brien, P., & Taylor, R. J. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495–2498. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • CymitQuimica. (n.d.). This compound.
  • Czaplicki, M., & Chojnacki, J. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 518–531. [Link]

  • Wang, C., et al. (2019). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers, 6(13), 2226-2233. [Link]

  • MySkinRecipes. (n.d.). 2-Chlorooxazole-4-carboxylic acid.
  • Reddy, S. R., & Kumar, S. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(2), M1386. [Link]

  • IntechOpen. (2023). Chemistry and Pharmacological Applications of 1,3-Oxazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Halogenation: Enhancing Benzotriazole Functionality for Advanced Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD Official Website.
  • Apollo Scientific. (n.d.). 1167055-73-3 Cas No. | 2-Bromooxazole-4-carboxylic acid.
  • Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. [Link]

  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444–492. [Link]

  • Smith, A. M., et al. (2021). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. ACS Catalysis, 11(15), 9474–9479. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Fluorooxazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold and the Strategic Role of Fluorine

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4-carboxylic acid substituent is a key feature that can influence the molecule's solubility, binding to biological targets, and overall pharmacokinetic profile.

The introduction of a fluorine atom at the 2-position of the oxazole ring is a strategic design choice. Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule through its inductive effects. This can lead to enhanced metabolic stability, increased binding affinity for target proteins, and improved membrane permeability. The electron-withdrawing nature of fluorine can also increase the acidity of the carboxylic acid group, which can be a critical factor in molecular interactions and cellular uptake.[1]

Comparative Biological Activity: Focus on Anticancer Potential

While direct comparative studies on 2-fluorooxazole-4-carboxylic acid derivatives are not extensively available in the public domain, we can infer their potential by examining related structures. The primary area where oxazole and thiazole carboxylic acid derivatives have shown significant promise is in oncology.

The Impact of Fluorination: Insights from Related Heterocycles

Studies on analogous heterocyclic compounds have demonstrated that fluorination can enhance anticancer activity. For instance, in a series of 2-phenylthiazole-4-carboxamide derivatives, the 3-fluoro analog exhibited a good cytotoxic activity profile against multiple cancer cell lines, with IC50 values below 10 µg/mL.[2] Similarly, research on thiadiazole derivatives has shown that fluorinated analogs can be more active than their parent compounds.[3] This suggests that a 2-fluoro substituent on an oxazole-4-carboxylic acid scaffold could likewise potentiate its cytotoxic effects.

Comparison with Non-Fluorinated and Alternative Oxazole/Thiazole Derivatives

A variety of oxazole and thiazole derivatives have been synthesized and evaluated for their anticancer properties. A comparative overview of their reported activities provides a landscape for positioning this compound derivatives.

Compound ClassKey FindingsReported IC50/ActivityReference
2-Phenylthiazole-4-carboxamides 3-fluoro analog showed good activity against T47D, Caco-2, and HT-29 cell lines.< 10 µg/mL[2]
2-Amino-thiazole-5-carboxylic acid phenylamides A derivative (6d) showed high potency against K562 leukemia cells, comparable to dasatinib.IC50 against MCF-7 and HT-29 were 20.2 and 21.6 µM, respectively.[4]
1,2,4-Oxadiazole linked 5-fluorouracil derivatives Several derivatives showed potent anticancer activity against MCF-7, A549, DU145, and MDA-MB-231 cell lines.IC50 values ranged from 0.011 to 19.4 µM.[5]
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid Derivatives Showed promising activity against various cancer cell lines by inhibiting tyrosine kinases and inducing apoptosis.Specific IC50 values not provided in the abstract.[6]

This data indicates that the oxazole/thiazole-4-carboxylic acid scaffold is a viable starting point for the development of potent anticancer agents. The introduction of a fluorine atom at the 2-position of the oxazole ring is a rational strategy to potentially enhance this activity.

Mechanism of Action: Potential Molecular Targets

The anticancer effects of oxazole derivatives are often attributed to their ability to interact with key cellular targets involved in cancer progression.[7] Potential mechanisms of action for this compound derivatives could include:

  • Kinase Inhibition: Many heterocyclic compounds, including oxazole derivatives, act as inhibitors of protein kinases that are crucial for tumor growth and survival, such as receptor tyrosine kinases.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various cellular pathways.

  • Disruption of Microtubule Assembly: Some oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

The following diagram illustrates a potential signaling pathway that could be targeted by these derivatives.

G Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Apoptosis Apoptosis Signaling_Cascade->Apoptosis Oxazole_Derivative 2-Fluorooxazole-4-carboxylic acid derivative Oxazole_Derivative->RTK Inhibition Oxazole_Derivative->Signaling_Cascade Inhibition

Caption: Potential mechanism of action for this compound derivatives.

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed protocol for a key in vitro assay used to evaluate the anticancer activity of these compounds.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[7][9]

Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Test compounds (this compound derivatives and alternatives)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

The following diagram outlines the experimental workflow for the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Serial Dilution of Test Compounds Treatment Add Compounds to Cells Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours MTT_Addition->Formazan_Formation Solubilization Dissolve Formazan in DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental data for this compound derivatives remains to be broadly published, the analysis of related fluorinated and non-fluorinated heterocyclic carboxylic acids provides a strong rationale for their investigation as potential therapeutic agents, particularly in the field of oncology. The strategic incorporation of fluorine is a proven method for enhancing the biological activity and drug-like properties of small molecules.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines. Direct comparative studies with their non-fluorinated counterparts and other relevant oxazole and thiazole analogs will be crucial to definitively establish their therapeutic potential. Mechanistic studies to identify their specific molecular targets will further guide their development as novel drug candidates.

References

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (n.d.). ResearchGate. Retrieved from [Link]

  • Alle, T., et al. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Retrieved from [Link]

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389.
  • Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central.
  • Saedi, A. M. R. A. (2022). (Open Access)
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological activity of oxadiazole and thiadiazole deriv
  • Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorooxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth analysis of the structure-activity relationships (SAR) of fluorooxazole analogs, providing crucial insights for their strategic design, synthesis, and biological evaluation. While direct, comprehensive comparative studies on extensive series of fluorooxazole analogs are not widely available in published literature, this document synthesizes the established SAR of oxazole derivatives with the well-documented principles of fluorine's role in medicinal chemistry. The result is a predictive framework intended to guide researchers in this promising area of drug discovery.

The Oxazole Scaffold: A Cornerstone of Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a well-established "privileged structure" in medicinal chemistry. Its frequent appearance in biologically active compounds stems from its unique physicochemical properties. The oxazole nucleus is chemically stable and its aromatic character allows for diverse substitution patterns, which in turn permits the fine-tuning of steric, electronic, and pharmacokinetic parameters. Compounds containing the oxazole moiety have demonstrated a vast array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects.

The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine into potential drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance therapeutic efficacy. The distinctive properties of the fluorine atom—its small size, extreme electronegativity, and the formidable strength of the carbon-fluorine bond—can dramatically alter a molecule's biological profile.

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is substantially stronger than a C-H bond, rendering it less vulnerable to metabolic oxidation. This can lead to a longer drug half-life and improved bioavailability.

  • pKa Modulation: Fluorine's potent electron-withdrawing capacity can lower the pKa of adjacent functional groups, thereby influencing the molecule's ionization state and its interaction with biological targets.

  • Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can boost binding affinity and overall potency.

  • Improved Membrane Permeability: The introduction of fluorine can be used to modulate a molecule's lipophilicity, potentially enhancing its ability to traverse cellular membranes.

A Therapeutic Perspective on the Structure-Activity Relationship of Oxazole Analogs

The following sections delve into the SAR of oxazole derivatives within key therapeutic areas, emphasizing how strategic fluorine substitution can be leveraged to optimize their biological functions.

Anticancer Activity

Oxazole-containing compounds have shown significant promise as anticancer agents, targeting a variety of mechanisms involved in cancer progression. SAR studies have identified several structural motifs critical for their cytotoxic activity.

The table below provides a generalized SAR for anticancer oxazole analogs, including the predicted impact of fluorine substitution.

Position on Oxazole CoreGeneral Substituent EffectPredicted Impact of Fluorine Substitution
2-Position The presence of aromatic or heteroaromatic rings often boosts activity. Amine substitutions can also be advantageous.Fluorinating the aromatic ring may enhance potency by improving binding interactions with the target protein. A trifluoromethyl group could add steric bulk and increase lipophilicity.
4-Position Bulky, hydrophobic groups are frequently favored. Phenyl or substituted phenyl rings are common fixtures.Mono- or di-fluorination of a phenyl ring can alter electronic properties and enhance metabolic stability.
5-Position The inclusion of carboxamide or ester functionalities can be beneficial. Small alkyl groups are also generally well-tolerated.Adding a fluorine atom to an alkyl substituent could block metabolic pathways. A trifluoromethyl group can serve as a bioisostere for other chemical groups.

The diagram below illustrates a potential mechanism of action for a fluorooxazole analog that targets a key signaling pathway in cancer.

G Fluorooxazole Fluorooxazole Analog RTK Receptor Tyrosine Kinase (RTK) Fluorooxazole->RTK Inhibition PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A hypothetical signaling pathway targeted by a fluorooxazole analog.

Antibacterial Activity

The growing threat of antibiotic resistance has created an urgent need for novel antibacterial agents. Oxazole derivatives have demonstrated potential in this domain, with SAR studies providing a roadmap for designing more potent compounds.

Position on Oxazole CoreGeneral Substituent EffectPredicted Impact of Fluorine Substitution
2-Position Heterocyclic rings, such as pyridyl or thiazolyl, can augment antibacterial activity.Fluorination of the heterocyclic ring may lead to improved target engagement and cellular penetration.
4-Position A substituted phenyl ring is often essential for activity. Electron-withdrawing groups can be particularly effective.Fluorine or a trifluoromethyl group would serve as a strong electron-withdrawing substituent, potentially leading to increased potency.
5-Position A free carboxylic acid or its bioisostere can be crucial for targeting bacterial enzymes.The electronic properties of the carboxylic acid could be fine-tuned by a neighboring fluorine atom.

The following diagram presents a standard workflow for the screening of fluorooxazole analogs for antibacterial activity.

G cluster_synthesis Synthesis cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_sar SAR Analysis Synthesis Synthesis of Fluorooxazole Analogs MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Toxicity Cytotoxicity Assay (e.g., against mammalian cells) MIC->Toxicity SAR Structure-Activity Relationship Analysis MBC->SAR Toxicity->SAR

Caption: An experimental workflow for the antibacterial screening of fluorooxazole analogs.

Experimental Protocols

Synthesis of a Representative 2,4,5-Trisubstituted Oxazole

This protocol provides a general method for synthesizing a 2,4,5-trisubstituted oxazole, which can be adapted for the creation of fluorooxazole analogs.

Materials:

  • Aldehyde (R1-CHO)

  • Ammonium acetate

  • α-hydroxyketone (R2-CO-CH(OH)-R3)

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and α-hydroxyketone (1.0 mmol) in glacial acetic acid (10 mL).

  • Add ammonium acetate (2.0 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring its progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell metabolic activity and, by extension, the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorooxazole analog stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, treat the cells with a range of concentrations of the fluorooxazole analog (e.g., 0.1, 1, 10, 100 µM). Be sure to include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for an additional 48-72 hours.

  • Following the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The oxazole scaffold continues to be a rich source for the discovery of novel therapeutic agents. The strategic incorporation of fluorine into oxazole-based molecules offers a promising path to enhancing their potency, selectivity, and pharmacokinetic profiles. While this guide provides a framework based on current knowledge, further empirical research on systematically designed series of fluorooxazole analogs is essential to fully elucidate their structure-activity relationships and realize their therapeutic potential.

References

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. PubMed.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
  • (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10).
  • (2025). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole.
  • (2011). Dihydroisoxazole analogs for labeling and visualization of catalytically active transglutaminase 2. PubMed.
  • (2021). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents.
  • Goel, N., Mudgil, S., Kasnia, R., Demiwal, S., & Nehra, B. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts.
  • Goel, N., Mudgil, S., Kasnia, R., Demiwal, S., & Nehra, B. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
  • Goel, N., Mudgil, S., Kasnia, R., Demiwal, S., & Nehra, B. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. OUCI.
  • (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Oxazole-Based Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to serve as a pharmacophore have led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of novel oxazole-based compounds, with a focus on their application in oncology. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to aid researchers in the selection and advancement of promising lead candidates.

The Rationale for Targeting Cancer with Oxazole-Based Compounds

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[5][6] Oxazole derivatives have shown significant promise as anticancer agents by targeting a variety of key biological pathways and molecules essential for cancer cell proliferation and survival.[5][6] These include the inhibition of protein kinases, disruption of microtubule dynamics, and interference with DNA replication and repair mechanisms.[5] The versatility of the oxazole ring allows for the synthesis of diverse libraries of compounds, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity against specific cancer targets.

In Vitro Evaluation: The First Line of Assessment

In vitro studies represent the initial and critical step in the evaluation of any new chemical entity.[7][8] These assays are designed to rapidly assess the biological activity of a compound in a controlled, non-living environment, providing essential information on its potency, mechanism of action, and selectivity.

Cytotoxicity and Antiproliferative Assays

The primary objective of these assays is to determine the concentration at which a compound inhibits cancer cell growth or induces cell death. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.

Comparative Data: IC50 Values of Novel Oxazole-Based Compounds Against Various Cancer Cell Lines

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Oxazole-Naphthyridine DerivativesNot SpecifiedPC3 (Prostate)0.13 ± 0.095[9]
A549 (Lung)0.10 ± 0.084[9]
MCF-7 (Breast)0.18 ± 0.087[9]
DU-145 (Prostate)0.15 ± 0.076[9]
Oxazole-Pyrimidine-Isoquinoline AmidesTopoisomeraseMCF-7 (Breast)< Etoposide[10]
A549 (Lung)< Etoposide[10]
Colo-205 (Colon)< Etoposide[10]
A2780 (Ovarian)< Etoposide[10]
1,3-Oxazole SulfonamidesTubulin PolymerizationLeukemia Cell Lines0.0447 - 0.0488[11][12]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole-based compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The choice of cell lines is critical and should represent the diversity of the targeted cancer type. The incubation time should be sufficient to observe the compound's effect on cell proliferation.

Mechanistic In Vitro Assays

Once a compound demonstrates significant cytotoxicity, the next step is to elucidate its mechanism of action.

Tubulin Polymerization Assay: Many oxazole-based compounds exert their anticancer effects by interfering with microtubule dynamics.[5] An in vitro tubulin polymerization assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules.

Kinase Inhibition Assays: If the compound is designed to target a specific kinase, its inhibitory activity can be determined using in vitro kinase assays. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase in the presence and absence of the inhibitor.

In Vivo Evaluation: Assessing Efficacy and Toxicity in a Living System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.[7][8] Animal models, typically mice, are used to simulate the human disease environment.[8]

Tumor Xenograft Models

The most common in vivo model for anticancer drug screening involves the subcutaneous implantation of human tumor cells into immunodeficient mice.[8][13]

Experimental Workflow for a Xenograft Study

G cluster_0 Pre-Tumor Implantation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint and Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Treatment Administration->Body Weight Monitoring Endpoint Endpoint Tumor Measurement->Endpoint Body Weight Monitoring->Endpoint Data Analysis Data Analysis Endpoint->Data Analysis

Caption: Workflow of a typical tumor xenograft study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to treatment and control groups.

  • Treatment: Administer the oxazole-based compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Causality Behind Experimental Choices: The choice of the tumor model and the route of administration should align with the intended clinical application. Monitoring body weight is a crucial indicator of systemic toxicity.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Poor pharmacokinetic properties are a major reason for the failure of drug candidates in clinical trials.[5][6]

Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
Bioavailability The fraction of an administered dose that reaches systemic circulation

Conclusion and Future Directions

The evaluation of novel oxazole-based compounds requires a systematic and logical progression from in vitro screening to in vivo validation. This guide has provided a framework for this process, emphasizing the importance of robust experimental design and the rationale behind methodological choices. While many oxazole derivatives have shown promising anticancer activity in preclinical models, further research is needed to optimize their efficacy, safety, and pharmacokinetic profiles for successful clinical translation. The continued exploration of this versatile scaffold holds significant potential for the development of the next generation of cancer therapeutics.

References

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Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Fluorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Oxazoles in Medicinal Chemistry

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous biologically active compounds.[3] The combination of these two features in molecules like 2-fluorooxazole-4-carboxylic acid presents a compelling scaffold for the development of novel therapeutics. As a key pharmaceutical intermediate, the rigorous validation of its synthesis and the unambiguous confirmation of its structure are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5]

This guide provides an in-depth comparison of the expected spectroscopic characteristics of synthesized this compound with established data from structurally related, non-fluorinated analogues. By understanding the predictable influence of the fluorine substituent and the oxazole core on the spectral data, researchers can confidently validate their synthesized material.

Predicted Spectroscopic Profile of this compound

In the absence of publicly available experimental spectra for this compound, the following data is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the oxazole ring proton and the carboxylic acid proton.

  • Oxazole Proton (H5): The single proton on the oxazole ring is expected to appear as a singlet. Its chemical shift will be influenced by the electronegative oxygen and nitrogen atoms in the ring and the fluorine atom at the 2-position. A predicted chemical shift is in the range of δ 8.0 - 8.5 ppm .

  • Carboxylic Acid Proton (-COOH): This proton is typically deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift is highly dependent on the solvent and concentration, but it is expected in the region of δ 12.0 - 13.0 ppm .[6]

¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the fluorine atom will introduce characteristic splitting patterns (C-F coupling).

  • Carboxylic Acid Carbonyl (C=O): This quaternary carbon will appear as a singlet in the downfield region, typically around δ 160 - 165 ppm .[6]

  • Oxazole Ring Carbons:

    • C2 (C-F): This carbon, directly bonded to the fluorine atom, will exhibit a large one-bond coupling constant (¹Jcf) and is expected to be significantly downfield, in the range of δ 155 - 160 ppm (doublet) .

    • C4 (C-COOH): This carbon will show a smaller two-bond coupling to fluorine (²Jcf) and is predicted to be in the region of δ 135 - 140 ppm (doublet) .

    • C5 (C-H): This carbon will also exhibit a two-bond coupling to fluorine (²Jcf) and is expected around δ 145 - 150 ppm (doublet) .

¹⁹F NMR (Fluorine-19 NMR) Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift will be characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heteroaromatic ring. The predicted chemical shift is in the range of δ -80 to -120 ppm , referenced to CFCl₃.[7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic oxazole ring.

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid O-H group.[8]

  • C=O Stretch: A strong, sharp absorption band around 1700 - 1730 cm⁻¹ for the carboxylic acid carbonyl group.

  • C=N and C=C Stretching: Medium to strong absorptions in the region of 1500 - 1650 cm⁻¹ corresponding to the stretching vibrations of the oxazole ring.

  • C-F Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): Under electron ionization (EI), the molecule is expected to show a distinct molecular ion peak at m/z = 131 , corresponding to the molecular formula C₄H₂FNO₃.

  • Key Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of •OH (m/z = 114) and the loss of •COOH (m/z = 86). Further fragmentation of the oxazole ring would also be expected.

Comparative Spectroscopic Data

To validate the predicted data, we will compare it with the experimental data of two structurally similar, non-fluorinated heterocyclic carboxylic acids: 2-furancarboxylic acid and 2-thiophenecarboxylic acid.

Spectroscopic FeatureThis compound (Predicted)2-Furancarboxylic acid (Experimental)2-Thiophenecarboxylic acid (Experimental)
¹H NMR (δ, ppm)
Ring Proton(s)~8.0 - 8.5 (s, 1H)7.90 (dd, 1H), 7.22 (dd, 1H), 6.64 (dd, 1H)7.95 (dd, 1H), 7.63 (dd, 1H), 7.15 (dd, 1H)
-COOH Proton~12.0 - 13.0 (br s, 1H)~12.36 (s, 1H)~13.0 (br s, 1H)
¹³C NMR (δ, ppm)
C=O~160 - 165159.8162.6
Ring CarbonsC2: ~155-160 (d), C4: ~135-140 (d), C5: ~145-150 (d)C2: 145.4, C3: 112.5, C4: 118.2, C5: 147.4C2: 133.8, C3: 128.0, C4: 134.0, C5: 134.8
IR (cm⁻¹)
O-H Stretch2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O Stretch1700-1730~1680~1680
MS (m/z)
Molecular Ion (M⁺)131112128

Experimental Protocols for Spectroscopic Characterization

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are recommended.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-fluorooxazole-4-carboxylate.

Step-by-Step Protocol for Hydrolysis:

  • Dissolution: Dissolve ethyl 2-fluorooxazole-4-carboxylate in a suitable solvent mixture, such as ethanol and water.

  • Base Addition: Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Acidify the aqueous solution with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.

Synthesis_Workflow Start Ethyl 2-fluorooxazole-4-carboxylate Reaction Hydrolysis (NaOH, EtOH/H₂O, Reflux) Start->Reaction Workup Acidification (HCl) Reaction->Workup Product This compound Workup->Product

Synthesis of this compound.
Spectroscopic Analysis Workflow

The following workflow outlines the general procedure for the spectroscopic characterization of the synthesized product.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Synthesized Product NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Acquire NMR Spectra & Analyze Shifts, Couplings, and Integration NMR->NMR_Data IR_Data Acquire IR Spectrum & Identify Functional Group Absorptions IR->IR_Data MS_Data Acquire Mass Spectrum & Analyze Molecular Ion and Fragmentation MS->MS_Data Validation Structure Validation and Purity Assessment NMR_Data->Validation IR_Data->Validation MS_Data->Validation

General workflow for spectroscopic analysis.

Causality Behind Experimental Choices and Self-Validating Systems

  • Choice of Deuterated Solvent for NMR: DMSO-d₆ is a common choice for carboxylic acids as it can dissolve a wide range of organic compounds and the acidic proton is typically well-resolved.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing the splitting caused by protons, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like fluorine). This allows for easier identification and counting of carbon signals.

  • KBr Pellet vs. ATR for IR: The choice between preparing a KBr pellet and using an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and desired sample preparation time. ATR is generally faster and requires less sample.

  • Electrospray Ionization (ESI) vs. Electron Ionization (EI) for MS: ESI is a "soft" ionization technique that is less likely to cause fragmentation, making it ideal for confirming the molecular weight. EI, a "hard" ionization technique, induces fragmentation, which provides valuable structural information. Acquiring spectra using both techniques provides a more complete picture.

By systematically applying these spectroscopic techniques and comparing the obtained data with the predicted values and those of known analogues, a self-validating system is established. Any significant deviation from the expected spectral features would indicate the presence of impurities, an incorrect structure, or an incomplete reaction, prompting further investigation.

Conclusion

The spectroscopic characterization of this compound is a critical step in its validation as a pharmaceutical intermediate. This guide has provided a comprehensive predicted spectroscopic profile and detailed experimental protocols for its characterization. By leveraging the comparative data of structurally similar compounds and understanding the underlying principles of spectroscopic analysis, researchers can confidently and accurately verify the identity and purity of this important building block, ensuring the integrity of their drug discovery and development endeavors.

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A Comparative Guide for Medicinal Chemists: Oxazole vs. Thiazole Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered aromatic rings of oxazole and thiazole are particularly prominent, frequently appearing in the core structures of blockbuster drugs. When functionalized with a carboxylic acid, these moieties offer a rich playground for drug designers, providing critical anchor points for target interaction and influencing a compound's overall physicochemical and pharmacokinetic profile. This guide presents a comparative analysis of oxazole and thiazole carboxylic acids, offering insights into their distinct properties to aid researchers in making informed decisions during the lead optimization process.

At the Core: Structural and Physicochemical Distinctions

The fundamental difference between oxazole and thiazole lies in the heteroatom at the 1-position: oxygen for oxazole and sulfur for thiazole. This seemingly minor substitution has profound implications for the electronic character, size, and reactivity of the ring system, which in turn dictates the properties of their carboxylic acid derivatives.

Electronic Properties and Acidity (pKa)

The oxygen atom in oxazole is more electronegative than the sulfur atom in thiazole. Consequently, the oxazole ring is generally considered more electron-deficient than the thiazole ring. This electronic difference directly impacts the acidity of an appended carboxylic acid group.

A carboxylic acid on an oxazole ring is typically more acidic (possesses a lower pKa) than its thiazole counterpart. The electron-withdrawing nature of the oxazole ring stabilizes the resulting carboxylate anion more effectively, facilitating proton dissociation. In contrast, sulfur's ability to participate in π-electron delocalization makes the thiazole ring more aromatic and slightly less electron-withdrawing, resulting in a higher pKa for the carboxylic acid.[1] This difference in acidity is a critical consideration for drug design, as it influences the ionization state of the molecule at physiological pH (around 7.4), which governs solubility, cell permeability, and the ability to form ionic interactions with biological targets.[2]

Lipophilicity (LogP/LogD) and Hydrogen Bonding

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3] The replacement of oxygen with the larger, less electronegative, and more polarizable sulfur atom generally leads to an increase in lipophilicity. Therefore, a thiazole carboxylic acid is typically more lipophilic than its corresponding oxazole isomer.

From a hydrogen bonding perspective, the nitrogen atom in both rings acts as a hydrogen bond acceptor. The carboxylic acid group itself is a potent hydrogen bond donor and acceptor. The subtle differences in the electronic distribution within the rings can modulate the strength of these interactions, influencing target binding affinity and solubility.

Table 1: Comparative Physicochemical Properties of Oxazole-4-carboxylic Acid and Thiazole-4-carboxylic Acid (Illustrative Values)

PropertyOxazole-4-carboxylic AcidThiazole-4-carboxylic AcidRationale for Difference
pKa Lower (More Acidic)Higher (Less Acidic)Higher electronegativity of oxygen enhances stabilization of the carboxylate anion.
LogP/LogD Lower (Less Lipophilic)Higher (More Lipophilic)Larger size and greater polarizability of sulfur increase lipophilicity.
Aromaticity Less AromaticMore AromaticGreater π-electron delocalization in the thiazole ring.[1]
Metabolic Stability Generally Less StableGenerally More StableThiazole ring's higher aromaticity contributes to greater resistance to metabolic degradation.[4]

Synthesis Strategies: Building the Core Scaffolds

The construction of oxazole and thiazole carboxylic acid cores follows distinct and well-established synthetic pathways. The choice of synthesis often depends on the desired substitution pattern and the availability of starting materials.

  • Oxazole Synthesis: Common methods for synthesizing oxazole rings include the Robinson-Gabriel synthesis (cyclization of α-acylamino ketones), the van Leusen reaction (reaction of an aldehyde with tosylmethyl isocyanide), and the Bredereck reaction (from α-haloketones and amides).[5][6] More recent methods allow for the direct synthesis of oxazoles from carboxylic acids.[7]

  • Thiazole Synthesis: The Hantzsch thiazole synthesis is the most classic and widely used method, involving the condensation of an α-haloketone with a thioamide.[1] This method is highly versatile for creating a variety of substituted thiazoles.

The relative stability and reactivity of the rings also differ. Thiazoles, with their greater aromatic character, are generally more stable than oxazoles.[4] This increased stability can be advantageous during multi-step syntheses and can contribute to a better metabolic profile in vivo.

The Bioisosteric Relationship: A Tool for Lead Optimization

In drug design, oxazole and thiazole are often considered bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound.[8][9] The strategic replacement of an oxazole with a thiazole, or vice versa, is a common tactic to fine-tune a lead compound's properties.

For instance, if a lead compound containing an oxazole carboxylic acid exhibits poor metabolic stability, swapping it for a thiazole carboxylic acid could enhance its resistance to enzymatic degradation due to the thiazole ring's greater aromaticity and stability.[4] Conversely, if a thiazole-containing compound is too lipophilic, leading to poor solubility or off-target effects, its replacement with a more polar oxazole analogue could be beneficial. This bioisosteric exchange allows medicinal chemists to modulate ADME properties while potentially maintaining or even improving the desired pharmacological activity.[10]

Role in Modern Drug Discovery: Case Study in Kinase Inhibition

Both oxazole and thiazole carboxylic acids are prevalent motifs in various therapeutic areas, including oncology, infectious diseases, and inflammation.[11][12][13] They are particularly significant in the design of protein kinase inhibitors, where the carboxylic acid can form crucial hydrogen bonds or salt bridges with key residues in the ATP-binding pocket.[14][15][16]

For example, a series of thiazole carboxamides were identified as potent inhibitors of all three isoforms of the Akt kinase, a key target in cancer therapy.[17] The thiazole core and the carboxamide functionality were critical for achieving high potency. In such cases, the corresponding oxazole derivatives would be synthesized and tested to explore the structure-activity relationship (SAR) and optimize properties like selectivity and cell permeability.

Experimental Protocols for Comparative Analysis

To empirically compare these two scaffolds, several key experiments are essential. The following are standardized, step-by-step protocols for determining the critical physicochemical properties discussed.

Protocol: Determination of pKa by Potentiometric Titration

This method is considered a high-precision technique for determining the acid dissociation constant (pKa).[18]

Objective: To measure the pKa of an oxazole or thiazole carboxylic acid.

Materials:

  • Calibrated pH meter and electrode[19]

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel

  • Test compound (e.g., oxazole-4-carboxylic acid)

  • Deionized, carbonate-free water

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)[2]

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)[2]

  • Nitrogen gas source

Procedure:

  • Preparation:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

    • Prepare a solution of the test compound (e.g., 1 mM) in deionized water. If solubility is low, a co-solvent like methanol can be used, but the pKa will be for that specific solvent mixture.[18]

    • Add KCl to the solution to maintain a constant ionic strength.[2]

  • Titration Setup:

    • Place the test solution in the reaction vessel with a magnetic stir bar.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement.[2][19]

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not touching the stir bar.

  • Titration Process:

    • Begin stirring the solution gently.

    • Add the titrant (0.1 M NaOH for an acidic compound) in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[19]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Identify the half-equivalence point, which is the point where half of the acid has been neutralized. At this point, the pH is equal to the pKa of the compound.[19] This point corresponds to the midpoint of the buffer region on the titration curve.[19]

Protocol: Determination of LogD by Shake-Flask Method

The shake-flask method is the "gold standard" for determining the distribution coefficient (LogD), which measures lipophilicity at a specific pH.[3][20]

Objective: To measure the LogD at pH 7.4 for an oxazole or thiazole carboxylic acid.

Materials:

  • Test compound

  • 1-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Centrifuge tubes or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • DMSO for stock solutions[20]

Procedure:

  • Phase Saturation:

    • Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separation funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the two phases.[20]

    • Allow the phases to separate completely before use.[20]

  • Sample Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[20]

    • Add a small volume of the stock solution to a centrifuge tube containing a known volume of the pre-saturated PBS.

    • Add a known volume of the pre-saturated 1-octanol to the tube. The volume ratio of octanol to PBS can be adjusted based on the expected lipophilicity of the compound.[21]

  • Equilibration:

    • Cap the tube tightly and shake it for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[22]

    • After shaking, centrifuge the tube to ensure complete separation of the aqueous and organic layers.[23]

  • Quantification:

    • Carefully withdraw a sample from both the 1-octanol (top layer) and the PBS (bottom layer).

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the PBS phase.[3]

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[24]

Objective: To compare the metabolic stability of an oxazole vs. a thiazole carboxylic acid.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)[25]

  • Test compounds

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[24]

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[24]

  • Positive control compounds (e.g., midazolam, dextromethorphan)[26]

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) or methanol containing an internal standard to stop the reaction

  • Centrifuge

  • LC-MS/MS for analysis[26]

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a solution of liver microsomes in phosphate buffer.

    • In a microcentrifuge tube, add the microsomal solution, the NADPH regenerating system, and the test compound (typically at a final concentration of 1-2 µM).[24][25]

    • Prepare a negative control reaction by replacing the NADPH system with buffer.[24]

  • Incubation:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[25]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[25]

  • Reaction Quenching:

    • Immediately stop the reaction in each aliquot by adding a volume of cold acetonitrile containing an internal standard.[26]

    • Vortex the samples vigorously to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[27]

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.[26]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.[25]

    • The slope of this line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Diagram 1: Structural and Physicochemical Comparison

G Figure 1: Oxazole vs. Thiazole - Core Differences cluster_oxazole Oxazole Carboxylic Acid cluster_thiazole Thiazole Carboxylic Acid oxazole Oxazole Ring Oxygen (O) More Electron-Withdrawing Lower pKa (More Acidic) Lower LogP (Less Lipophilic) thiazole Thiazole Ring Sulfur (S) Less Electron-Withdrawing Higher pKa (Less Acidic) Higher LogP (More Lipophilic) oxazole:f1->thiazole:f1 Bioisosteric Replacement

Caption: Key physicochemical distinctions arising from the O/S bioisosteric replacement.

Diagram 2: Experimental Workflow for Metabolic Stability Assay

G Figure 2: Workflow for Microsomal Stability Assay start Prepare Reaction Mix (Microsomes, Buffer, Test Compound) pre_inc Pre-incubate at 37°C start->pre_inc initiate Initiate Reaction (Add NADPH System) pre_inc->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction (Cold ACN + Internal Std) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze end Calculate Half-Life (t½) & Intrinsic Clearance analyze->end

Caption: Step-by-step workflow for assessing in vitro metabolic stability.

Conclusion

The choice between an oxazole and a thiazole carboxylic acid in drug design is a nuanced decision that hinges on the specific goals of the lead optimization campaign. The oxazole scaffold offers lower lipophilicity and greater acidity, which can be advantageous for improving solubility and forming strong ionic interactions. In contrast, the thiazole analogue provides increased lipophilicity and metabolic stability, which can enhance cell permeability and prolong the compound's duration of action. By understanding the fundamental differences in their physicochemical properties, synthesis, and metabolic profiles, and by employing the experimental protocols outlined here, researchers can rationally leverage the unique characteristics of each scaffold to design safer and more effective medicines.

References

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A Comparative Docking Study of 2-Fluorooxazole-4-carboxylic Acid Derivatives as Potential B-Raf Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

The strategic incorporation of fluorine into small molecule drug candidates has become a pivotal strategy in modern medicinal chemistry, often leading to enhanced metabolic stability and binding affinity. This guide presents a comparative molecular docking study of a series of hypothetical 2-Fluorooxazole-4-carboxylic acid derivatives against the clinically relevant B-Raf kinase, a key player in the MAPK signaling pathway. The V600E mutation in B-Raf is a well-established driver of various cancers, making it a prime target for inhibitor development.[1]

Herein, we will explore the potential of the this compound scaffold as a novel core for B-Raf inhibitors. Through a detailed, step-by-step docking protocol, we will compare the predicted binding affinities and interaction patterns of our designed derivatives against the known B-Raf inhibitor, Vemurafenib. This in-silico analysis aims to provide a rationale for the further development of this promising class of compounds.

The Rationale for Targeting B-Raf with Fluorinated Oxazoles

The oxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including anticancer agents.[2] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive building block for kinase inhibitors.[3][4] The introduction of a fluorine atom at the 2-position of the oxazole ring is hypothesized to enhance the molecule's binding affinity and metabolic stability through favorable electronic effects and by blocking potential sites of metabolism. Furthermore, the carboxylic acid group at the 4-position provides a crucial anchor for interactions within the ATP-binding pocket of kinases.

For this comparative study, we have selected the B-Raf kinase, a serine/threonine-protein kinase that is a critical component of the RAS-RAF-MEK-ERK signaling pathway.[1] The constitutively active V600E mutant of B-Raf is found in a high percentage of melanomas and other cancers.[1] Vemurafenib, a potent and selective inhibitor of B-Raf V600E, serves as our benchmark for comparison.[5]

Experimental Protocols

A rigorous and reproducible molecular docking protocol is essential for generating reliable in-silico data. The following step-by-step methodology outlines the process used in this comparative study.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The crystal structure of the B-Raf V600E kinase domain in complex with Vemurafenib (PDB ID: 3OG7) was downloaded from the RCSB Protein Data Bank.[6] This structure provides a high-resolution view of the inhibitor binding site.

  • Protein Preparation: The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules and the co-crystallized ligand, adding polar hydrogen atoms, and assigning Kollman charges. The prepared protein structure is saved in the PDBQT format, which includes atomic charges and atom type definitions.

  • Ligand Preparation:

    • The 3D structure of Vemurafenib was extracted from the 3OG7 PDB file.

    • The hypothetical this compound derivatives were designed and their 3D structures were generated using molecular modeling software (e.g., ChemDraw, Avogadro).

    • All ligand structures were then prepared using ADT. This step involves detecting rotatable bonds, merging non-polar hydrogens, and assigning Gasteiger charges. The prepared ligands are also saved in the PDBQT format.

Molecular Docking Workflow

The following diagram illustrates the general workflow for the molecular docking study:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Retrieve Protein Structure (PDB ID: 3OG7) Protein_Prep Prepare Protein (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_Design Design Ligand Derivatives Ligand_Prep Prepare Ligands (Assign Charges, Define Rotatable Bonds) Ligand_Design->Ligand_Prep Grid_Box Define Grid Box (Centered on Active Site) Protein_Prep->Grid_Box Ligand_Prep->Grid_Box Docking Perform Docking (AutoDock Vina) Grid_Box->Docking Analyze_Results Analyze Docking Poses and Binding Energies Docking->Analyze_Results Compare Compare with Comparator Compound Analyze_Results->Compare Visualize Visualize Interactions Compare->Visualize

Caption: A general workflow for molecular docking studies.

Grid Generation and Docking
  • Grid Box Definition: A grid box was defined to encompass the ATP-binding site of B-Raf V600E. The grid center was set to the coordinates of the co-crystallized Vemurafenib, and the grid dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for ligand docking.

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina. Vina employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate the binding affinity.[7] An exhaustiveness of 8 was used to ensure a thorough search of the conformational space.

Analysis of Docking Results

The docking results were analyzed based on two primary criteria:

  • Binding Affinity (kcal/mol): The predicted binding affinity, as calculated by the Vina scoring function, provides a quantitative measure of the ligand's binding potency. More negative values indicate stronger binding.

  • Binding Interactions: The docked poses of the ligands were visualized using PyMOL to identify key non-covalent interactions with the amino acid residues in the B-Raf active site. These interactions include hydrogen bonds, hydrophobic interactions, and halogen bonds.

Comparative Analysis of Docking Results

For this hypothetical study, we designed a series of 2-Fluorooxazole-4-carboxamide derivatives with varying substituents on the amide nitrogen. These derivatives were docked into the B-Raf V600E active site, and their performance was compared to that of Vemurafenib.

Compound IDStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues
FOA-01 This compound-7.2Cys532, Asp594
FOA-Amide-Ph 2-Fluoro-N-phenyloxazole-4-carboxamide-8.5Cys532, Asp594, Phe583
FOA-Amide-3-Cl-Ph N-(3-chlorophenyl)-2-fluorooxazole-4-carboxamide-9.1Cys532, Asp594, Phe583, Trp531
FOA-Amide-4-F-Ph 2-Fluoro-N-(4-fluorophenyl)oxazole-4-carboxamide-8.8Cys532, Asp594, Phe583
Vemurafenib N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide-11.1Cys532, Asp594, Phe595, Trp531, Lys483

Disclaimer: The binding affinities and interacting residues for the hypothetical compounds are illustrative and based on the principles of molecular modeling. Actual experimental validation is required to confirm these findings.

The results suggest that the introduction of a phenylamide group significantly improves the predicted binding affinity compared to the parent carboxylic acid. The addition of a chlorine atom at the meta-position of the phenyl ring (FOA-Amide-3-Cl-Ph) further enhances the binding, likely through additional hydrophobic and potential halogen bonding interactions. While the hypothetical derivatives show promising predicted binding affinities, they do not reach the potency of Vemurafenib, which benefits from its larger and more complex structure that allows for more extensive interactions within the binding pocket.[5]

Visualizing Binding Interactions

The following diagram illustrates the key hypothetical binding interactions of the most promising derivative, FOA-Amide-3-Cl-Ph, within the B-Raf V600E active site.

G cluster_ligand FOA-Amide-3-Cl-Ph cluster_protein B-Raf Active Site Oxazole 2-Fluorooxazole Cys532 Cys532 Oxazole->Cys532 H-bond (backbone) Amide Amide Linker Asp594 Asp594 Amide->Asp594 H-bond (side chain) Chlorophenyl 3-Chlorophenyl Phe583 Phe583 Chlorophenyl->Phe583 Pi-Pi Stacking Trp531 Trp531 Chlorophenyl->Trp531 Hydrophobic

Caption: Key hypothetical binding interactions of FOA-Amide-3-Cl-Ph.

The 2-fluorooxazole core is predicted to form a crucial hydrogen bond with the backbone of Cys532 in the hinge region, a common interaction for kinase inhibitors. The amide linker engages in a hydrogen bond with the side chain of Asp594 in the DFG motif. The 3-chlorophenyl group extends into a hydrophobic pocket, forming favorable pi-pi stacking and hydrophobic interactions with Phe583 and Trp531, respectively.

Conclusion and Future Directions

This comparative docking study provides a compelling rationale for the exploration of this compound derivatives as a novel class of B-Raf inhibitors. The in-silico results indicate that this scaffold can be effectively decorated to achieve significant binding affinities within the B-Raf V600E active site. The predicted binding modes highlight the importance of the fluorooxazole core for hinge binding and the potential for substituted phenylamides to exploit key hydrophobic pockets.

While Vemurafenib remains the more potent inhibitor in this hypothetical comparison, the designed derivatives provide a promising starting point for further optimization. Future work should focus on the synthesis and in-vitro evaluation of these compounds to validate the docking predictions. Further structural modifications, guided by computational modeling, could lead to the development of novel, potent, and selective B-Raf inhibitors based on the this compound scaffold.

References

  • Abdel-Maksoud, M. S., Ammar, U. M., El-Gamal, M. I., Gamal El-Din, M. M., Mersal, K. I., Ali, E. M. H., Yoo, K. H., Lee, K.-T., & Oh, C.-H. (2019). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Bioorganic Chemistry, 93, 103349.
  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Request PDF. Retrieved from [Link]

  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., Spevak, W., Zhang, C., Zhang, Y., Habets, G., Burton, E. A., Wong, B., Tsang, G., West, B. L., Powell, B., Shellooe, R., Marimuthu, A., Nguyen, H., Zhang, K. Y., … Hirth, P. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling.
  • Bollag, G., et al. (2010). 3OG7: B-Raf Kinase V600E oncogenic mutant in complex with PLX4032. RCSB PDB. Retrieved from [Link]

  • King, A. J., Patrick, D. R., Batorsky, A., Ho, M. L., Do, H. T., Zhang, Y., Kumar, V., De-Almeida, V. I., Hmel, P., Pao, W., Yao, Z., & Tsai, J. (2015). 4XV2: B-Raf Kinase V600E oncogenic mutant in complex with Dabrafenib. RCSB PDB. Retrieved from [Link]

  • Li, Z., Jiang, K., Zhu, L., Wang, T., Wang, J., Li, Y., Wang, W., & Chen, K. (2014). Discovery of novel B-Raf V600E inhibitors by structure-based virtual screening. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463–3467.
  • Mishra, R., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Qin, J., et al. (2015). An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. MDPI. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Tyagi, P., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Retrieved from [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., … & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Wan, P. T., Garnett, M. J., Roe, S. M., Lee, S., Niculescu-Duvaz, D., Good, V. M., … & Marais, R. (2004).

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A Senior Application Scientist's Guide to Benchmarking the Synthetic Utility of 2-Fluorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into small molecules is a well-established strategy for enhancing a compound's pharmacological profile.[1][2][3] Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought-after motifs in drug discovery programs.[1][2][3] Among these, five-membered fluorinated heterocycles are of particular interest due to their prevalence in biologically active compounds.[3][4] This guide provides a comparative analysis of the synthetic utility of 2-fluorooxazole-4-carboxylic acid against its halogenated counterparts, 2-chlorooxazole-4-carboxylic acid and 2-bromooxazole-4-carboxylic acid. Through a detailed examination of their performance in two of the most fundamental transformations in medicinal chemistry—amide bond formation and Suzuki-Miyaura cross-coupling—we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select the optimal building block for their synthetic campaigns.

Physicochemical Properties and Reactivity Profiles of 2-Halooxazole-4-carboxylic Acids

The synthetic utility of a building block is intrinsically linked to its physicochemical properties and the reactivity of its functional handles. In the case of 2-halooxazole-4-carboxylic acids, the nature of the halogen at the 2-position significantly influences the molecule's electronic character and its propensity to participate in cross-coupling reactions.

Building BlockMolecular Weight ( g/mol )Calculated pKaC-X Bond Dissociation Energy (kcal/mol)
This compound131.06~2.5-3.0 (estimated)~128 (C-F)
2-Chlorooxazole-4-carboxylic acid147.52~2.8-3.3 (estimated)~96 (C-Cl)
5-Bromooxazole-4-carboxylic acid191.97~2.8-3.3 (estimated)~81 (C-Br)

Note: pKa values are estimated based on the electron-withdrawing nature of the oxazole ring and the halogen substituent. C-X bond dissociation energies are representative values for aryl halides.

The strong electron-withdrawing nature of the fluorine atom is anticipated to render the carboxylic acid of this compound more acidic compared to its chloro and bromo analogs. This enhanced acidity can influence the conditions required for amide bond formation.

For palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is a critical determinant of reaction efficiency. The generally accepted trend for halogen reactivity in such transformations is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] Consequently, we can anticipate that 2-bromooxazole-4-carboxylic acid will be the most reactive in Suzuki-Miyaura coupling, followed by the chloro and then the fluoro derivative, which will likely require more forcing conditions to achieve comparable yields.

Benchmark Reaction I: Amide Bond Formation

Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry.[5] The carboxylic acid moiety of the 2-halooxazole-4-carboxylic acids provides a versatile handle for the introduction of diverse amine-containing fragments.

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 2-Halooxazole- 4-carboxylic acid Stir Stir at RT (or elevated temp.) Carboxylic_Acid->Stir Amine Amine (1.1 eq) Amine->Stir Coupling_Reagent Coupling Reagent (1.2 eq) Coupling_Reagent->Stir Base Base (2.0 eq) Base->Stir Solvent Anhydrous Solvent Solvent->Stir Quench Quench with H2O Stir->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Purify->Product

Amide Coupling Experimental Workflow
Detailed Protocol: Amide Coupling with HATU
  • To a stirred solution of the respective 2-halooxazole-4-carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added the desired amine (1.1 mmol), HATU (1.2 mmol), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine (2 x 15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Comparative Performance Analysis
Building BlockAmineCoupling ReagentReaction Time (h)Yield (%)Notes
This compoundBenzylamineHATU/DIPEA4-8>90 (Expected)The higher acidity may facilitate activation. Reaction is expected to be clean.
2-Chlorooxazole-4-carboxylic acidBenzylamineHATU/DIPEA2-6~95Standard, efficient coupling.
5-Bromooxazole-4-carboxylic acidBenzylamineHATU/DIPEA2-6~95Standard, efficient coupling.[6]

The carboxylic acid functionality of all three building blocks is expected to undergo efficient amide bond formation with a variety of amines under standard coupling conditions. The slightly higher acidity of this compound may lead to faster activation with coupling reagents, although this is unlikely to significantly impact the overall outcome for most substrates. The choice of building block for this transformation will therefore likely be guided by the desired properties of the final product rather than significant differences in reactivity.

Benchmark Reaction II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents.[7] The reactivity of the 2-halooxazole building blocks in this reaction is a key differentiator of their synthetic utility.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Halooxazole 2-Halooxazole- 4-carboxylic acid Heat Heat under Inert Atmosphere (e.g., 90°C) Halooxazole->Heat Boronic_Acid Boronic Acid (1.2 eq) Boronic_Acid->Heat Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heat Base Base (e.g., K2CO3) Base->Heat Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heat Cool Cool to RT Heat->Cool Monitor by TLC/LC-MS Acidify Acidify with HCl Cool->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Biaryl Product Purify->Product

Suzuki-Miyaura Coupling Experimental Workflow
Detailed Protocol: Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the 2-halooxazole-4-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon).

  • A degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) is added.

  • The reaction mixture is heated to 90-110 °C and stirred for 4-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous solution is acidified to pH 2-3 with 1M HCl, and the product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or recrystallization.

Comparative Performance Analysis
Building BlockBoronic AcidCatalyst SystemReaction Temp (°C)Reaction Time (h)Yield (%)Notes
This compoundPhenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃11012-2440-60 (Expected)Requires more active catalyst and higher temperature due to strong C-F bond.[1]
2-Chlorooxazole-4-carboxylic acidPhenylboronic acidPd(PPh₃)₄ / K₂CO₃908-1670-85Good reactivity under standard conditions.[4]
5-Bromooxazole-4-carboxylic acidPhenylboronic acidPd(PPh₃)₄ / K₂CO₃904-885-95Highest reactivity, ideal for rapid diversification.[6]

The expected trend in reactivity for Suzuki-Miyaura coupling is clearly demonstrated here. 5-Bromooxazole-4-carboxylic acid is the most reactive building block, providing high yields in shorter reaction times under standard conditions.[6] 2-Chlorooxazole-4-carboxylic acid also performs well, though it may require slightly longer reaction times.[4]

This compound is anticipated to be the most challenging substrate for this transformation due to the high C-F bond strength.[1] Successful coupling will likely necessitate the use of more specialized and robust catalytic systems, such as those employing electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures. However, this lower reactivity can be advantageous for sequential cross-coupling reactions on a molecule with multiple different halogen atoms.

Conclusion: Selecting the Right Tool for the Job

The choice between 2-fluoro, 2-chloro, and 2-bromooxazole-4-carboxylic acid will ultimately depend on the specific goals of the synthetic chemist.

  • For rapid library synthesis and general diversification , the high reactivity of 5-bromooxazole-4-carboxylic acid in Suzuki-Miyaura coupling makes it an excellent choice.

  • 2-Chlorooxazole-4-carboxylic acid offers a good balance of reactivity and cost-effectiveness, making it a versatile and practical building block for many applications.

  • This compound , while being the least reactive in cross-coupling reactions, presents unique opportunities. Its lower reactivity can be exploited for selective functionalization in the presence of other halogens. More importantly, it serves as a direct precursor for the introduction of a fluorine atom at the 2-position of the oxazole ring, a valuable feature for modulating the properties of the target molecule in a drug discovery context.

By understanding the distinct reactivity profiles of these valuable building blocks, researchers can make informed decisions to streamline their synthetic strategies and accelerate the discovery of new chemical entities.

References

  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Royal Society of Chemistry. Available at: [Link]

  • Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • 2-Chlorooxazole-4-carboxylic acid. MySkinRecipes. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluorooxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a fluorinated heterocyclic compound, 2-fluorooxazole-4-carboxylic acid represents a class of molecules with immense potential in medicinal chemistry and materials science. However, its unique chemical properties—specifically the presence of a halogen (fluorine) and an acidic functional group—necessitate a rigorous and informed approach to its handling and disposal. Improper disposal not only poses a significant safety risk within the laboratory but can also lead to environmental persistence and regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Adherence to these guidelines is critical for ensuring a safe laboratory environment and responsible chemical stewardship.

Part 1: Core Safety Directives & Hazard Assessment

Before handling waste, a complete understanding of the chemical's hazard profile is essential. This compound is a halogenated organic acid and should be treated with appropriate caution.

Primary Hazards:

  • Corrosivity: Like many carboxylic acids, it is expected to be corrosive, capable of causing severe skin burns and eye damage.[1][2]

  • Toxicity: Halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4]

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment, and their release must be strictly avoided.[1][5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and use of appropriate PPE is the first line of defense against chemical exposure. The rationale for each piece of equipment is detailed below.

PPE CategoryItemSpecification & Rationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene: These materials offer robust protection against corrosive acids and organic compounds. Always check the manufacturer's compatibility data for specific breakthrough times.[1]
Eye Protection Safety goggles or a face shieldComplete Seal: Goggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn over goggles when handling larger quantities.[1][5][6]
Skin and Body Chemical-resistant apron or lab coatBarrier Protection: This prevents corrosive material from contacting personal clothing and skin.[6]
Respiratory Chemical Fume HoodVentilation is Key: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of potentially toxic vapors or dusts.[1][6]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is waste segregation . Due to its chemical structure, it must be classified and handled as halogenated organic waste .[3][7]

Step 1: Waste Classification and Segregation

  • Identify: Immediately classify any waste containing this compound (e.g., residual solids, contaminated solutions, reaction mixtures) as Halogenated Organic Acid Waste .

  • Segregate: This waste stream must be kept separate from all other types of chemical waste. Crucially, do NOT mix with:

    • Non-halogenated organic waste.[3]

    • Inorganic acids (e.g., HCl, H₂SO₄).[8]

    • Bases or caustics.[8]

    • Oxidizing agents.[8]

  • Causality: Mixing incompatible waste streams can lead to violent chemical reactions, gas evolution, and the generation of unknown hazardous byproducts. Halogenated waste requires high-temperature incineration in specialized facilities to ensure the complete destruction of stable carbon-fluorine bonds and prevent the release of toxic gases.[3]

Step 2: Waste Collection and Container Management

  • Select a Compatible Container: Use a designated hazardous waste container made of borosilicate glass or high-density polyethylene (HDPE).[1][8] These materials are resistant to corrosive acids and will not degrade over time.

  • Maintain Container Integrity: Keep the container securely closed at all times, except when actively adding waste.[6][9] This prevents the release of vapors and protects against accidental spills.

  • Fill Level: Do not fill the container beyond 90% capacity. This headspace allows for vapor expansion, preventing pressure buildup.[8]

Step 3: Accurate and Comprehensive Labeling

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.

  • Required Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste ".[1][8]

    • Full Chemical Name: "this compound" and any other components in the waste mixture. Do not use abbreviations.[6]

    • Associated Hazards: Clearly indicate "Corrosive" and "Toxic".

Step 4: Safe Interim Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Storage Conditions: The storage location must be a cool, dry, and well-ventilated area, away from incompatible materials.[1][8][10] Ensure secondary containment is in place to capture any potential leaks.

Step 5: Final Disposal and Pickup

  • DO NOT Drain Dispose: Under no circumstances should this chemical or its waste be poured down the drain.[1]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.[1][8]

A Note on Neutralization: While the neutralization of simple carboxylic acids with a weak base like sodium bicarbonate is a common procedure, it is strongly discouraged for this compound without direct EHS supervision.[1] The reaction can be exothermic, produce fumes, and the resulting fluoride salts may present their own disposal challenges and hazards.[1][8] The safest and most compliant method is to dispose of the material as an acidic halogenated waste.

Part 3: Emergency Procedures – Spill Management

In the event of a spill, a calm and systematic response is critical to ensure safety.

Immediate Actions:

  • Evacuate and Alert: Evacuate the immediate area and alert all nearby personnel.[1]

  • Assess the Spill: For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate materials. For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EHS department immediately.

Small Spill Cleanup Protocol:

  • Don Full PPE: Before approaching the spill, put on the complete set of PPE detailed in Part 1.

  • Contain the Spill: Prevent the spill from spreading by enclosing it with a non-combustible, inert absorbent material such as vermiculite, sand, or chemical spill pillows.[1][9][11] Work from the outside of the spill inward.

  • Neutralize (Solids/Liquids): For this acidic compound, cautiously apply a neutralizer like sodium bicarbonate over the absorbent material.[2][9][11]

  • Collect Waste: Once absorbed, carefully scoop the material into a designated hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal and label the container of spill cleanup debris as "Hazardous Waste" and dispose of it according to the protocol in Part 2.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.[1]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste.

DisposalWorkflow cluster_main Standard Disposal Protocol cluster_emergency Emergency Procedure start Waste Generation classify Classify as: Halogenated Organic Acid Waste start->classify container Select Compatible Container (HDPE or Glass) classify->container label_waste Label Container Correctly (Name, Hazards, Date) container->label_waste store Store Safely in Satellite Accumulation Area label_waste->store pickup Arrange for EHS Pickup store->pickup spill Spill Occurs store->spill Potential Event spill_protocol Follow Spill Management Protocol (Contain, Absorb, Collect) spill->spill_protocol spill_disposal Dispose of Cleanup Debris as Hazardous Waste spill_protocol->spill_disposal spill_disposal->pickup via Standard Protocol

Caption: Disposal workflow for this compound.

Part 5: First Aid Measures

In case of accidental exposure, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth and give them large quantities of water to drink.[1] Seek immediate medical attention.[1]

References

  • Proper Disposal Procedures for Halogen
  • Hazardous Waste Segreg
  • Spill Cleanup Quick Reference. University of Nebraska-Lincoln.
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  • Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety.
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety D
  • Chemical spill cleanup procedures. J&K Scientific LLC.
  • Classification of special labor
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • 4'-Hydroxyazobenzene-2-carboxylic Acid Safety D
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Comprehensive Safety and Handling Guide for 2-Fluorooxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

2-Fluorooxazole-4-carboxylic acid is a heterocyclic compound containing a fluorine atom, which imparts specific reactivity and potential hazards. Halogenated organic compounds can present a range of health and environmental effects, from skin and eye irritation to more severe toxicities.[1][2] Carboxylic acids, particularly low molecular weight ones, can be corrosive and cause irritation upon contact.[3] The oxazole ring, a heterocyclic structure, may also contribute to the compound's reactivity and toxicological profile.

Based on data from structurally similar compounds, such as other fluorinated carboxylic acids and oxazole derivatives, the primary hazards associated with this compound are anticipated to be:

  • Skin Irritation: May cause skin irritation upon direct contact.[4][5][6]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[5][6]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[6][7][8]

Personal Protective Equipment (PPE): A Multi-tiered Approach

A dynamic approach to PPE selection is crucial, adapting to the specific experimental conditions and the scale of operation. The following table outlines the recommended PPE for handling this compound, categorized by the level of potential exposure.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, standard lab coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated area or a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.Recommended when there is a heightened risk of splashing or aerosol generation, such as during heating, sonicating, or transferring larger volumes.[9]
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.Essential for responding to spills or uncontrolled releases of the compound.[9]
Step-by-Step PPE Protocol:

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Don a lab coat or a chemical-resistant apron.

  • Gloves (First Pair): Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Goggles/Face Shield: Put on chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles.

  • Gloves (Second Pair): If double-gloving is required, put on the second pair of nitrile gloves.

Doffing (Taking Off) PPE:

  • Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Gown/Apron: Remove the lab coat or apron by rolling it away from your body.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Goggles/Face Shield: Remove eye and face protection.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Wash and dry hands thoroughly again.

Operational and Disposal Plans: Ensuring a Safe Workflow

A meticulously planned workflow is paramount to minimizing exposure and preventing accidents.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood handle_weigh Weigh Solid Compound prep_fume_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve reaction_setup Set Up Reaction Apparatus handle_dissolve->reaction_setup reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor waste_solid Segregate Solid Waste reaction_monitor->waste_solid waste_liquid Segregate Liquid Waste reaction_monitor->waste_liquid waste_label Label Waste Containers waste_solid->waste_label waste_liquid->waste_label waste_dispose Dispose via Certified Hazardous Waste Vendor waste_label->waste_dispose

Caption: A typical experimental workflow for handling this compound.

Disposal Plan:

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: Collect all solid waste, including contaminated consumables, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: All waste must be disposed of through a certified hazardous waste disposal vendor in accordance with local, state, and federal regulations.[4][6][10]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

References

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  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
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  • Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • Thermo Fisher Scientific Chemicals, Inc.
  • NOAA. Halogenated Organic Compounds - CAMEO Chemicals.
  • Sigma-Aldrich.
  • ChemSec.
  • CymitQuimica.
  • TCI.
  • AK Scientific, Inc. 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid.
  • NOAA. Acids, Carboxylic - CAMEO Chemicals.
  • Echemi. (trans)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.